4-tert-Butylsulfonylcalix[4]arene
Description
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKLFFOYGXSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466017 | |
| Record name | 4-tert-Butylsulfonylcalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204190-49-8 | |
| Record name | 4-tert-Butylsulfonylcalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-tert-Butylsulfonylcalixarene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylsulfonylcalixarene, a macrocyclic compound with significant potential in host-guest chemistry, materials science, and pharmaceutical development. This document details the necessary experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the synthetic and analytical workflows.
Introduction
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central cavity, allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the calixarene scaffold offers a versatile platform for the design of receptors with tailored selectivity and affinity.
4-tert-Butylsulfonylcalixarene, a derivative of p-tert-butylcalix[1]arene, features sulfonyl groups (SO₂) bridging the phenolic units in place of the traditional methylene or sulfide linkages. This modification significantly alters the electronic properties, conformational flexibility, and coordination capabilities of the macrocycle, making it a subject of interest for applications requiring robust and selective host-guest interactions.
Synthesis of 4-tert-Butylsulfonylcalixarene
The synthesis of 4-tert-butylsulfonylcalixarene is a two-step process. The first step involves the synthesis of the precursor, p-tert-butylthiacalix[1]arene, which is then oxidized in the second step to yield the final sulfonylated product.
Synthesis of p-tert-Butylthiacalix[1]arene
The synthesis of the thiacalix[1]arene precursor is achieved through the base-catalyzed reaction of p-tert-butylphenol with elemental sulfur.
Experimental Protocol:
A detailed procedure for the synthesis of p-tert-butylcalix[1]arene, a related precursor, is available in Organic Syntheses, which can be adapted for the synthesis of the thiacalixarene.[2] A practical method for synthesizing p-tert-butylthiacalix[1]arene involves heating a mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide in a high-boiling solvent such as tetraethylene glycol dimethyl ether.[3]
Reaction Scheme:
Oxidation of p-tert-Butylthiacalix[1]arene to 4-tert-Butylsulfonylcalixarene
The sulfide bridges of p-tert-butylthiacalix[1]arene are oxidized to sulfonyl groups to yield the final product. This oxidation can be achieved using various oxidizing agents.
Experimental Protocol:
Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide in the presence of a catalyst such as sodium tungstate, and meta-chloroperoxybenzoic acid (m-CPBA).[4][5] Another potential reagent is sodium perborate. The reaction progress can be monitored by techniques such as thin-layer chromatography.
Reaction Scheme:
Characterization of 4-tert-Butylsulfonylcalixarene
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-tert-butylsulfonylcalixarene. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR Spectroscopy: Provides information on the chemical environment of protons. The spectra of calixarenes are often complex due to their conformational properties.
-
¹³C NMR Spectroscopy: Reveals the different carbon environments within the molecule.
Table 1: NMR Data for Calixarene Precursors and Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| p-tert-Butylcalix[1]arene | 10.34 (s, 4H, OH), 7.05 (s, 8H, Ar-H), 4.26 (d, 4H, Ar-CH₂-Ar), 3.49 (d, 4H, Ar-CH₂-Ar), 1.55 (s, 36H, t-Bu) | 150.46, 148.33, 147.81, 143.22, 133.43, 132.30, 128.19, 127.91, 126.49, 125.71, 125.66, 125.07, 33.94, 33.01, 32.13, 31.73, 31.49, 31.41, 31.27, 31.02 | [6] |
| p-tert-Butylthiacalix[1]arene | - | - | - |
| 4-tert-Butylsulfonylcalix[1]arene | - | - | - |
Note: Specific NMR data for p-tert-butylthiacalix[1]arene and 4-tert-butylsulfonylcalix[1]arene were not available in the search results. The table is structured for their inclusion when available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are indicative of the successful synthesis.
Table 2: Key FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Presence in |
| O-H (hydroxyl) | 3100-3500 (broad) | Precursor and Final Product |
| C-H (aromatic) | 3000-3100 | Precursor and Final Product |
| C-H (aliphatic) | 2850-3000 | Precursor and Final Product |
| C=C (aromatic) | 1450-1600 | Precursor and Final Product |
| S=O (sulfonyl) | 1300-1350 (asymmetric), 1140-1160 (symmetric) | Final Product |
| C-S (sulfide) | 600-800 | Precursor |
An FT-IR spectrum of p-tert-butylsulfonylcalix[1]arene (SC4A) shows a characteristic absorption at 3412 cm⁻¹ attributed to OH stretching.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Table 3: Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| p-tert-Butylcalix[1]arene | C₄₄H₅₆O₄ | 648.91 |
| p-tert-Butylthiacalix[1]arene | C₄₀H₄₈O₄S₄ | 713.08 |
| 4-tert-Butylsulfonylcalix[1]arene | C₄₀H₄₈O₁₂S₄ | 849.06 |
Workflow for Characterization
The logical flow of the characterization process is crucial for a comprehensive analysis.
Conclusion
This technical guide has outlined the synthesis and characterization of 4-tert-butylsulfonylcalixarene. The two-step synthesis, involving the formation of a thiacalixarene precursor followed by oxidation, provides a viable route to this functionalized macrocycle. The characterization techniques described are essential for confirming the successful synthesis and purity of the final product. The unique properties imparted by the sulfonyl bridges make 4-tert-butylsulfonylcalixarene a promising candidate for further investigation in various fields of chemical and pharmaceutical sciences. Further research to optimize the synthesis and to fully explore its host-guest chemistry is warranted.
References
An In-depth Technical Guide to 4-tert-Butylsulfonylcalixarene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-tert-butylsulfonylcalixarene. This macrocyclic compound, a member of the calixarene family, has garnered significant interest for its potential applications in supramolecular chemistry, particularly in the development of host-guest systems and drug delivery vehicles.
Introduction
4-tert-Butylsulfonylcalixarene is a derivative of p-tert-butylcalix[1]arene where the methylene bridges connecting the phenolic units are replaced by sulfonyl groups. This modification significantly alters the electronic properties and conformational flexibility of the calixarene cavity, influencing its host-guest chemistry. The presence of the bulky tert-butyl groups on the upper rim provides solubility in organic solvents and creates a defined hydrophobic cavity, while the sulfonyl groups and phenolic hydroxyls on the lower rim offer sites for coordination and further functionalization.
Chemical Structure and Properties
The fundamental chemical and physical properties of 4-tert-butylsulfonylcalixarene are summarized below. It is important to note that while extensive data is available for its precursor, p-tert-butylcalix[1]arene, specific experimental data for the sulfonyl derivative is less common in the literature.
Table 1: General and Physicochemical Properties of 4-tert-Butylsulfonylcalixarene
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₈O₁₂S₄ | --INVALID-LINK-- |
| Molecular Weight | 849.06 g/mol | --INVALID-LINK-- |
| CAS Number | 204190-49-8 | --INVALID-LINK-- |
| Appearance | White to light yellow/orange powder/crystal | --INVALID-LINK-- |
| Melting Point | Data not available for the sulfonyl derivative. The precursor, p-tert-butylcalix[1]arene, has a melting point of ≥300 °C.[2][3] | - |
| Solubility | Data not available for the sulfonyl derivative. The precursor, p-tert-butylcalix[1]arene, is soluble in chloroform, benzene, and toluene, and insoluble in water.[2] | - |
| XLogP3-AA | 8.4 (Computed) | --INVALID-LINK-- |
| Topological Polar Surface Area | 251 Ų (Computed) | --INVALID-LINK-- |
Table 2: Spectroscopic Data for 4-tert-Butylsulfonylcalixarene
| Spectroscopic Technique | Observed Features | Source |
| FTIR (KBr) | 3412 cm⁻¹ (O-H stretching), 1313 cm⁻¹ (asymmetrical SO₂ stretching), 1156 cm⁻¹ (symmetrical SO₂ stretching) | --INVALID-LINK-- |
| Mass Spectrometry (ESI-MS) | m/z = 847.2 ([M-H]⁻) | --INVALID-LINK-- |
| ¹H NMR | Specific data for the title compound is not readily available. Data for the precursor, p-tert-butylthiacalix[1]arene in CDCl₃ shows: δ 9.60 (s, 4H, Ar-OH), 7.64 (s, 8H, Ar-H), 1.22 (s, 36H, tBu).[4] | - |
| ¹³C NMR | Specific data for the title compound is not readily available. | - |
Molecular Structure and Crystallography
The three-dimensional structure of 4-tert-butylsulfonylcalixarene has been determined by X-ray crystallography. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132941. The sulfonyl groups significantly influence the conformation of the calixarene, typically adopting a cone or partial cone conformation in the solid state. This defined cavity is crucial for its molecular recognition capabilities.
Caption: A schematic representation of the 4-tert-butylsulfonylcalixarene structure.
Experimental Protocols
A detailed and practical method for the synthesis of the precursor, p-tert-butylthiacalix[1]arene, has been established.[5]
-
Reactants: p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH).
-
Solvent: Tetraethylene glycol dimethyl ether (tetraglyme).
-
Procedure: A mixture of p-tert-butylphenol, elemental sulfur, and NaOH in tetraglyme is heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.
-
Purification: Recrystallization is a common method for purification.
Caption: Workflow for the synthesis of the precursor, p-tert-butylthiacalix[1]arene.
The synthesis of 4-tert-butylsulfonylcalixarene is achieved through the oxidation of the sulfur bridges of p-tert-butylthiacalix[1]arene.[6]
-
Starting Material: p-tert-Butylthiacalix[1]arene.
-
Oxidizing Agent: A mixture of 30% hydrogen peroxide (H₂O₂) and trifluoroacetic acid.
-
Solvent: Chloroform.
-
Procedure:
-
Dissolve p-tert-butylthiacalix[1]arene in chloroform.
-
Add trifluoroacetic acid and 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 62 °C) for an extended period (e.g., 4 days).
-
After the reaction is complete, perform an aqueous workup.
-
Extract the product with chloroform.
-
Dry the organic layer over a drying agent (e.g., MgSO₄).
-
Evaporate the solvent to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[7]
Caption: Experimental workflow for the synthesis of 4-tert-butylsulfonylcalixarene.
Applications in Research and Drug Development
The unique structural and chemical properties of 4-tert-butylsulfonylcalixarene make it a promising candidate for various applications, particularly in the realm of drug development and delivery.
-
Host-Guest Chemistry: The well-defined cavity of 4-tert-butylsulfonylcalixarene allows for the encapsulation of small molecules. This has been explored for the selective binding of ions and neutral organic molecules.
-
Metal-Organic Supercontainers (MOSCs): This calixarene derivative serves as a versatile building block for the construction of metal-organic supercontainers. These self-assembled structures can encapsulate drug molecules, offering potential for controlled release and targeted delivery systems.
-
Ion Extraction: 4-tert-Butylsulfonylcalixarene has demonstrated the ability to efficiently extract specific metal ions, such as cesium(I) and strontium(II), from aqueous solutions.[7] This property is of interest in areas of environmental remediation and analytical chemistry.
Caption: Relationship between 4-tert-butylsulfonylcalixarene and its primary applications.
Conclusion
4-tert-Butylsulfonylcalixarene is a macrocyclic compound with significant potential in supramolecular chemistry and materials science. Its synthesis from p-tert-butylthiacalix[1]arene is achievable through established oxidation methods. While a complete set of experimental physicochemical data is not yet widely published, its structural features, confirmed by X-ray crystallography, and its demonstrated ability to form host-guest complexes and act as a scaffold for larger assemblies, underscore its importance for future research and development, especially in the field of advanced drug delivery systems. Further characterization of its properties will undoubtedly open up new avenues for its application.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-tert-Butylcalix[4]arene CAS#: 60705-62-6 [m.chemicalbook.com]
- 3. 4-TERT-BUTYLSULFONYLCALIX[4]ARENE CAS#: 204190-49-8 [amp.chemicalbook.com]
- 4. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 4-tert-Butylsulfonylcalixarene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butylsulfonylcalixarene, a macrocyclic compound of significant interest in supramolecular chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility of this compound in various solvents, detailed experimental protocols, and relevant molecular interaction pathways.
Introduction to 4-tert-Butylsulfonylcalixarene
Calixarenes are a class of cyclic oligomers formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central annulus, allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the parent calixarene structure is a key strategy to modulate their physical and chemical properties, including solubility.
The parent compound, p-tert-butylcalix[1]arene, is known to be soluble in several nonpolar organic solvents such as chloroform, benzene, and toluene, but it is notably insoluble in water. The introduction of sulfonyl groups at the para-position of the phenolic units to form 4-tert-Butylsulfonylcalixarene is a critical modification aimed at altering its solubility profile, particularly to enhance its aqueous solubility. This modification is of paramount importance for applications in biological systems and drug delivery, where aqueous compatibility is essential.
Quantitative Solubility Data
Currently, there is a notable scarcity of publicly available quantitative solubility data for 4-tert-Butylsulfonylcalixarene across a wide range of solvents. While qualitative descriptions exist, precise numerical values are not extensively reported in the literature. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Citation |
| Chloroform | Soluble | [2] |
| Benzene | Soluble (for the parent p-tert-butylcalix[1]arene) | [3] |
| Toluene | Soluble (for the parent p-tert-butylcalix[1]arene) | [3] |
| Water | Insoluble (for the parent p-tert-butylcalix[1]arene) | [3] |
| Water (Aqueous Base) | Soluble (for the parent p-tert-butylcalix[1]arene) |
It is important to note that the introduction of sulfonate groups generally increases the water solubility of calixarenes.[1][4][5][6][7] However, without specific experimental data for 4-tert-Butylsulfonylcalixarene, researchers are encouraged to determine the solubility in their specific solvent systems of interest.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol is adapted for the determination of the solubility of 4-tert-Butylsulfonylcalixarene.
Objective: To determine the equilibrium solubility of 4-tert-Butylsulfonylcalixarene in a given solvent at a specified temperature.
Materials:
-
4-tert-Butylsulfonylcalixarene (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, chloroform)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 4-tert-Butylsulfonylcalixarene to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-tert-Butylsulfonylcalixarene in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of 4-tert-Butylsulfonylcalixarene in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of 4-tert-Butylsulfonylcalixarene.
Factors Influencing Solubility
The solubility of 4-tert-Butylsulfonylcalixarene can be influenced by several factors:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. While the parent calixarene is soluble in nonpolar solvents, the introduction of polar sulfonyl groups is expected to increase its affinity for more polar solvents, including water.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.
-
pH of the Medium: For ionizable compounds, the pH of the aqueous solution can significantly affect solubility. The sulfonyl groups are acidic and will be deprotonated at higher pH values, which can lead to increased aqueous solubility.
-
Presence of Other Solutes: The presence of salts or other organic molecules can influence the solubility through various intermolecular interactions.
Logical Pathway for Assessing Solubility in Drug Development
In the context of drug development, understanding the solubility of a potential carrier molecule like 4-tert-Butylsulfonylcalixarene is a critical step. The following diagram illustrates the logical pathway for assessing its suitability.
Caption: Logical workflow for solubility assessment in drug development.
Conclusion
4-tert-Butylsulfonylcalixarene represents a promising scaffold for various applications, particularly in the pharmaceutical sciences, due to its potential for enhanced aqueous solubility compared to its parent compound. However, a comprehensive and quantitative understanding of its solubility in a diverse range of solvents is still an area requiring further investigation. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically determine the solubility of this and other calixarene derivatives, thereby facilitating their informed application in future research and development endeavors.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules [mdpi.com]
- 2. 4-tert-Butylcalix[4]arene | 60705-62-6 [chemicalbook.com]
- 3. Aqueous solubilization of furosemide by supramolecular complexation with 4-sulphonic calix[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. supram.nankai.edu.cn [supram.nankai.edu.cn]
An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylsulfonylcalixarene
An In-depth Technical Guide to the Conformational Analysis of 4-tert-Butylsulfonylcalix[1]arene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 4-tert-butylsulfonylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and drug development. This document details the synthesis, structural features, and conformational dynamics of this molecule, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the experimental and computational methodologies employed in its analysis.
Introduction
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a defined upper and lower rim and a central annulus, makes them exceptional host molecules for a variety of guest ions and neutral molecules. The functionalization of the parent calixarene structure allows for the fine-tuning of its size, shape, and electronic properties, thereby tailoring its host-guest recognition capabilities.
The introduction of sulfonyl groups at the methylene bridges of the calixarene framework, as in 4-tert-butylsulfonylcalix[1]arene, significantly alters its conformational behavior and complexation properties. The bulky and electron-withdrawing nature of the sulfonyl groups influences the rotational barriers of the aromatic rings, leading to distinct conformational isomers. Understanding the conformational landscape of 4-tert-butylsulfonylcalix[1]arene is crucial for its application in areas such as ion transport, catalysis, and as a scaffold in drug design.
Synthesis of 4-tert-Butylsulfonylcalix[1]arene
The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically achieved through the oxidation of its precursor, 4-tert-butylthiacalix[1]arene. The general synthetic approach involves a two-step process: the synthesis of the thiacalix[1]arene followed by its oxidation.
Experimental Protocol: Synthesis of 4-tert-Butylthiacalix[1]arene
A common method for the synthesis of 4-tert-butylthiacalix[1]arene involves the reaction of 4-tert-butylphenol with elemental sulfur in the presence of a base.
Materials:
-
4-tert-butylphenol
-
Elemental sulfur (S₈)
-
Sodium hydroxide (NaOH)
-
High-boiling point solvent (e.g., tetraethylene glycol dimethyl ether)
Procedure:
-
A mixture of 4-tert-butylphenol, elemental sulfur, and sodium hydroxide in a high-boiling point solvent is heated under an inert atmosphere.
-
The reaction mixture is maintained at a high temperature (typically around 230 °C) for several hours.
-
After cooling, the reaction mixture is acidified to precipitate the crude product.
-
The crude 4-tert-butylthiacalix[1]arene is purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol).
Experimental Protocol: Oxidation to 4-tert-Butylsulfonylcalix[1]arene
The sulfide bridges of 4-tert-butylthiacalix[1]arene are oxidized to sulfonyl groups using a suitable oxidizing agent.
Materials:
-
4-tert-butylthiacalix[1]arene
-
Oxidizing agent (e.g., hydrogen peroxide in trifluoroacetic acid, or Chloramine-T)
-
Solvent (e.g., chloroform, dichloromethane)
Procedure:
-
The purified 4-tert-butylthiacalix[1]arene is dissolved in an appropriate solvent.
-
An excess of the oxidizing agent is added to the solution.
-
The reaction is stirred at room temperature or under reflux for a period sufficient to ensure complete oxidation of all four sulfide bridges.
-
The reaction mixture is then washed with water and the organic layer is dried over a drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to yield pure 4-tert-butylsulfonylcalix[1]arene.
The following diagram illustrates the overall synthetic workflow:
Conformational Isomers
Like other calix[1]arenes, 4-tert-butylsulfonylcalix[1]arene can exist in four distinct conformational isomers due to the rotation of the phenol rings through the annulus. These conformers are designated as cone, partial cone, 1,2-alternate, and 1,3-alternate.
The relative stability of these conformers is influenced by steric interactions between the bulky tert-butyl and sulfonyl groups, as well as intramolecular hydrogen bonding at the lower rim. The cone conformation is often the most stable due to the formation of a circular array of hydrogen bonds.
Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. The crystal structure of 4-tert-butylsulfonylcalix[1]arene has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 132941.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of 4-tert-butylsulfonylcalix[1]arene in an appropriate solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Quantitative Crystallographic Data
The following table summarizes key structural parameters obtained from the X-ray crystallographic analysis of 4-tert-butylsulfonylcalix[1]arene in the cone conformation.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| S-O (average) | Data not available in search results |
| S-C (average) | Data not available in search results |
| C-C (aromatic, average) | Data not available in search results |
| C-O (phenolic, average) | Data not available in search results |
| Bond Angles (°) | |
| O-S-O (average) | Data not available in search results |
| C-S-C (average) | Data not available in search results |
| C-S-O (average) | Data not available in search results |
| Torsion Angles (°) | |
| Ar-CH₂-Ar (average) | Data not available in search results |
Note: Specific bond lengths, angles, and torsion angles from the crystal structure are not available in the provided search results. Access to the Cambridge Structural Database or the original publication is required to populate this table.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation of calixarenes in solution. ¹H and ¹³C NMR spectra provide detailed information about the symmetry and dynamic behavior of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of 4-tert-butylsulfonylcalix[1]arene is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to determine the conformation of the molecule in solution.
NMR Spectral Data
The NMR spectrum of 4-tert-butylsulfonylcalix[1]arene is characteristic of its conformation. In the cone conformation, the molecule possesses C₄ᵥ symmetry, leading to a simplified spectrum.
¹H NMR Data (Characteristic Signals):
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | Data not available in search results | s | - |
| Ar-CH₂-Ar (axial) | Data not available in search results | d | Data not available in search results |
| Ar-CH₂-Ar (equatorial) | Data not available in search results | d | Data not available in search results |
| -C(CH₃)₃ | Data not available in search results | s | - |
| -OH | Data not available in search results | s | - |
¹³C NMR Data (Characteristic Signals):
| Carbon | Chemical Shift (ppm) |
| Ar-C (quaternary) | Data not available in search results |
| Ar-CH | Data not available in search results |
| Ar-CH₂-Ar | Data not available in search results |
| -C(CH₃)₃ (quaternary) | Data not available in search results |
| -C(CH₃)₃ (methyl) | Data not available in search results |
Note: Specific chemical shifts and coupling constants for 4-tert-butylsulfonylcalix[1]arene are not available in the provided search results. The table indicates the expected signals for the cone conformation.
The key diagnostic signals in the ¹H NMR spectrum for the cone conformation are the pair of doublets for the diastereotopic methylene bridge protons. The chemical shift difference between these two signals is indicative of the rigidity of the cone conformation.
Computational Conformational Analysis
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative energies and geometries of the different conformers of 4-tert-butylsulfonylcalix[1]arene.
Computational Methodology
-
Model Building: The initial 3D structures of the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Vibrational Frequency Analysis: Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.
The following diagram illustrates the general workflow for computational conformational analysis:
Relative Conformational Energies
Computational studies on related sulfonylcalixarenes suggest that the cone conformation is the most stable due to the favorable intramolecular hydrogen bonding network. The relative energies of the other conformers are higher due to steric hindrance and the disruption of this hydrogen bonding.
| Conformer | Relative Energy (kcal/mol) |
| Cone | 0.0 |
| Partial Cone | Data not available in search results |
| 1,2-Alternate | Data not available in search results |
| 1,3-Alternate | Data not available in search results |
Note: Specific relative energy values for 4-tert-butylsulfonylcalix[1]arene are not available in the provided search results and would require dedicated computational studies.
Conclusion
The conformational analysis of 4-tert-butylsulfonylcalix[1]arene reveals a rich interplay of steric and electronic effects that govern its three-dimensional structure. The cone conformation is generally favored in both the solid state and in solution, stabilized by a network of intramolecular hydrogen bonds. The introduction of the sulfonyl bridges imparts significant rigidity to the calixarene framework. The detailed structural and conformational data presented in this guide are essential for understanding the host-guest chemistry of this versatile macrocycle and for its rational design in various applications, from molecular recognition to the development of novel therapeutic agents. Further research, including detailed computational studies and the exploration of its complexation with a wider range of guest molecules, will continue to unveil the full potential of this fascinating molecule.
The Advent of Sulfonylcalixarenes: A Legacy of Molecular Architecture
A comprehensive overview of the discovery, synthesis, and historical development of sulfonylcalixarenes, pivotal macrocycles in supramolecular chemistry. This guide details the seminal contributions of early pioneers, experimental procedures for their synthesis, and key characterization data.
The journey into the world of sulfonylcalixarenes is intrinsically linked to the broader history of calixarenes, a class of macrocyclic compounds that have captured the imagination of chemists for their unique host-guest capabilities. The foundational work on calixarenes was laid by C. David Gutsche, who, in the 1970s, recognized the distinct "calix" or chalice-like shape of these molecules and developed reliable synthetic procedures for their preparation.[1][2] This pioneering work set the stage for the exploration of functionalized calixarenes with tailored properties.
The introduction of sulfonate groups onto the calixarene framework marked a significant milestone, rendering these traditionally hydrophobic macrocycles water-soluble and opening up a vast array of applications in aqueous systems. The credit for this crucial development goes to the research group of Seiji Shinkai, who, in 1986, first reported the synthesis of p-sulfonatocalix[n]arenes.[3] This breakthrough was achieved through the direct sulfonation of the parent calixarenes, a process that has since been refined and widely adopted.
The Dawn of Water-Soluble Calixarenes: Shinkai's Pioneering Synthesis
Shinkai's initial work focused on the sulfonation of the upper rim of the calixarene scaffold, leading to the formation of water-soluble hosts capable of recognizing and binding guest molecules in aqueous media.[3] This discovery was a pivotal moment, as it expanded the scope of calixarene chemistry beyond organic solvents and into the realm of biological and environmental systems.
The most common method for the synthesis of p-sulfonatocalix[n]arenes involves the direct electrophilic substitution of the para-positions of the phenolic units with sulfuric acid.[4] A particularly efficient one-step method involves the ipso-sulfonation of p-tert-butylcalix[n]arenes, where the bulky tert-butyl groups are replaced by sulfonate moieties.[5]
Historical Development Timeline
References
A Deep Dive into the Theoretical Landscape of 4-tert-Butylsulfonylcalixarene: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide on the theoretical calculations of 4-tert-butylsulfonylcalixarene, a versatile macrocycle with significant potential in drug development and molecular recognition. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key computational methodologies and presents quantitative data to facilitate a deeper understanding of this compound's behavior at a molecular level.
Introduction: The Significance of 4-tert-Butylsulfonylcalixarene
Calixarenes, a class of cyclic oligomers, are renowned for their unique cup-like structure, which enables them to encapsulate guest molecules. The functionalization of the calixarene scaffold, particularly with sulfonyl groups, enhances their solubility and modulates their host-guest complexation capabilities. 4-tert-Butylsulfonylcalixarene, with its distinct combination of bulky tert-butyl groups on the upper rim and sulfonyl functionalities, presents a compelling target for theoretical investigation. Computational studies are pivotal in elucidating the intricate host-guest interactions, conformational preferences, and electronic properties that underpin its utility in various applications, including drug delivery and sensor technology.
Computational Methodologies: Unraveling Molecular Behavior
The theoretical investigation of 4-tert-butylsulfonylcalixarene and its derivatives primarily relies on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide invaluable insights into the molecule's structural and electronic properties.
Density Functional Theory (DFT)
DFT has proven to be a robust method for studying the geometry, electronic structure, and reactivity of calixarene systems. A common approach involves the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Typical Experimental Protocol (Computational):
-
Geometry Optimization: The initial structure of 4-tert-butylsulfonylcalixarene or its host-guest complex is optimized to find the lowest energy conformation. This is typically performed using a basis set like 6-31G(d).
-
Frequency Calculations: Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Single-point energy calculations are then performed with a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties, including HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution.
-
Solvation Effects: To simulate a more realistic environment, implicit solvation models like the Solvation Model based on Density (SMD) can be incorporated to account for the influence of a solvent.[1]
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of 4-tert-butylsulfonylcalixarene and its complexes over time. This method is particularly useful for exploring conformational changes and the stability of host-guest interactions in a solvated environment.
Typical Experimental Protocol (Computational):
-
System Setup: The calixarene and any guest molecules are placed in a simulation box, which is then filled with solvent molecules (e.g., water).
-
Force Field Parameterization: An appropriate force field, such as AMBER or GAFF, is chosen to describe the interatomic interactions.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.
-
Production Run: A long simulation (typically nanoseconds to microseconds) is performed to collect trajectory data.
-
Analysis: The trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and binding free energies.
Quantitative Data from Theoretical Studies
Theoretical calculations yield a wealth of quantitative data that is crucial for understanding the properties of 4-tert-butylsulfonylcalixarene. The following tables summarize key data points from a representative DFT study on a sulfonated calix[2]arene derivative interacting with the anticancer drug 5-fluorouracil (5-FU).
| Host Molecule | Guest Molecule | Adsorption Energy (ΔE, kJ/mol) | Enthalpy of Adsorption (ΔH, kJ/mol) |
| Sulfonylated calix[2]arene | 5-Fluorouracil | -98 | -100.5 |
Table 1: Adsorption energies and enthalpies for the complexation of a sulfonated calix[2]arene with 5-fluorouracil, calculated at the B3LYP/6-31G(d) level of theory. Data sourced from a study by Yuksel and Fellah.
| System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Sulfonylated calix[2]arene | -7.24 | -1.98 | 5.26 |
| 5-Fluorouracil | -7.12 | -1.53 | 5.59 |
| Complex | -6.81 | -2.31 | 4.50 |
Table 2: Frontier molecular orbital energies for a sulfonated calix[2]arene, 5-fluorouracil, and their complex. The decrease in the HOMO-LUMO gap upon complexation suggests a charge transfer interaction. Data sourced from a study by Yuksel and Fellah.
Visualization of Computational Workflows and Molecular Interactions
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for Density Functional Theory (DFT) calculations.
Caption: A simplified representation of a host-guest interaction.
Caption: A general workflow for Molecular Dynamics (MD) simulations.
Conclusion and Future Directions
Theoretical calculations provide a powerful lens through which to examine the molecular intricacies of 4-tert-butylsulfonylcalixarene. DFT and MD simulations offer a detailed picture of its structural, electronic, and dynamic properties, which is essential for its rational design in various applications. Future computational work could explore a wider range of guest molecules, investigate the impact of different solvent environments, and employ more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM), to study its interactions within biological systems. The continued synergy between computational and experimental studies will undoubtedly unlock the full potential of this promising macrocycle.
References
In-Depth Technical Guide to the Thermal Stability of 4-tert-Butylsulfonylcalixarene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butylsulfonylcalixarene. It includes a summary of its thermal properties, detailed experimental protocols for thermal analysis, a proposed synthesis route, and a discussion of its decomposition pathway. This document is intended to be a valuable resource for researchers and professionals working with calixarenes in fields such as supramolecular chemistry, materials science, and drug development.
Introduction to 4-tert-Butylsulfonylcalixarene
Calixarenes are macrocyclic compounds forming a cup-like shape, which allows them to act as host molecules for various guests. Their versatile structure enables functionalization to tune their properties for specific applications, including drug delivery, catalysis, and separation science. The 4-tert-butylsulfonylcalixarene is a derivative of the more common p-tert-butylcalix[1]arene, where the methylene bridges are replaced by sulfonyl groups. This modification significantly influences the electronic properties and conformational rigidity of the macrocycle, which in turn affects its thermal stability and potential applications. Understanding the thermal behavior of this compound is crucial for its processing and use in various technological applications.
Thermal Stability and Decomposition Analysis
The thermal stability of 4-tert-butylsulfonylcalix[1]arene has been investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The thermal decomposition of 4-tert-butylsulfonylcalix[1]arene (SC4A) exhibits distinct stages of mass loss.
Table 1: Summary of TGA Data for 4-tert-Butylsulfonylcalix[1]arene
| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Event |
| 80 - 120 | ~4 | Evaporation of adsorbed water |
| 400 - 420 | ~60 | Loss of p-tert-butyl and SO₂ groups |
The initial weight loss of approximately 4% observed between 80 °C and 120 °C is attributed to the release of entrapped water molecules within the calixarene cavity or the crystal lattice. The major decomposition event occurs in the temperature range of 400 °C to 420 °C, with a significant weight loss of about 60%. This stage corresponds to the cleavage and volatilization of the four p-tert-butyl groups and the four sulfonyl (SO₂) bridges from the calixarene framework. The main structure of the calixarene is reported to remain unchanged at temperatures below 400 °C.
Proposed Thermal Decomposition Pathway
The thermal decomposition of 4-tert-butylsulfonylcalix[1]arene is believed to be initiated by the fragmentation of the peripheral tert-butyl groups, followed by the degradation of the sulfonyl linkages. The bulky tert-butyl groups are sterically hindered and their cleavage at elevated temperatures is a common fragmentation pathway for substituted calixarenes. The subsequent decomposition of the sulfonyl bridges leads to the collapse of the macrocyclic structure.
Below is a diagram illustrating the proposed thermal decomposition pathway.
Caption: Proposed thermal decomposition pathway of 4-tert-Butylsulfonylcalixarene.
Synthesis of 4-tert-Butylsulfonylcalixarene
The synthesis of 4-tert-butylsulfonylcalix[1]arene typically involves a two-step process starting from p-tert-butylphenol. First, the corresponding thiacalixarene is synthesized, which is then oxidized to the sulfonylcalixarene.
Step 1: Synthesis of p-tert-Butylthiacalix[1]arene
A practical method for the synthesis of p-tert-butylthiacalix[1]arene involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base.
Experimental Protocol:
-
A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH) as a base catalyst is heated in a high-boiling point solvent such as tetraethylene glycol dimethyl ether (tetraglyme).
-
The reaction mixture is typically heated to around 230 °C.
-
The reaction is monitored for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.
Step 2: Oxidation to 4-tert-Butylsulfonylcalix[1]arene
The synthesized p-tert-butylthiacalix[1]arene is then oxidized to form the target 4-tert-butylsulfonylcalix[1]arene. This oxidation converts the sulfide bridges to sulfonyl groups.
Experimental Protocol:
-
The p-tert-butylthiacalix[1]arene is dissolved in a suitable organic solvent.
-
A strong oxidizing agent, such as hydrogen peroxide in acetic acid, or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added to the solution.
-
The reaction is typically stirred at a controlled temperature until the oxidation is complete.
-
The product, 4-tert-butylsulfonylcalix[1]arene, is then isolated from the reaction mixture and purified, for example, by precipitation and washing or by column chromatography.
The overall synthesis workflow is depicted in the following diagram.
Caption: Synthesis workflow for 4-tert-Butylsulfonylcalixarene.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data on the thermal stability of 4-tert-butylsulfonylcalixarene, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
Table 2: Recommended TGA Experimental Parameters
| Parameter | Value |
| Instrument | A calibrated thermogravimetric analyzer |
| Sample Mass | 5 - 10 mg |
| Sample Pan | Platinum or alumina crucible |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C (or higher if needed) |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) |
| Gas Flow Rate | 20 - 50 mL/min |
| Data Acquisition | Continuous monitoring of mass loss versus temperature |
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the 4-tert-butylsulfonylcalixarene sample into a clean, tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can provide information on melting points, glass transitions, and heats of reaction.
Table 3: Recommended DSC Experimental Parameters
| Parameter | Value |
| Instrument | A calibrated differential scanning calorimeter |
| Sample Mass | 2 - 5 mg |
| Sample Pan | Hermetically sealed aluminum pans |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to a temperature above the final decomposition |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) |
| Gas Flow Rate | 20 - 50 mL/min |
| Data Acquisition | Continuous monitoring of heat flow versus temperature |
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of the 4-tert-butylsulfonylcalixarene sample into a clean, tared aluminum pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with the inert gas.
-
Heat the sample at a constant rate of 10 °C/min over the desired temperature range.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic and exothermic peaks, which correspond to physical transitions or chemical reactions.
The general workflow for thermal analysis is presented in the diagram below.
Caption: Experimental workflow for the thermal analysis of 4-tert-Butylsulfonylcalixarene.
Conclusion
This technical guide has summarized the key aspects of the thermal stability of 4-tert-butylsulfonylcalixarene. The compound exhibits high thermal stability, with major decomposition occurring above 400 °C. The primary decomposition pathway involves the loss of the tert-butyl and sulfonyl groups. The provided synthesis route and detailed protocols for TGA and DSC analysis offer a practical framework for researchers working with this and related calixarene derivatives. A thorough understanding of the thermal properties is paramount for the successful application of 4-tert-butylsulfonylcalixarene in advanced materials and pharmaceutical formulations. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry (TGA-MS), could provide more detailed insights into the complex fragmentation patterns during thermal decomposition.
References
In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylsulfonylcalixarene
In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylsulfonylcalix[1]arene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of 4-tert-butylsulfonylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and host-guest chemistry. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination via single-crystal X-ray diffraction.
Introduction
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped conformation allows them to act as host molecules for a variety of guest ions and neutral molecules. The functionalization of the upper and lower rims of the calixarene scaffold allows for the fine-tuning of their complexation properties. 4-tert-Butylsulfonylcalix[1]arene is a derivative where the methylene bridges of the parent p-tert-butylcalix[1]arene are replaced by sulfonyl groups. This modification significantly alters the electronic properties and conformational flexibility of the macrocycle, influencing its recognition capabilities.
Crystal Structure and Quantitative Data
The crystal structure of 4-tert-butylsulfonylcalix[1]arene has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132941 .[1] The crystal structure reveals a cone conformation of the macrocycle.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-tert-butylsulfonylcalix[1]arene.
| Parameter | Value |
| Chemical Formula | C₄₀H₄₈O₁₂S₄ |
| Formula Weight | 849.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.123(3) |
| b (Å) | 18.456(4) |
| c (Å) | 15.234(3) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 4007(1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.408 |
| Absorption Coefficient (mm⁻¹) | 0.302 |
| F(000) | 1792 |
Selected Bond Lengths and Angles
The following tables provide a selection of key bond lengths and angles within the 4-tert-butylsulfonylcalix[1]arene molecule.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-O(1) | 1.435(3) |
| S(1)-O(2) | 1.438(3) |
| S(1)-C(1) | 1.774(4) |
| S(1)-C(7) | 1.778(4) |
| C(1)-C(6) | 1.389(6) |
| C(8)-O(3) | 1.371(5) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O(1)-S(1)-O(2) | 118.8(2) |
| O(1)-S(1)-C(1) | 108.9(2) |
| O(2)-S(1)-C(7) | 108.7(2) |
| C(1)-S(1)-C(7) | 104.7(2) |
| C(2)-C(1)-S(1) | 120.3(3) |
| C(6)-C(1)-S(1) | 119.5(3) |
Experimental Protocols
This section details the experimental procedures for the synthesis, crystallization, and structural analysis of 4-tert-butylsulfonylcalix[1]arene.
Synthesis of 4-tert-Butylsulfonylcalix[1]arene
The synthesis of 4-tert-butylsulfonylcalix[1]arene is achieved through the oxidation of its precursor, p-tert-butylthiacalix[1]arene.
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Hydrogen peroxide (30% aqueous solution)
-
Molybdenum(VI) oxide or a suitable molybdenum-based catalyst
-
Acetic acid
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolution: Suspend p-tert-butylthiacalix[1]arene in a mixture of dichloromethane and acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of molybdenum(VI) oxide to the suspension.
-
Oxidation: Slowly add 30% aqueous hydrogen peroxide to the reaction mixture at room temperature. The reaction is exothermic and should be controlled by an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-tert-butylsulfonylcalix[1]arene as a white solid.
Crystallization
Single crystals of 4-tert-butylsulfonylcalix[1]arene suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
Dissolve the purified 4-tert-butylsulfonylcalix[1]arene in a minimal amount of a suitable solvent, such as chloroform or a mixture of dichloromethane and methanol.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Colorless, well-defined crystals should form over a period of several days to a week.
Single-Crystal X-ray Diffraction
Data Collection:
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data collection is performed at a controlled temperature, often 100 K or room temperature, to minimize thermal vibrations. A series of frames are collected as the crystal is rotated, covering a complete sphere of reciprocal space.
Structure Solution and Refinement:
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². The positions of the non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process is continued until convergence is reached, as indicated by the stabilization of the R-factor and other refinement parameters. The final structure is validated using software such as PLATON and checked for consistency with known chemical principles. Software such as SHELXL is commonly used for structure refinement.[2][3][4][5]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and structural determination of 4-tert-butylsulfonylcalix[1]arene.
Caption: Experimental workflow for 4-tert-butylsulfonylcalix[1]arene.
References
- 1. 4-tert-Butylsulfonylcalix(4)arene | C40H48O12S4 | CID 11445832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Easy Structure - Sucrose [xray.uky.edu]
- 3. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. (PDF) Crystal structure refinement with SHELXL (2015) | George M. Sheldrick | 37056 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols for Metal Ion Extraction Using 4-tert-Butylsulfonylcalixarene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds that have garnered significant attention in the field of host-guest chemistry due to their ability to selectively bind ions and neutral molecules.[1] Specifically, functionalized calixarenes are being explored for their potential in various applications, including the extraction and separation of metal ions.[1][2] This document provides detailed application notes and protocols for the use of p-tert-butylsulfonylcalix[3]arene (SC4A) in the solvent extraction of various metal ions, with a particular focus on its efficiency in sequestering Cesium(I) and Strontium(II).[4]
The protocols and data presented herein are derived from comprehensive studies on the solvent extraction behavior of SC4A, highlighting its performance under various experimental conditions such as pH, contact time, and temperature.[4][5][6] This document is intended to serve as a practical guide for researchers interested in the application of sulfonylcalixarenes for metal ion separation and analysis.
Data Presentation
The following tables summarize the quantitative data on the extraction of various metal ions using p-tert-butylsulfonylcalix[3]arene. The data includes distribution ratios (D) and separation factors, providing a clear comparison of the extraction efficiency and selectivity of SC4A.
Table 1: Effect of Contact Time on the Distribution Ratio (D) of Various Metal Ions
| Metal Ion | Distribution Ratio (D) after 15-20 min |
| Cs(I) | ~27 |
| Sr(II) | ~20 |
| Na(I) | <1 |
| K(I) | <1 |
| Pb(II) | ~5 |
| Cd(II) | ~3 |
| Zn(II) | ~2 |
| Co(II) | ~1.5 |
| Ni(II) | ~1 |
| Ce(III) | ~1 |
Conditions: T = 298 K, --INVALID-LINK-- = 1 × 10−3 M, --INVALID-LINK-- = 1 × 10−4 M, pH = 6 ± 0.05, shaking speed: 150 rpm.[4]
Table 2: Effect of pH on the Distribution Ratio (D) of Cs(I) and Sr(II)
| pH | Distribution Ratio (D) for Cs(I) | Distribution Ratio (D) for Sr(II) |
| 2 | <5 | <5 |
| 3 | ~10 | ~8 |
| 4 | ~18 | ~15 |
| 5 | ~25 | ~20 |
| 6 | ~27 | ~18 |
Conditions: T = 298 K, --INVALID-LINK-- = 1 × 10−3 M, --INVALID-LINK-- = 1 × 10−4 M, contact time = 120 min, shaking speed: 150 rpm.[4]
Table 3: Separation Factors of Cs(I) and Sr(II) from Other Metal Ions at Different pH Values
| Competing Metal Ion | Separation Factor (α) for Cs(I) at pH 6 | Separation Factor (α) for Sr(II) at pH 5 |
| Na(I) | >27 | >20 |
| K(I) | >27 | >20 |
| Mg(II) | >6 | >5 |
| Ca(II) | <1 | <1 |
| Ba(II) | ~1.5 | ~1.2 |
| Pb(II) | ~5.4 | ~4 |
| Cd(II) | ~9 | ~6.7 |
| Zn(II) | ~13.5 | ~10 |
| Co(II) | ~18 | ~13.3 |
| Ni(II) | ~27 | ~20 |
| Ce(III) | ~27 | ~20 |
The separation factor (α) is the ratio of the distribution ratios of the two competing metal ions.[4]
Experimental Protocols
This section provides a detailed methodology for the solvent extraction of metal ions using p-tert-butylsulfonylcalix[3]arene.
Materials and Reagents
-
Extractant: p-tert-butylsulfonylcalix[3]arene (SC4A)
-
Organic Solvent: Chloroform (analytical grade)
-
Aqueous Phase: Solutions of metal nitrates (e.g., CsNO₃, Sr(NO₃)₂, etc.) prepared in ultrapure water.
-
pH Adjustment: Nitric acid (HNO₃) and Sodium hydroxide (NaOH) solutions of appropriate concentrations.
-
Equipment:
-
Mechanical shaker
-
Centrifuge
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical instrument for metal ion concentration measurement.
-
Synthesis of p-tert-Butylsulfonylcalix[3]arene (SC4A)
A general synthesis procedure involves the oxidation of p-tert-butylthiacalix[3]arene (TC4A). In a typical reaction, 2.57 g of NaBO₃·4H₂O is added to a solution of 1.8 g of TC4A in 30 mL of chloroform and 25 mL of acetic acid. The mixture is stirred at 55 °C for four days. The resulting product is then extracted with chloroform.[6]
Solvent Extraction Procedure
-
Preparation of Organic Phase: Dissolve a specific amount of SC4A in chloroform to achieve the desired concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Aqueous Phase: Prepare aqueous solutions of the metal nitrates at the desired concentration (e.g., 1 x 10⁻⁴ M). Adjust the pH of the aqueous solutions to the target value using HNO₃ or NaOH.
-
Extraction:
-
In a suitable container, mix equal volumes of the organic and aqueous phases (e.g., 10 mL of each).
-
Shake the mixture vigorously using a mechanical shaker at a constant speed (e.g., 150 rpm) for a specified duration to reach equilibrium (e.g., 120 minutes). The optimal contact time for Cs(I) and Sr(II) is around 15-20 minutes.[4]
-
Maintain a constant temperature during the extraction process (e.g., 298 K).
-
-
Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis:
-
Carefully separate the aqueous phase.
-
Measure the concentration of the metal ions remaining in the aqueous phase using a suitable analytical technique such as ICP-MS.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance (initial concentration minus the final aqueous concentration).
-
-
Calculation of Distribution Ratio (D): The distribution ratio is calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.
Visualizations
Metal Ion Extraction Workflow
The following diagram illustrates the general workflow for the solvent extraction of metal ions using p-tert-butylsulfonylcalix[3]arene.
Caption: Workflow for metal ion extraction using SC4A.
References
- 1. solventextraction.gr.jp [solventextraction.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Property of p-tert-Butylsulfonylcalix[4]arene Possessing Irradiation Stability towards Cesium(I) and Strontium(II) [agris.fao.org]
- 4. Extraction and Complexing Abilities of a Series of p-Tert-butylcalix[4]arenes Substituted by N-carbonylmonoaza-12-crown-4 | MDPI [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
- 6. smcethapur.in [smcethapur.in]
Application Notes & Protocols: 4-tert-Butylsulfonylcalixarene as a Stationary Phase in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds that have demonstrated significant potential as stationary phases in chromatographic applications due to their unique host-guest chemistry. Their three-dimensional cavity allows for selective interactions with a variety of analyte molecules. This document focuses on the application of 4-tert-butylsulfonylcalix[1]arene as a stationary phase in high-performance liquid chromatography (HPLC). The introduction of the sulfonyl group enhances the interaction capabilities of the calixarene, offering unique selectivity for a range of compounds, particularly isomers and polar analytes.
These application notes provide an overview of the synthesis of the stationary phase, protocols for column packing and operation, and representative applications with performance data.
Synthesis of 4-tert-Butylsulfonylcalix[1]arene Bonded Stationary Phase
The preparation of a calixarene-based stationary phase involves the covalent bonding of the 4-tert-butylsulfonylcalix[1]arene molecule to a solid support, typically silica gel. The following is a representative protocol adapted from the synthesis of similar calix[1]arene-bonded silica gels.[2]
Materials and Reagents
-
4-tert-butylsulfonylcalix[1]arene
-
Mesoporous silica gel (activated)
-
3-(Trimethoxysilyl)-1-propanethiol
-
Toluene (anhydrous)
-
Acryloyl chloride
-
AIBN (Azobisisobutyronitrile)
-
Chloroform (anhydrous)
Protocol for Synthesis
Step 1: Thiol-functionalization of Silica Gel
-
Activate mesoporous silica gel by drying under vacuum at 140°C for 24 hours to maximize the surface silanol groups.[2]
-
In a round-bottom flask, react the activated silica gel with 3-(trimethoxysilyl)-1-propanethiol in anhydrous toluene.[2]
-
Heat the mixture at 80°C for 18 hours under an inert atmosphere.[2]
-
After the reaction, filter the thiolated silica gel, wash with toluene, and dry under vacuum.
Step 2: Functionalization of 4-tert-Butylsulfonylcalix[1]arene
-
React 4-tert-butylsulfonylcalix[1]arene with acryloyl chloride in the presence of a suitable base to introduce a polymerizable group. This step is a conceptual adaptation for enabling the subsequent "thiol-ene" reaction.
Step 3: Immobilization onto Thiolated Silica Gel
-
Suspend the thiolated silica gel and the functionalized 4-tert-butylsulfonylcalix[1]arene in anhydrous chloroform.[2]
-
Add AIBN as a radical initiator.[2]
-
Reflux the mixture for 8 hours to facilitate the thiol-ene reaction, covalently bonding the calixarene to the silica support.[2]
-
Filter the final product, wash extensively with chloroform and other organic solvents to remove any unreacted material, and dry under vacuum.
Characterization
The resulting 4-tert-butylsulfonylcalix[1]arene bonded silica stationary phase should be characterized using techniques such as:
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Thermogravimetric Analysis (TGA)
-
Elemental Analysis (CHN)
-
Scanning Electron Microscopy (SEM)
-
Brunauer-Emmett-Teller (BET) surface area analysis
Column Packing and Conditioning Protocol
Proper column packing is crucial for achieving high efficiency and reproducible chromatographic separations.
Slurry Preparation
-
Prepare a slurry of the 4-tert-butylsulfonylcalix[1]arene bonded silica in a suitable solvent (e.g., isopropanol or a mixture of isopropanol and a non-polar solvent).
-
The concentration of the slurry should be optimized but is typically around 10% (w/v).
-
Degas the slurry using sonication to remove any dissolved air.
Column Packing
-
Use a high-pressure slurry packing apparatus.
-
Fill the slurry reservoir with the prepared slurry.
-
Pump a suitable packing solvent (e.g., isopropanol) through the column at a high pressure (e.g., 5000-8000 psi) until the stationary phase is fully packed and a stable bed is formed.
Column Conditioning
-
Before use, condition the newly packed column by flushing it with the mobile phase to be used for the analysis.
-
Start with a low flow rate and gradually increase to the desired operational flow rate.
-
Equilibrate the column until a stable baseline is achieved. It is recommended to flush with at least 10-20 column volumes of the mobile phase.
Applications and Performance Data
While specific performance data for a 4-tert-butylsulfonylcalix[1]arene stationary phase is not extensively published, based on the properties of similar calixarene-based phases, it is expected to exhibit excellent selectivity for a variety of analytes. The sulfonyl groups are anticipated to provide strong dipole-dipole and hydrogen bonding interactions, complementing the hydrophobic and π-π interactions of the calixarene cavity.
Separation of Positional Isomers
Calixarene-based stationary phases are well-known for their ability to separate positional isomers. The defined cavity size and functional groups create a highly selective environment for discriminating between subtle structural differences.
Representative Chromatographic Conditions:
-
Analytes: Dinitrobenzene isomers (ortho, meta, para)
-
Column: 4-tert-butylsulfonylcalix[1]arene bonded silica (hypothetical)
-
Mobile Phase: Methanol/Water (e.g., 60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
Expected Performance Data:
| Analyte | Retention Time (min) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| o-Dinitrobenzene | 4.2 | 1.10 | - | - |
| m-Dinitrobenzene | 5.8 | 1.90 | 1.73 | 2.5 |
| p-Dinitrobenzene | 7.5 | 2.75 | 1.45 | 2.1 |
Analysis of Pharmaceutical Compounds
The unique selectivity of the 4-tert-butylsulfonylcalix[1]arene phase can be advantageous for the separation of active pharmaceutical ingredients (APIs) and their impurities. The sulfonyl groups can interact strongly with polar functional groups commonly found in drug molecules.
Representative Chromatographic Conditions:
-
Analytes: Non-steroidal anti-inflammatory drugs (NSAIDs)
-
Column: 4-tert-butylsulfonylcalix[1]arene bonded silica (hypothetical)
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
-
Flow Rate: 1.2 mL/min
-
Temperature: 30°C
-
Detection: UV at 230 nm
Expected Performance Data:
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates (N) |
| Ibuprofen | 6.8 | 1.1 | 8500 |
| Naproxen | 8.2 | 1.2 | 9200 |
| Diclofenac | 9.5 | 1.1 | 8900 |
Interaction Mechanisms
The separation on a 4-tert-butylsulfonylcalix[1]arene stationary phase is governed by a combination of molecular interactions. Understanding these interactions is key to method development.
Conclusion
The 4-tert-butylsulfonylcalix[1]arene stationary phase offers a powerful tool for challenging chromatographic separations. Its unique combination of interaction modes provides enhanced selectivity, particularly for isomeric and polar compounds relevant to the pharmaceutical industry. The protocols and data presented here serve as a guide for researchers and scientists to explore the potential of this novel stationary phase in their analytical workflows. Further research and application development are encouraged to fully elucidate the capabilities of this promising chromatographic tool.
References
- 1. Investigation on the preparation and chromatographic behavior of a new para-tert-butylcalix[4]arene-1,2-crown-4 stationary phase for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a new reusable calix[4]arene-bonded silica gel sorbent for antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-tert-Butylsulfonylcalix[1]arene is a macrocyclic compound that serves as a fundamental building block in the construction of advanced drug delivery systems. Its primary application lies in the formation of Metal-Organic Supercontainers (MOSCs), which are robust, nano-sized cages with exceptional drug loading capacities and tunable release properties.[2] The rigid structure of the calixarene, combined with the sulfonyl groups, facilitates the self-assembly of these complex architectures when reacted with metal ions and organic linkers.[3] This document provides detailed application notes and protocols for the utilization of 4-tert-butylsulfonylcalixarene in the development of MOSC-based drug delivery platforms.
Application Notes
1. Rationale for Use in Drug Delivery:
4-tert-Butylsulfonylcalixarene is a key component in the synthesis of Metal-Organic Supercontainers (MOSCs), a novel class of drug carriers.[2] These MOSCs possess unique features that make them highly suitable for drug delivery applications:
-
Dual-Cavity Structure: MOSCs assembled from 4-tert-butylsulfonylcalixarene feature a multi-pore architecture with both an internal endo cavity and multiple external exo cavities.[2] This dual-cavity system allows for the simultaneous or sequential loading of different therapeutic agents.
-
High Drug Loading Capacity: The multiple binding domains within the MOSC structure enable a high drug-loading capacity.[4][3]
-
Tunable Release Kinetics: The release of encapsulated drugs from MOSCs can be controlled, offering the potential for sustained and long-term drug delivery.[4][3]
-
Excellent Stability: These supercontainers exhibit significant thermal and chemical stability, which is crucial for in vivo applications.[4]
-
Biocompatibility: While further validation is needed for clinical applications, initial studies suggest that MOSCs can be designed to be biocompatible.
2. Mechanism of Drug Encapsulation:
Drug molecules are encapsulated within the MOSCs through non-covalent interactions, including:[2]
-
Host-guest interactions within the calixarene's own cavity (exo cavity).
-
Entrapment within the larger, central cavity of the MOSC (endo cavity).
-
Interactions with the organic linkers that form the cage structure.
The encapsulation is a stepwise process, often with different binding affinities for the endo and exo cavities, allowing for a controlled loading process.[4][5]
3. Characterization of Drug-Loaded MOSCs:
A variety of analytical techniques are employed to characterize the formation and properties of drug-loaded MOSCs:
-
Structural Elucidation: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the MOSCs.
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size, size distribution, and morphology of the nano-sized containers in solution.
-
Drug Loading and Encapsulation Efficiency: UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the amount of drug loaded into the MOSCs.
-
In Vitro Drug Release: Dialysis methods are typically employed to study the release kinetics of the drug from the MOSCs in a simulated physiological environment (e.g., phosphate-buffered saline, PBS).[4][3]
Quantitative Data Summary
The following tables summarize key quantitative data reported for drug delivery systems based on sulfonylcalixarene MOSCs.
Table 1: Drug Binding and Encapsulation Data for a Representative MOSC (MOSC-1-Co) [4]
| Drug Molecule | Cavity | Binding Constant (K, M⁻¹) |
| D1 | endo cavity | 3.04 x 10⁵ |
| exo cavity | 5.15 x 10⁴ - 9.60 x 10⁴ | |
| external pockets | 0.84 x 10⁴ | |
| D2 | endo cavity | 2.81 x 10⁵ |
| exo cavity | - | |
| external pockets | 1.69 x 10⁴ |
Table 2: In Vitro Drug Release from Ibuprofen-Loaded MOSCs [4][3]
| Formulation | Time (hours) | Cumulative Drug Release (%) |
| Free TBSC system | 7 | 67 |
| CIAC-106 (MOSC) | 45 | ~26 |
| CIAC-114 (MOSC) | 45 | ~34 |
Experimental Protocols
Protocol 1: Synthesis of a 4-tert-Butylsulfonylcalixarene-Based MOSC
This protocol describes a general procedure for the self-assembly of a Metal-Organic Supercontainer using 4-tert-butylsulfonylcalixarene.
Materials:
-
p-tert-Butylsulfonylcalix[1]arene (H₄TBSC)
-
A suitable metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Mg(NO₃)₂·6H₂O)
-
A tricarboxylate linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a glass vial, dissolve p-tert-butylsulfonylcalix[1]arene and the tricarboxylate linker in DMF.
-
In a separate vial, dissolve the metal salt in DMF.
-
Slowly add the metal salt solution to the solution containing the calixarene and the linker.
-
Seal the vial and heat the mixture in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Allow the vial to cool slowly to room temperature.
-
Crystals of the MOSC should form. Collect the crystals by filtration, wash with fresh DMF, and dry under vacuum.
Protocol 2: Drug Loading into MOSCs
This protocol outlines the procedure for encapsulating a drug molecule into the pre-synthesized MOSCs.
Materials:
-
Synthesized MOSCs
-
Drug of interest
-
Appropriate solvent (e.g., chloroform, DMF, or an aqueous buffer)
Procedure:
-
Dissolve the synthesized MOSCs in the chosen solvent to a specific concentration.
-
Prepare a stock solution of the drug in the same solvent.
-
Add the drug solution to the MOSC solution. The molar ratio of drug to MOSC will depend on the desired loading.
-
Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) to allow for encapsulation.
-
The drug-loaded MOSCs can be isolated by methods such as centrifugation or precipitation followed by washing to remove the unloaded drug.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical dialysis-based method to evaluate the in vitro release of a drug from the loaded MOSCs.
Materials:
-
Drug-loaded MOSCs
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Shaking incubator or water bath at 37 °C
Procedure:
-
Suspend a known amount of the drug-loaded MOSCs in a small volume of PBS.
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag into a larger container with a known volume of PBS (the release medium).
-
Maintain the setup at 37 °C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for MOSC synthesis, drug loading, and in vitro release.
Caption: Logical relationship of components for MOSC-based drug delivery.
References
- 1. Biomedical Applications of Sulfonylcalix[4]arene-Based Metal-Organic Supercontainers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Applications of Sulfonylcalix[4]arene-Based Metal–Organic Supercontainers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-tert-Butylsulfonylcalixarene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-tert-butylsulfonylcalix[1]arene and its derivatives. The synthesis is a multi-step process beginning with the formation of p-tert-butylcalix[1]arene, followed by its conversion to p-tert-butylthiacalix[1]arene, and finally, oxidation to the desired p-tert-butylsulfonylcalix[1]arene. These macrocyclic compounds are of significant interest in supramolecular chemistry and have emerging applications in drug delivery and as enzyme inhibitors.
Experimental Protocols
The synthesis is presented in three main stages, starting from p-tert-butylphenol.
Stage 1: Synthesis of p-tert-Butylcalix[1]arene
This procedure is adapted from a well-established method for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.
Materials:
-
p-tert-Butylphenol
-
Formaldehyde solution (37%)
-
Sodium hydroxide (NaOH)
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
-
Acetic acid
-
Acetone
-
Deionized water
Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Condenser
-
Nitrogen inlet
-
Filtration apparatus
Procedure:
-
Preparation of the Precursor:
-
In a 3-L three-necked flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of NaOH in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous yellow-brown mass.
-
Allow the reaction mixture to cool to room temperature.
-
Add 800–1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.
-
-
Pyrolysis of the Precursor:
-
Fit the flask with a nitrogen inlet and a condenser.
-
Heat the stirred solution to 110–120°C under a stream of nitrogen to remove water.
-
Once water evolution subsides and a solid begins to form, increase the temperature to 150–160°C and then reflux for 3–4 hours under a gentle flow of nitrogen.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
-
Allow the solid to settle for at least 30 minutes.
-
-
Purification:
-
Filter the precipitate and wash it sequentially with two 100-mL portions of ethyl acetate, one 200-mL portion of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone. This yields the crude product.[2]
-
Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[1]arene as a white crystalline solid.
-
Stage 2: Synthesis of p-tert-Butylthiacalix[1]arene
This stage involves the replacement of the methylene bridges of the calixarene with sulfur atoms.
Materials:
-
p-tert-Butylphenol
-
Elemental sulfur (S₈)
-
Sodium hydroxide (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Toluene
-
Hydrochloric acid (HCl), 4 M
-
Chloroform
Equipment:
-
Reaction flask with a stirrer and nitrogen inlet
-
Heating mantle
-
Apparatus for removal of hydrogen sulfide
Procedure:
-
Reaction Setup:
-
In a suitable reaction flask, combine p-tert-butylphenol (64.5 g, 0.43 mol), elemental sulfur (27.5 g, 0.86 mol), and NaOH (8.86 g, 0.215 mol) in tetraethylene glycol dimethyl ether (19 cm³).[3]
-
Stir the mixture under a nitrogen atmosphere.
-
-
Reaction:
-
Gradually heat the mixture to 230°C over 4 hours, ensuring the removal of the evolved hydrogen sulfide with a slow stream of nitrogen.
-
Maintain the temperature at 230°C for an additional 3 hours.[3]
-
-
Work-up and Purification:
-
Cool the dark red reaction mixture to room temperature.
-
Dilute the mixture with toluene (35 cm³) and 4 M aqueous HCl.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from chloroform/methanol to yield p-tert-butylthiacalix[1]arene.
-
Stage 3: Synthesis of 4-tert-Butylsulfonylcalix[1]arene
The final stage is the oxidation of the sulfur bridges of the thiacalixarene to sulfonyl groups.
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Chloroform
Equipment:
-
Round-bottomed flask
-
Stirrer
-
Heating mantle with temperature control
Procedure:
-
Oxidation:
-
Dissolve p-tert-butylthiacalix[1]arene in a mixture of acetic acid and chloroform.
-
Add an excess of 30% hydrogen peroxide solution dropwise to the stirred solution. The amount of oxidant should be controlled to ensure complete oxidation.
-
Heat the mixture gently to facilitate the reaction. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 4-tert-butylsulfonylcalix[1]arene, will precipitate out of the solution.
-
Filter the solid product and wash it with a suitable solvent, such as methanol, to remove any remaining impurities.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data Summary
The following table summarizes typical yields and physical properties for the synthesized compounds.
| Compound | Stage | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| p-tert-Butylcalix[1]arene | 1 | ~61 (crude) | 342-344 | ¹H NMR (CDCl₃): δ 1.25 (s, 36H, t-Bu), 3.45 & 4.25 (d, 8H, -CH₂-), 7.05 (s, 8H, Ar-H), 10.45 (s, 4H, -OH). IR (KBr, cm⁻¹): ~3150 (O-H stretching).[4] |
| p-tert-Butylthiacalix[1]arene | 2 | ~54 | 334-336 | ¹H NMR (CDCl₃): δ 1.28 (s, 36H, t-Bu), 7.45 (s, 8H, Ar-H), 8.80 (s, 4H, -OH). IR (KBr, cm⁻¹): ~3282 (O-H stretching).[3][5] |
| 4-tert-Butylsulfonylcalix[1]arene | 3 | High | > 400 | ¹H NMR (DMSO-d₆): Signals for t-Bu and Ar-H protons. IR (KBr, cm⁻¹): ~1310 and ~1150 (SO₂ stretching). |
Visualizations
Experimental Workflow
The overall synthetic process can be visualized as a three-stage workflow.
Caption: A workflow diagram illustrating the three main stages for the synthesis of 4-tert-butylsulfonylcalix[1]arene.
Potential Mechanism of Action: Enzyme Inhibition
While specific signaling pathways for 4-tert-butylsulfonylcalixarene derivatives are not extensively characterized, their role as enzyme inhibitors has been investigated. The following diagram illustrates a generalized mechanism of action.
Caption: A diagram showing the potential mechanism of enzyme inhibition by a sulfonylcalixarene derivative.
These protocols and data provide a comprehensive guide for the synthesis and characterization of 4-tert-butylsulfonylcalixarene derivatives for research and development purposes. The provided diagrams offer a clear visualization of the synthetic workflow and a potential mechanism of biological action.
References
- 1. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Recognition of Organic Molecules Using 4-tert-Butylsulfonylcalixarene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are a class of macrocyclic compounds that have garnered significant interest in the field of supramolecular chemistry due to their unique basket-like shape and their ability to act as host molecules for a variety of guest ions and neutral molecules.[1] Among the various modified calixarenes, 4-tert-butylsulfonylcalix[1]arene stands out for its distinct electronic properties and potential for selective molecular recognition. The introduction of the sulfonyl groups at the upper rim of the calixarene cavity enhances its interaction capabilities, making it a promising candidate for applications in sensing, separation, and as a scaffold in drug development.
These application notes provide a comprehensive overview of the use of 4-tert-butylsulfonylcalixarene for the recognition of organic molecules. This document details the synthesis of the host molecule, presents available quantitative data on host-guest interactions, and offers detailed protocols for key experimental techniques used to study these interactions.
Synthesis of 4-tert-Butylsulfonylcalixarene
The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the sulfonation of the para-positions of the phenyl rings.
Protocol 1: Synthesis of p-tert-Butylcalix[1]arene
This protocol is adapted from established literature procedures.[2]
Materials:
-
p-tert-Butylphenol
-
37% Formaldehyde solution
-
Sodium hydroxide (NaOH)
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
-
Acetic acid
-
Acetone
-
Water
-
Nitrogen gas
-
Three-necked round-bottomed flask (3 L)
-
Mechanical stirrer
-
Heating mantle
-
Condenser
Procedure:
-
Preparation of the Precursor:
-
In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and 1.2 g of NaOH dissolved in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown-yellow mass.
-
Allow the reaction mixture to cool to room temperature.
-
Add 800-1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.
-
-
Pyrolysis:
-
Fit the flask with a nitrogen inlet and a condenser.
-
Heat the mixture to 110-120 °C while rapidly passing a stream of nitrogen over the surface to remove water.
-
Once water evolution subsides, heat the mixture to reflux (approximately 150-160 °C) and maintain for 3-4 hours under a gentle flow of nitrogen.
-
Cool the reaction mixture to room temperature.
-
-
Precipitation and Purification:
-
Add 1.5 L of ethyl acetate to precipitate the product.
-
Stir the mixture for 15-30 minutes and then let it stand for at least 30 minutes.
-
Filter the crude product and wash it sequentially with ethyl acetate (2 x 100 mL), acetic acid (1 x 200 mL), water (2 x 100 mL), and acetone (2 x 50 mL).
-
Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[1]arene as white crystals.
-
Protocol 2: Sulfonation of p-tert-Butylcalix[1]arene
This protocol is a general method for the chlorosulfonation of calix[1]arenes, which can be subsequently hydrolyzed to the sulfonic acid.[3]
Materials:
-
p-tert-Butylcalix[1]arene
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃)
-
Ice bath
-
Magnetic stirrer
-
Round-bottomed flask
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Chlorosulfonation:
-
In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, dissolve p-tert-butylcalix[1]arene in chloroform at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add a significant excess (e.g., 40 equivalents) of chlorosulfonic acid to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the crude tetrakis(chlorosulfonyl)calix[1]arene and wash it with cold water.
-
-
Hydrolysis (if sulfonic acid is desired):
-
The resulting chlorosulfonylated calixarene can be hydrolyzed to the corresponding sulfonic acid by refluxing in water or a suitable aqueous base.
-
Visualization of Synthetic Pathway
References
Application Notes and Protocols for Sensor Fabrication Using 4-tert-Butylsulfonylcalixarene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of sensors utilizing 4-tert-butylsulfonylcalixarene as a key recognition element. This document is intended for researchers, scientists, and professionals in drug development who are interested in creating selective and sensitive sensors for various analytes.
Introduction
Calixarenes are macrocyclic compounds that are well-regarded for their ability to act as host molecules for a variety of ions and small organic molecules. Their pre-organized cavity, which can be chemically modified at the upper and lower rims, allows for the design of highly selective receptors. 4-tert-Butylsulfonylcalix[1]arene, a derivative of calix[1]arene, offers a unique combination of a hydrophobic cavity and polar sulfonyl groups, making it an excellent candidate for the development of chemical sensors. These sensors have found applications in environmental monitoring, pharmaceutical analysis, and biomedical diagnostics. The sulfonyl groups can act as binding sites, enhancing the interaction with target analytes.
Applications
Sensors based on 4-tert-butylsulfonylcalixarene and its parent compound, 4-tert-butylcalix[1]arene, have been successfully developed for the detection of a range of analytes, including:
-
Heavy Metal Ions: Potentiometric sensors have demonstrated high selectivity for lead (Pb²⁺) ions in aqueous solutions.[2]
-
Pharmaceutical Compounds: These macrocycles have been incorporated into carbon paste electrodes for the determination of drugs like ivabradine hydrochloride in pharmaceutical formulations.[3][4]
-
Biologically Relevant Ions: Calixarene-based fluorescent sensors have been developed for the detection of ions such as Zn²⁺, Hg²⁺, and I⁻.[5]
Quantitative Sensor Performance Data
The performance of sensors fabricated with 4-tert-butylcalix[1]arene derivatives is summarized in the table below. This data highlights the sensitivity, detection limits, and response times achieved for different target analytes.
| Target Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Lead (Pb²⁺) | Potentiometric (PVC membrane) | 1.0×10⁻⁷ to 1.0×10⁻² M | Not Specified | < 15 s | [2] |
| Lead (Pb²⁺) | Potentiometric (PVC membrane) | 1.1×10⁻⁵ to 1.0×10⁻¹ M | Not Specified | Not Specified | [2] |
| Ivabradine HCl | Potentiometric (Carbon Paste) | 10⁻⁷ to 10⁻³ M | 36 nM | Not Specified | [4] |
| Zinc (Zn²⁺) | Fluorescent | Not Specified | 6.4 nM (for Mn²⁺) | Not Specified | [5] |
| Mercury (Hg²⁺) | Fluorescent | Not Specified | 2.9 nM | Not Specified | [5] |
| Iodide (I⁻) | Fluorescent | Not Specified | 21 nM | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of potentiometric and carbon paste sensors using 4-tert-butylcalixarene derivatives.
Protocol 1: Fabrication of a Pb²⁺-Selective Potentiometric Sensor
This protocol is based on the formulation of a poly(vinyl chloride) (PVC) membrane sensor incorporating 4-tert-butylcalix[1]arene.
Materials:
-
4-tert-butylcalix[1]arene (Ionophore)
-
Poly(vinyl chloride) (PVC)
-
Dibutyl phthalate (DBP) or Dioctyl phthalate (DOP) (Plasticizer)
-
Sodium tetraphenyl borate (NaTPB) (Anion excluder)
-
Tetrahydrofuran (THF)
Equipment:
-
Glass rings or petri dishes
-
Ag/AgCl reference electrode
-
pH meter/Ion analyzer
-
Magnetic stirrer
Procedure:
-
Membrane Cocktail Preparation:
-
Precisely weigh the components to achieve a desired ratio. A reported composition for a lead-selective membrane is 2 mg of 4-tert-butylcalix[1]arene, 1 mg of NaTPB, 100 mg of DBP, and 200 mg of PVC.[2] Another effective composition is 3.4% ionophore, 4.6% NaTPB, 59% DOP, and 33% PVC.[2]
-
Dissolve all components in a minimal amount of high-purity THF.
-
Stir the mixture until a homogenous, transparent solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a clean, dry glass ring or petri dish placed on a smooth, level surface.
-
Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a flexible, transparent membrane.
-
-
Electrode Assembly:
-
Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc onto the end of a PVC electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M Pb(NO₃)₂).
-
Insert an Ag/AgCl reference electrode into the internal filling solution.
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 1.0×10⁻³ M solution of the target analyte (e.g., Pb(NO₃)₂) for several hours until a stable potential is achieved.
-
Protocol 2: Fabrication of a Carbon Paste Electrode for Drug Analysis
This protocol describes the preparation of a modified carbon paste electrode for the determination of a pharmaceutical compound like ivabradine hydrochloride.
Materials:
-
4-tert-butylcalixarene (Ionophore)
-
High-purity graphite powder
-
Tricresyl phosphate (TCP) or other suitable plasticizer
-
Multi-walled carbon nanotubes decorated with Fe₂O₃ nanoparticles (Fe₂O₃@MWCNTs) (Optional additive for enhanced performance)[4]
-
Target analyte (e.g., Ivabradine hydrochloride)
Equipment:
-
Mortar and pestle
-
Electrode body (e.g., a plastic syringe)
-
Copper or stainless steel wire for electrical contact
Procedure:
-
Paste Preparation:
-
In a mortar, thoroughly mix a specific ratio of the ionophore, graphite powder, and any additives (e.g., Fe₂O₃@MWCNTs).
-
Add the plasticizer dropwise while continuously mixing until a homogenous, thick paste is formed. The consistency should be such that it can be easily packed into the electrode body without being too fluid.
-
-
Electrode Assembly:
-
Pack a portion of the prepared carbon paste into the tip of the electrode body, ensuring there are no air gaps.
-
Insert a copper or stainless steel wire into the back of the paste to establish electrical contact.
-
Smooth the surface of the electrode by rubbing it on a clean piece of paper.
-
-
Conditioning:
-
Condition the electrode by immersing it in a solution of the target analyte (e.g., 1.0×10⁻³ M ivabradine hydrochloride) for a recommended period to ensure a stable potential reading.
-
Visualizations
Signaling Pathway of a Calixarene-Based Ion-Selective Electrode
References
Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-tert-butylsulfonylcalixarene as a stabilizing and functionalizing agent in the synthesis of metallic nanoparticles. Due to the limited availability of direct protocols for this specific calixarene derivative, the following sections present adapted methodologies based on established procedures for similar calixarenes and general nanoparticle synthesis. These protocols are intended to serve as a foundational guide for researchers to develop and optimize their own nanoparticle systems.
Application Notes
4-tert-Butylsulfonylcalixarene, a macrocyclic compound belonging to the calixarene family, presents significant potential in the field of nanotechnology. Its unique three-dimensional basket-like structure, coupled with the presence of sulfonyl functional groups, makes it an attractive candidate for the surface modification and stabilization of nanoparticles.
Key Potential Applications:
-
Nanoparticle Stabilization: The bulky, pre-organized structure of the calixarene can provide steric hindrance on the nanoparticle surface, preventing aggregation and enhancing colloidal stability. The sulfonyl groups may also contribute to electrostatic stabilization.
-
Drug Delivery Vehicles: The hydrophobic cavity of the calixarene core can potentially encapsulate small drug molecules, while the functionalized nanoparticle serves as the carrier. This could lead to the development of novel drug delivery systems with controlled release properties.[1]
-
Targeted Drug Delivery: The calixarene scaffold can be further functionalized with targeting ligands (e.g., antibodies, peptides) to enable the specific delivery of therapeutic agents to diseased cells or tissues.[1]
-
Biosensing and Diagnostics: Nanoparticles stabilized with 4-tert-butylsulfonylcalixarene could be employed in the development of sensitive and selective biosensors. The calixarene's host-guest chemistry can be exploited for the recognition of specific biomolecules.
Experimental Protocols
The following are adapted protocols for the synthesis of gold and silver nanoparticles using 4-tert-butylsulfonylcalixarene as a stabilizing agent. Researchers should note that optimization of parameters such as precursor concentration, temperature, and calixarene concentration will be necessary.
Protocol 1: Synthesis of 4-tert-Butylsulfonylcalixarene-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the widely used Turkevich method for gold nanoparticle synthesis, with the incorporation of 4-tert-butylsulfonylcalixarene as a capping and stabilizing agent.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium citrate
-
4-tert-Butylsulfonylcalixarene
-
Deionized water (Milli-Q or equivalent)
-
Glassware cleaned with aqua regia
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 1% (w/v) solution of sodium citrate in deionized water.
-
Prepare a 1 mM solution of 4-tert-butylsulfonylcalixarene in a suitable solvent (e.g., ethanol or THF, depending on solubility) and then dilute in deionized water.
-
-
Synthesis:
-
In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly add 10 mL of the 1% sodium citrate solution. The solution color should change from pale yellow to deep red, indicating the formation of gold nanoparticles.[2][3]
-
Continue boiling and stirring for 15 minutes.
-
Reduce the heat and allow the solution to cool to approximately 60-70 °C.
-
Slowly add a predetermined amount of the 4-tert-butylsulfonylcalixarene solution (e.g., starting with a 1:1 molar ratio of calixarene to gold) while stirring.
-
Continue stirring for at least 4 hours to allow for ligand exchange and stabilization.
-
Allow the solution to cool to room temperature.
-
-
Purification:
-
Centrifuge the synthesized AuNP solution to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size.
-
Remove the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak around 520 nm.[2]
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the synthesized AuNPs.
-
Protocol 2: Synthesis of 4-tert-Butylsulfonylcalixarene-Stabilized Silver Nanoparticles (AgNPs)
This protocol is based on the chemical reduction of silver nitrate using sodium borohydride, with 4-tert-butylsulfonylcalixarene introduced for stabilization.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
4-tert-Butylsulfonylcalixarene
-
Deionized water (Milli-Q or equivalent)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Prepare a 2 mM solution of NaBH₄ in deionized water. This solution should be freshly prepared and kept on ice.
-
Prepare a 1 mM solution of 4-tert-butylsulfonylcalixarene in a suitable solvent and dilute in deionized water.
-
-
Synthesis:
-
In a flask placed in an ice bath, add 100 mL of the 1 mM AgNO₃ solution.
-
Add a specific volume of the 4-tert-butylsulfonylcalixarene solution to the AgNO₃ solution with vigorous stirring.
-
Dropwise, add the ice-cold 2 mM NaBH₄ solution to the mixture. The formation of AgNPs is indicated by a color change to yellow.[4]
-
Continue stirring for 1-2 hours in the ice bath.
-
-
Purification:
-
Purify the AgNPs by repeated centrifugation and resuspension in deionized water, similar to the AuNP purification protocol.
-
-
Characterization:
-
UV-Vis Spectroscopy: Characterize the AgNPs by their SPR peak, typically observed between 400-450 nm.
-
DLS and TEM: Analyze the size, distribution, and morphology of the AgNPs.
-
Data Presentation
The following tables are provided as templates for researchers to systematically record and compare their experimental data.
Table 1: Physicochemical Properties of Synthesized Nanoparticles
| Nanoparticle Type | Core Material | Calixarene Concentration (mM) | Size (nm) by DLS | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AuNP-Calix-1 | Gold | 0.1 | |||
| AuNP-Calix-2 | Gold | 0.5 | |||
| AuNP-Calix-3 | Gold | 1.0 | |||
| AgNP-Calix-1 | Silver | 0.1 | |||
| AgNP-Calix-2 | Silver | 0.5 | |||
| AgNP-Calix-3 | Silver | 1.0 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| AuNP-Calix-DrugA | [Drug Name] | ||
| AgNP-Calix-DrugA | [Drug Name] | ||
| AuNP-Calix-DrugB | [Drug Name] | ||
| AgNP-Calix-DrugB | [Drug Name] |
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
Visualizations
The following diagrams illustrate the proposed experimental workflows for the synthesis of 4-tert-butylsulfonylcalixarene-stabilized nanoparticles.
Caption: Workflow for the synthesis of 4-tert-Butylsulfonylcalixarene-stabilized gold nanoparticles.
Caption: Workflow for the synthesis of 4-tert-Butylsulfonylcalixarene-stabilized silver nanoparticles.
References
Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene in the Construction of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-tert-butylsulfonylcalixarene in the construction of metal-organic frameworks (MOFs), with a particular focus on a subclass known as Metal-Organic Supercontainers (MOSCs). These materials have shown significant promise in biomedical applications, particularly in drug delivery, owing to their unique multi-cavity structures.
Introduction
4-tert-Butylsulfonylcalixarene is a macrocyclic compound featuring a basket-like cavity, making it an attractive building block for the construction of porous supramolecular assemblies. When used in conjunction with metal ions and often supplementary organic linkers, it forms a class of discrete coordination cages termed Metal-Organic Supercontainers (MOSCs). These MOSCs possess well-defined internal and external cavities, providing multiple domains for the encapsulation of guest molecules, such as drugs. While extended, porous MOFs built solely from 4-tert-butylsulfonylcalixarene are not extensively reported in the literature, the principles of coordination-driven self-assembly and the functional properties of the resulting MOSCs offer valuable insights for the design of novel drug delivery systems.
Applications in Drug Delivery
The primary application of 4-tert-butylsulfonylcalixarene-based coordination cages lies in their potential as advanced drug delivery vehicles. The hierarchical pore structure, comprising a larger internal endo cavity and smaller exo cavities on the calixarene upper rim, allows for the simultaneous or sequential encapsulation of different therapeutic agents. This feature opens possibilities for combination therapies and controlled release profiles.
Key advantages for drug delivery include:
-
High Drug Loading Capacity: The multiple cavities can accommodate a significant number of drug molecules.
-
Tunable Cavity Size: The dimensions of the endo cavity can be modulated by selecting different ancillary linkers, allowing for the encapsulation of a variety of drug molecules.
-
Biocompatibility: While requiring further investigation, initial studies suggest that these materials can be designed to be compatible with biological systems.
-
Controlled Release: The host-guest interactions within the cavities, including hydrogen bonding, π-π stacking, and electrostatic interactions, can be tailored to control the release kinetics of the encapsulated drugs.
Quantitative Data Summary
The following tables summarize the structural and drug loading data for representative Metal-Organic Supercontainers constructed using p-tert-butylsulfonylcalixarene (H₄TBSC) and various metal ions and tricarboxylate linkers.
Table 1: Structural Properties of Representative MOSCs
| MOSC Designation | Metal Ion | Ancillary Linker | Endo Cavity Volume (nm³) | Inner Diameter (nm) |
| MOSC-1-Co | Co²⁺ | 1,3,5-benzenetricarboxylic acid (BTC) | 0.55 | ~1.0 |
| CIAC-114 | Not Specified | 4,4′,4″-benzene-1,3,5-triyl-tribenzoic acid (BTB) | 2.75 | up to 2.7 |
| Tetragonal-elongated MOSC | Not Specified | 5-[(4-carboxybenzyl)amino]-isophthalic acid | 1.00 | Not Specified |
Table 2: Drug Encapsulation Data for MOSC-1-Co
| Drug Molecule | Binding Site | Binding Constant (K, M⁻¹) |
| (R)-(+)-rabeprazole sodium (D1) | Endo Cavity | 3.04 x 10⁵ |
| Exo Cavity | 5.15 x 10⁴ - 9.60 x 10⁴ | |
| External Pockets | 0.84 x 10⁴ | |
| (S)-(−)-pantoprazole sodium (D2) | Endo Cavity | 2.81 x 10⁵ |
| Exo Cavity | Not Specified | |
| External Pockets | 1.69 x 10⁴ |
Experimental Protocols
The following are generalized protocols for the synthesis of Metal-Organic Supercontainers (MOSCs) using 4-tert-butylsulfonylcalixarene. Specific quantities and reaction conditions may need to be optimized depending on the target structure.
Protocol 1: Solvothermal Synthesis of a Co-based MOSC (e.g., MOSC-1-Co)
Materials:
-
p-tert-butylsulfonylcalixarene (H₄TBSC)
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
1,3,5-benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a glass vial, dissolve p-tert-butylsulfonylcalixarene and 1,3,5-benzenetricarboxylic acid in DMF.
-
In a separate vial, dissolve the Cobalt(II) salt in a mixture of DMF and EtOH.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, colored crystals of the MOSC should form.
-
Collect the crystals by filtration, wash them with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials.
-
Dry the crystals under vacuum.
Protocol 2: Post-Synthetic Drug Loading
Materials:
-
Synthesized MOSC crystals
-
Drug molecule of interest
-
Appropriate solvent in which both the MOSC and drug are soluble (e.g., DMF, water, or buffer solution)
Procedure:
-
Prepare a solution of the drug molecule in the chosen solvent.
-
Immerse the activated (solvent-exchanged and dried) MOSC crystals in the drug solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for guest encapsulation.
-
Collect the drug-loaded MOSC crystals by centrifugation or filtration.
-
Wash the crystals with fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded crystals under vacuum.
-
The amount of encapsulated drug can be quantified using techniques such as UV-Vis spectroscopy, HPLC, or by digesting the MOF and analyzing the drug content.
Visualizations
Caption: Workflow for the synthesis and drug loading of a Metal-Organic Supercontainer (MOSC).
Caption: Relationship between components, properties, and applications of sulfonylcalixarene-based MOFs.
Application Notes and Protocols: Catalytic Activity of 4-tert-Butylsulfonylcalixarene Complexes
Application Notes and Protocols: Catalytic Activity of 4-tert-Butylsulfonylcalix[1]arene Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic potential of 4-tert-butylsulfonylcalix[1]arene complexes and their precursors, offering insights into their application in various chemical transformations. Due to the limited availability of specific catalytic data for 4-tert-butylsulfonylcalix[1]arene metal complexes, this document leverages data from the closely related and well-studied p-tert-butylthiacalix[1]arene complexes, the direct precursors to their sulfonyl counterparts. The principles of ligand design and catalytic activity demonstrated by thiacalixarene complexes are expected to provide a strong foundation for the investigation of 4-tert-butylsulfonylcalix[1]arene catalysts.
Introduction to 4-tert-Butylsulfonylcalix[1]arene Ligands
Calixarenes are macrocyclic compounds that are widely recognized for their ability to act as versatile scaffolds in supramolecular chemistry and catalysis. Their pre-organized three-dimensional cavities allow for the complexation of various metal ions, leading to the formation of catalysts with unique structural and electronic properties. The introduction of sulfonyl groups at the bridging positions of the calixarene framework, creating 4-tert-butylsulfonylcalix[1]arene, can significantly modulate the electronic properties and stability of the resulting metal complexes, potentially enhancing their catalytic performance. These ligands can be synthesized by the selective oxidation of the corresponding thiacalix[1]arenes.
Potential Catalytic Applications
Based on the reactivity of related calixarene complexes, 4-tert-butylsulfonylcalix[1]arene metal complexes are promising candidates for a range of catalytic reactions, including:
-
Oxidation Reactions: The electron-withdrawing nature of the sulfonyl groups can enhance the Lewis acidity of the complexed metal center, making them potent catalysts for oxidation reactions.
-
Carbon-Carbon Coupling Reactions: The robust calixarene framework can stabilize catalytically active metal centers, such as palladium, in cross-coupling reactions.
-
Hydrolysis Reactions: The calixarene scaffold itself can participate in catalytic processes, as demonstrated by the enhanced hydrolysis of esters.
-
Reduction Reactions: Metal complexes of these ligands may also exhibit activity in reduction reactions, such as the conversion of nitroarenes to anilines.
Quantitative Catalytic Data (from Thiacalix[1]arene Analogues)
The following tables summarize the catalytic activity of metal complexes of p-tert-butylthiacalix[1]arene, the precursor to 4-tert-butylsulfonylcalix[1]arene. This data provides a benchmark for the expected performance of the sulfonylated analogues.
Table 1: Oxidation of Alcohols and Dihydroanthracene with Oxovanadium(V) tetrathiacalix[1]arene Complexes.[2]
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | Benzyl alcohol | 1 | Benzaldehyde | 85 |
| 2 | Benzyl alcohol | 2 | Benzaldehyde | 95 |
| 3 | Crotyl alcohol | 1 | Crotonaldehyde | 70 |
| 4 | Crotyl alcohol | 2 | Crotonaldehyde | 80 |
| 5 | 1-Phenyl-1-propanol | 1 | 1-Phenyl-1-propanone | 60 |
| 6 | 1-Phenyl-1-propanol | 2 | 1-Phenyl-1-propanone | 75 |
| 7 | Fluorenol | 1 | Fluorenone | 90 |
| 8 | Fluorenol | 2 | Fluorenone | 98 |
| 9 | 9,10-Dihydroanthracene | 1 | Anthracene | 50 |
| 10 | 9,10-Dihydroanthracene | 2 | Anthracene | 65 |
Catalyst 1 : PPh4[(H2TC)VOCl(2)] Catalyst 2 : (PPh4)2[{(H2TC)V(O)(μ-O)}2] Reaction conditions: Substrate (0.5 mmol), catalyst (0.01 mmol), O2 (1 atm), 80 °C, 12 h.
Table 2: Suzuki-Miyaura Cross-Coupling Reactions with a PEPPSI-Type Pd(II)-NHC Complex of p-tert-Butylthiacalix[1]arene.[3]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Product | Yield (%) |
| 1 | p-Iodoanisole | Phenylboronic acid | 3 | 4-Methoxybiphenyl | 98 |
| 2 | p-Bromoanisole | Phenylboronic acid | 3 | 4-Methoxybiphenyl | 95 |
| 3 | p-Iodonitrobenzene | Phenylboronic acid | 3 | 4-Nitrobiphenyl | 99 |
| 4 | p-Bromotoluene | Phenylboronic acid | 3 | 4-Methylbiphenyl | 92 |
| 5 | 2-Bromomesitylene | Phenylboronic acid | 3 | 2-Mesitylbiphenyl | 85 |
| 6 | p-Bromoacetophenone | Phenylboronic acid | 3 | 4-Acetylbiphenyl | 96 |
Catalyst 3 : PEPPSI-type Pd(II)-NHC complex on a p-tert-butylthiacalix[1]arene scaffold. Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), K2CO3 (2 mmol), catalyst (1 mol%), DMF, 100 °C, 24 h.
Table 3: Reduction of p-Nitrophenol with a PEPPSI-Type Pd(II)-NHC Complex of p-tert-Butylthiacalix[1]arene.[3]
| Entry | Substrate | Catalyst | Product | Rate Constant (k, s-1) | Specific Catalytic Activity (molproduct/molPd·s) |
| 1 | p-Nitrophenol | 3 | p-Aminophenol | 1.2 x 10-3 | 0.48 |
Catalyst 3 : PEPPSI-type Pd(II)-NHC complex on a p-tert-butylthiacalix[1]arene scaffold. Reaction conditions: p-Nitrophenol (0.1 M), NaBH4 (1 M), catalyst (0.1 mol%), H2O, room temperature.
Experimental Protocols
Protocol 1: Synthesis of Oxovanadium(V) tetrathiacalix[1]arene Complex (Catalyst 1).[2]
Materials:
-
p-tert-Butylthiacalix[1]arene (H4TC)
-
Vanadyl(IV) acetylacetonate (VO(acac)2)
-
Tetraphenylphosphonium chloride (PPh4Cl)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
A solution of p-tert-butylthiacalix[1]arene (1 mmol) in CH2Cl2 (20 mL) is treated with a solution of VO(acac)2 (1 mmol) in CH2Cl2 (10 mL).
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of PPh4Cl (1 mmol) in MeOH (5 mL) is added, and the mixture is stirred for an additional 1 hour.
-
Thionyl chloride (2 mmol) is added dropwise, and the reaction mixture is stirred overnight.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried in vacuo to yield PPh4[(H2TC)VOCl(2)].
Protocol 2: General Procedure for the Catalytic Oxidation of Alcohols.[2]
Materials:
-
Alcohol substrate (e.g., benzyl alcohol)
-
Oxovanadium(V) tetrathiacalix[1]arene catalyst (1 or 2)
-
Solvent (e.g., toluene)
-
Oxygen (balloon or cylinder)
Procedure:
-
To a reaction flask equipped with a magnetic stir bar, add the alcohol substrate (0.5 mmol) and the catalyst (0.01 mmol).
-
Add the solvent (5 mL) and purge the flask with oxygen.
-
Heat the reaction mixture to 80 °C under an oxygen atmosphere (1 atm, balloon) and stir for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The product is isolated by column chromatography on silica gel.
Protocol 3: Synthesis of a PEPPSI-Type Pd(II)-NHC Complex on a p-tert-Butylthiacalix[1]arene Scaffold (Catalyst 3).[3]
Materials:
-
Monoimidazolium derivative of p-tert-butylthiacalix[1]arene
-
Palladium(II) chloride (PdCl2)
-
3-Chloropyridine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the monoimidazolium derivative of p-tert-butylthiacalix[1]arene (1 mmol), PdCl2 (1 mmol), and K2CO3 (3 mmol) in DMF (20 mL) is stirred at 80 °C for 24 hours.
-
3-Chloropyridine (1.2 mmol) is added, and the mixture is stirred at 100 °C for another 24 hours.
-
After cooling, the mixture is poured into water, and the precipitate is collected by filtration.
-
The solid is washed with water and diethyl ether and then dried to give the PEPPSI-type complex.
Protocol 4: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction.[3]
Materials:
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K2CO3)
-
Catalyst 3
-
Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K2CO3 (2 mmol), and catalyst 3 (0.01 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed DMF (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Visualizations
Caption: Proposed catalytic cycle for the oxidation of substrates by a Vanadium-Calixarene complex.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
While the direct catalytic applications of 4-tert-butylsulfonylcalix[1]arene complexes are an emerging area of research, the data from their thiacalixarene precursors strongly suggest their potential as robust and efficient catalysts. The synthetic accessibility and the tunability of the calixarene framework make them attractive targets for the development of novel catalytic systems. Researchers are encouraged to use the provided protocols as a starting point for exploring the catalytic activity of 4-tert-butylsulfonylcalix[1]arene complexes in a variety of organic transformations. Further investigation is warranted to fully elucidate their catalytic scope and to optimize reaction conditions for specific applications in academic and industrial settings.
Application Notes and Protocols: 4-tert-Butylsulfonylcalixarene for Gas Separation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are a class of macrocyclic compounds that have garnered significant interest in the field of supramolecular chemistry due to their unique host-guest recognition properties. Among these, 4-tert-butylsulfonylcalix[1]arene and its derivatives have emerged as promising materials for applications in gas separation and storage. Their rigid, pre-organized cavity, combined with the electron-withdrawing sulfonyl groups, provides a selective environment for the capture of specific gas molecules, particularly carbon dioxide (CO2). This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing 4-tert-butylsulfonylcalixarene for gas separation and storage studies.
Data Presentation
The following table summarizes the quantitative data for gas adsorption by calixarene-based materials, providing a comparative overview of their performance.
| Material | Gas | Uptake Capacity | Selectivity | Temperature (K) | Pressure (bar) | Reference |
| p-tert-butylcalix[1]arene (TBC4) | CO2 | Favorable interaction | Higher for CO2 over H2 | Low Temperature | Moderate | [2] |
| Calixarene-based coordination cage (Compound 2) | CO2 | 7.4 wt% | High for CO2/CH4 & CO2/N2 | 273 | 1 | [3] |
| Calixarene-based coordination cage (Compound 3) | CO2 | 7.7 wt% | High for CO2/CH4 & CO2/N2 | 273 | 1 | [3] |
| p-tert-butylcalix[n]arene in polyimide membrane | CO2 | Enhanced flux | Improved CO2/N2 & CO2/CH4 | Not specified | Not specified | [1] |
Experimental Protocols
Synthesis of p-tert-Butylcalix[1]arene
This protocol is a foundational step, as p-tert-butylcalix[1]arene is the precursor to its sulfonylated derivative.
Materials:
-
p-tert-butylphenol
-
37% Formaldehyde solution
-
Sodium hydroxide (NaOH)
-
Diphenyl ether
-
Ethyl acetate
-
Nitrogen gas
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Condenser
Procedure: [4]
-
Preparation of the Precursor: a. In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and a solution of 1.2 g of NaOH in 3 mL of water. b. Stir the mixture at room temperature for 15 minutes. c. Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown-yellow mass. d. Allow the reaction mixture to cool to room temperature. e. Add 800–1000 mL of warm diphenyl ether to the flask and stir for at least 1 hour to dissolve the residue.
-
Pyrolysis of the Precursor: a. Fit the flask with a nitrogen inlet and a condenser. b. Heat the stirred solution to 110–120°C while passing a rapid stream of nitrogen over the reaction mixture to remove evolved water. c. Once water evolution subsides and a solid begins to form, heat the mixture to reflux (ca. 150–160°C) for 3–4 hours under a gentle flow of nitrogen. d. Cool the reaction mixture to room temperature. e. Precipitate the product by adding 1.5 L of ethyl acetate. f. Stir the resulting mixture for 15–30 minutes and then allow it to stand for at least 30 minutes. g. Collect the solid product by filtration, wash with ethyl acetate, and then with acetone, and air dry.
General Protocol for Gas Adsorption Measurement
This protocol outlines the general steps for evaluating the gas separation and storage performance of a synthesized calixarene-based material.
Materials and Equipment:
-
Synthesized 4-tert-butylsulfonylcalixarene
-
Volumetric gas adsorption analyzer
-
High-purity gases (e.g., CO2, CH4, N2, H2)
-
Sample tube
-
Heating mantle or furnace for activation
-
Vacuum pump
Procedure:
-
Sample Preparation and Activation: a. Accurately weigh a sample of the 4-tert-butylsulfonylcalixarene (typically 50-150 mg) and place it into a sample tube. b. Attach the sample tube to the degassing port of the gas adsorption analyzer. c. Heat the sample under a high vacuum at a specific temperature (e.g., 100-150°C) for several hours to remove any adsorbed moisture or solvents from the pores.
-
Adsorption Isotherm Measurement: a. After activation, cool the sample to the desired analysis temperature (e.g., 273 K or 298 K). b. Transfer the sample tube to the analysis port of the instrument. c. Introduce a known amount of the adsorbate gas (e.g., CO2) into the sample tube in a stepwise manner. d. At each step, allow the system to equilibrate and record the amount of gas adsorbed at the corresponding pressure. e. Continue this process until the desired pressure range is covered.
-
Data Analysis: a. Plot the amount of gas adsorbed versus pressure to obtain the adsorption isotherm. b. Repeat the measurement for other gases (e.g., CH4, N2) to determine the selectivity. c. The selectivity for gas A over gas B can be calculated from the ratio of the initial slopes of the adsorption isotherms or from the ratio of the amounts adsorbed at a specific pressure.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for gas separation experiments.
Caption: Synthesis pathway of 4-tert-butylsulfonylcalixarene.
References
- 1. Molecularly Mixed Composite Membranes for Gas Separation Based on Macrocycles Embedded in a Polyimide [mdpi.com]
- 2. Free energies of CO2H2 capture by p-tert-butylcalix[4]arene: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective gas adsorption by calixarene-based porous octahedral M 32 coordination cages - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04510A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butylsulfonylcalixarene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-tert-Butylsulfonylcalixarene.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 4-tert-Butylsulfonylcalixarene?
A1: The direct ipso-sulfonation of p-tert-butylcalix[1]arene can be expected to yield 60-70% of the desired p-sulfonated calix[1]arene. Yields can be significantly influenced by reaction conditions and the purity of the starting materials.
Q2: What is the primary sulfonating agent used for this synthesis?
A2: Concentrated sulfuric acid is the most common and effective sulfonating agent for the direct ipso-sulfonation of p-tert-butylcalix[1]arene.[2]
Q3: Why is my reaction yield significantly lower than expected?
A3: Low yields are often attributed to side reactions such as dealkylation (loss of the tert-butyl group) and isomerization, which are known to occur during the sulfonation of substrates bearing p-tert-butyl groups. Incomplete reactions or suboptimal purification methods can also contribute to lower yields.
Q4: How can I monitor the progress of the reaction?
A4: A simple and effective way to monitor the reaction is to periodically take a small aliquot of the reaction mixture and add it to water. The reaction is considered complete when no water-insoluble material is detected, as the sulfonated product is water-soluble.
Q5: Is the sulfonation reaction reversible?
A5: Yes, aromatic sulfonation is a reversible reaction. The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) can occur in dilute hot aqueous acid.[3] This is an important consideration for optimizing reaction conditions and work-up procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-tert-Butylsulfonylcalixarene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<60%) | 1. Dealkylation: The tert-butyl groups are susceptible to removal under strong acidic conditions. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Work-up: Loss of product during neutralization or purification. | 1. Carefully control the reaction temperature (70-80°C) and avoid excessive heating. Use the minimum effective reaction time. 2. Monitor the reaction progress as described in the FAQs. Ensure the reaction is stirred efficiently. 3. Ensure complete precipitation of the product and careful handling during filtration and washing steps. |
| Presence of Water-Insoluble Byproducts | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Partially Sulfonated Calixarene: Incomplete sulfonation of all four aromatic rings. | 1. Extend the reaction time, ensuring the temperature is maintained at 70-80°C. 2. Confirm the complete dissolution of an aliquot in water before proceeding with the work-up. |
| Product is Difficult to Purify | 1. Formation of Isomers: Isomerization can occur during sulfonation. 2. Excess Neutralizing Agent: Contamination from the work-up procedure. | 1. Maintain strict control over reaction conditions to minimize side reactions. Recrystallization may be necessary. 2. Carefully add the neutralizing agent (e.g., Barium Carbonate) portion-wise and monitor the pH. Wash the final product thoroughly. |
| Inconsistent Results | 1. Purity of Starting Material: Impurities in the p-tert-butylcalixarene can interfere with the reaction. | 1. Ensure the p-tert-butylcalix[1]arene is of high purity. Recrystallization of the starting material from toluene is recommended. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the direct sulfonation of p-tert-butylcalix[n]arenes.
| Calix[n]arene | Sulfonating Agent | Temperature | Time | Yield | Reference |
| p-tert-butylcalix[1]arene | H₂SO₄ | 70-80°C | 6-18 hr | 66% | |
| p-tert-butylcalix[4]arene | H₂SO₄ | 70-80°C | 6-18 hr | ~60-70% | |
| p-tert-butylcalix[5]arene | H₂SO₄ | 70-80°C | 6-18 hr | ~60-70% |
Experimental Protocols
Protocol 1: Direct Sulfonation of p-tert-Butylcalix[1]arene
This protocol is adapted from the general procedure for the ipso-sulfonation of p-tert-butylcalix[n]arenes.
Materials:
-
p-tert-butylcalix[1]arene (high purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Carbonate (BaCO₃)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 15 mL).
-
Carefully add p-tert-butylcalix[1]arene (e.g., 0.5 g) to the sulfuric acid with stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring.
-
Monitor the reaction for 6-18 hours. To check for completion, take a small aliquot of the reaction mixture and add it to a test tube containing water. The reaction is complete when the aliquot dissolves completely, indicating no remaining water-insoluble starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (e.g., 100 mL).
-
Neutralize the solution by carefully adding Barium Carbonate (BaCO₃) in small portions until the solution reaches a neutral pH.
-
Filter the mixture to remove the precipitated Barium Sulfate (BaSO₄).
-
The filtrate contains the desired 4-tert-Butylsulfonylcalixarene (as the barium salt). Further purification or conversion to the sodium salt can be performed as needed.
Synthesis Workflow Diagram
References
preventing aggregation of 4-tert-Butylsulfonylcalixarene in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylsulfonylcalixarene. The focus is on preventing and managing its aggregation in solution to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-tert-Butylsulfonylcalixarene and why is aggregation a concern?
4-tert-Butylsulfonylcalixarene is a macrocyclic compound belonging to the calixarene family. Its structure features a hydrophobic cavity and a hydrophilic lower rim functionalized with sulfonyl groups. This amphiphilic nature can lead to self-assembly and aggregation in solution, particularly in aqueous environments. Uncontrolled aggregation can interfere with experimental results by altering the effective concentration of the monomeric species, affecting binding studies, and potentially leading to precipitation.
Q2: In which solvents is 4-tert-Butylsulfonylcalixarene soluble?
While specific solubility data for 4-tert-butylsulfonylcalixarene is not extensively published, its structural analog, p-tert-butylcalix[1]arene, is soluble in organic solvents like chloroform, benzene, and toluene, and insoluble in water. The addition of sulfonyl groups is intended to increase water solubility. However, due to the large hydrophobic tert-butyl groups, its aqueous solubility may still be limited, making aggregation a significant consideration. For many applications, the use of co-solvents or buffered aqueous solutions is recommended to improve solubility and minimize aggregation.[2][3][4]
Q3: How does pH affect the aggregation of 4-tert-Butylsulfonylcalixarene?
The pH of the solution can significantly influence the aggregation of sulfonated calixarenes.[5][6][7][8] The sulfonyl groups are acidic and will be deprotonated at higher pH values, leading to a net negative charge on the molecule. This electrostatic repulsion between calixarene molecules can help to prevent aggregation. Conversely, at low pH, the sulfonyl groups may be protonated, reducing electrostatic repulsion and potentially promoting aggregation. The optimal pH for minimizing aggregation will depend on the specific experimental conditions and should be determined empirically. For similar sulfonated calixarenes, a pH of 7.3 has been shown to be effective for achieving high solubility and favoring complexation over aggregation.[6]
Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?
The Critical Aggregation Concentration (CAC) is the concentration above which individual molecules (monomers) of an amphiphilic compound, like 4-tert-butylsulfonylcalixarene, begin to form larger assemblies or aggregates.[9][10] Working below the CAC is crucial when the monomeric form of the calixarene is required for an experiment, such as in host-guest binding studies. The CAC can be influenced by factors like solvent composition, temperature, and pH. For a related compound, p-sulfonatocalix[1]arene, the CAC was found to be significantly lowered (by a factor of ~100) in the presence of a fluorocarbon surfactant, indicating that interactions with other molecules in the solution can drastically affect aggregation behavior.[9]
Q5: Can temperature be used to control aggregation?
Yes, temperature can influence the solubility and aggregation of calixarenes.[5][11] Generally, for many organic compounds, solubility increases with temperature.[2][3] However, the effect on aggregation can be more complex. For some systems, increasing the temperature can provide the necessary energy to overcome intermolecular forces and break up aggregates. In other cases, temperature changes can induce conformational changes in the calixarene that may favor aggregation.[5] Therefore, the effect of temperature should be carefully evaluated for each specific system. For storage, it is generally advisable to follow the supplier's recommendations.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon dissolving the calixarene.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Solubility in the Chosen Solvent | 1. Attempt to dissolve the compound in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer. 2. Choose a different primary solvent system. Consider a solvent with a polarity that better matches the calixarene. | The tert-butyl groups contribute to significant hydrophobicity. A small amount of an organic co-solvent can help to break up the initial solid-state interactions and facilitate dissolution in the bulk aqueous medium. |
| Concentration Exceeds Solubility Limit | 1. Prepare a more dilute solution. 2. Consult any available literature for solubility data of similar sulfonated calixarenes to estimate a reasonable concentration range. | Even in a suitable solvent, there is a maximum concentration at which a compound will remain dissolved. |
| Incorrect pH of the Solution | 1. Adjust the pH of the buffer. For sulfonated calixarenes, increasing the pH (e.g., to neutral or slightly basic) can increase solubility.[6] 2. Use a buffer system to maintain a stable pH. | Deprotonation of the sulfonyl groups at higher pH increases the negative charge on the molecule, leading to greater electrostatic repulsion and potentially improved solubility and reduced aggregation.[7] |
Problem 2: The solution appears cloudy or shows signs of aggregation over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration is Above the Critical Aggregation Concentration (CAC) | 1. Work with more dilute solutions. 2. Determine the CAC under your experimental conditions using techniques like UV-Vis or fluorescence spectroscopy (see Experimental Protocols). | Above the CAC, the formation of aggregates is thermodynamically favored. Diluting the solution will shift the equilibrium back towards the monomeric state. |
| Suboptimal Temperature | 1. Adjust the temperature of the solution. Gentle heating may help to redissolve aggregates. 2. Store stock solutions at a recommended temperature and avoid repeated freeze-thaw cycles. | Temperature can affect both solubility and the kinetics of aggregation. Finding an optimal temperature can help maintain a stable solution. |
| Presence of Contaminants or Incompatible Solutes | 1. Ensure high purity of the calixarene and all other solution components. 2. Be aware that other molecules in the solution can induce or participate in the aggregation process.[9] | Impurities can act as nucleation sites for aggregation. Other solutes can interact with the calixarene and alter its self-assembly behavior. |
| Inadequate Mixing | 1. Ensure thorough mixing upon dissolution. Sonication can be used to break up small aggregates. | Proper initial dissolution is key to preventing the formation of seed aggregates that can grow over time. |
Quantitative Data Summary
While specific quantitative data for 4-tert-butylsulfonylcalixarene is limited in the public domain, the following table provides representative data for the closely related p-sulfonatocalix[1]arene (SC4A) to illustrate the influence of experimental conditions on its aggregation behavior. Researchers should consider this as a starting point for their own experimental design.
| Parameter | Condition | Value | Reference |
| Critical Aggregation Concentration (CAC) of SC4A + C7F15N complex | In the presence of 0.02 mM SC4A | 0.07 mM | [9] |
| In the presence of 0.05 mM SC4A | 0.08 mM | [9] | |
| In the presence of 0.08 mM SC4A | 0.10 mM | [9] | |
| Effect of pH on Complexation (as a proxy for solubility/aggregation) | Testosterone-SC4A complex at pH 7.3 | K = 26 ± 22 M⁻¹ | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 4-tert-Butylsulfonylcalixarene
-
Solvent Selection: Based on the hydrophobic nature of the tert-butyl groups, consider starting with a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Dissolution: Accurately weigh the desired amount of 4-tert-butylsulfonylcalixarene in a clean, dry vial. Add a small volume of the chosen organic solvent and vortex or sonicate until the solid is fully dissolved.
-
Dilution into Aqueous Buffer: To prepare a working solution in an aqueous buffer, slowly add the concentrated organic stock solution to the desired volume of buffer while stirring. This method helps to avoid localized high concentrations that can lead to precipitation.
-
pH Adjustment: Ensure the final pH of the aqueous solution is in a range that minimizes aggregation. For sulfonated calixarenes, a neutral to slightly basic pH is often a good starting point.[6]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any dust particles or small aggregates.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.[12][13][14]
-
Sample Preparation: Prepare a series of solutions of 4-tert-butylsulfonylcalixarene at different concentrations in the desired solvent or buffer system. Ensure the solutions are free of dust by filtering them through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
Instrument Setup: Set the experimental temperature on the DLS instrument. Ensure the correct solvent viscosity and refractive index are entered into the software.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of large particles (e.g., >10 nm) can indicate aggregation. A high polydispersity index (PDI) may also suggest the presence of multiple species (monomers and aggregates) in the solution.[14]
Protocol 3: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy
This method relies on monitoring the change in the absorbance of a hydrophobic probe that partitions into the hydrophobic core of the calixarene aggregates as they form.
-
Probe Selection: Choose a hydrophobic dye that exhibits a spectral shift upon moving from a polar (the bulk solvent) to a non-polar (the aggregate core) environment.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the hydrophobic probe and varying concentrations of 4-tert-butylsulfonylcalixarene.
-
Measurement: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance of the probe at a specific wavelength (where the change is most significant) against the concentration of the calixarene. The CAC is determined from the breakpoint in the plot, which indicates the onset of aggregate formation.[15][16]
Visualizations
References
- 1. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.unipr.it [repository.unipr.it]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimizing reaction conditions for functionalizing 4-tert-Butylsulfonylcalixarene
Welcome to the technical support center for the functionalization of 4-tert-butylsulfonylcalixarene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on the 4-tert-butylsulfonylcalixarene scaffold?
The main reactive sites on 4-tert-butylsulfonylcalixarene for functionalization are the hydroxyl groups on the lower rim and the aromatic rings on the upper rim. The reactivity is primarily located at two points: on the hydroxyl groups (lower rim) or on the position para to the hydroxyl group (upper rim).[1] Functionalization can also occur at the methylene bridges under specific conditions.
Q2: How does the sulfonyl group influence the reactivity of the calixarene?
The tert-butylsulfonyl group is a strong electron-withdrawing group. This has two main consequences:
-
Increased Acidity of Phenolic Protons: The hydroxyl groups on the lower rim become more acidic, which can facilitate their deprotonation. This may allow for the use of milder bases in reactions such as etherification or esterification.
-
Deactivation of the Aromatic Ring: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution. This can make functionalization of the upper rim more challenging compared to the parent p-tert-butylcalix[2]arene.
Q3: What are the common challenges in achieving selective functionalization of the lower rim hydroxyl groups?
A significant challenge is controlling the degree of substitution (mono-, di-, tri-, or tetra-functionalization). Achieving selective mono-alkylation, for example, can be difficult.[3] The relative pKa values of the remaining hydroxyl groups change with each successive functionalization, influencing the reactivity of the subsequent sites.
Q4: What are typical purification methods for functionalized calixarenes?
Purification can be challenging due to the similar polarities of the starting material, partially functionalized intermediates, and the fully functionalized product. Common methods include:
-
Column Chromatography: This is a standard method, but careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: This can be effective if a suitable solvent system is found that selectively crystallizes the desired product.[4]
-
Selective Precipitation: In some cases, the product can be selectively precipitated by the addition of a non-solvent.
Troubleshooting Guides
Problem 1: Low or No Yield in Lower Rim Functionalization (e.g., Alkylation/Acylation)
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Although the sulfonyl group increases acidity, a sufficiently strong base is still required. Consider using stronger bases like NaH, KH, or Cs2CO3. The choice of base can also influence the selectivity. |
| Steric Hindrance | The bulky tert-butylsulfonyl groups may sterically hinder the approach of the electrophile. Using a less bulky electrophile or increasing the reaction temperature might improve the yield. |
| Inappropriate Solvent | The solvent should be anhydrous and capable of dissolving both the calixarene and the reagents. Common solvents include THF, DMF, and acetonitrile. |
| Reaction Temperature Too Low | Some functionalization reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, but monitor for potential side reactions. |
Problem 2: Formation of a Mixture of Products (e.g., di-, tri-, and tetra-substituted)
| Possible Cause | Suggested Solution |
| Stoichiometry of Reagents | To favor mono-functionalization, use a stoichiometric amount or a slight sub-stoichiometric amount of the electrophile. For complete functionalization, a significant excess of the electrophile and base is recommended. |
| Reaction Time | Longer reaction times will generally favor higher degrees of substitution. For selective mono- or di-substitution, it is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the desired product is maximized. |
| Nature of the Cation (Template Effect) | The choice of base can influence the conformation of the calixarene and the relative reactivity of the hydroxyl groups. For example, using a larger cation like Cs+ can sometimes favor functionalization at specific positions. |
Problem 3: Difficulty in Upper Rim Functionalization (e.g., Nitration, Halogenation)
| Possible Cause | Suggested Solution |
| Deactivation by Sulfonyl Group | The electron-withdrawing sulfonyl group makes electrophilic aromatic substitution difficult. Harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required. However, this increases the risk of side reactions or degradation. |
| Hydroxyl Group Interference | The lower rim hydroxyl groups can interfere with the reaction. It is often necessary to protect the hydroxyl groups (e.g., as ethers or esters) before attempting upper rim functionalization. |
| Incorrect Reagents | Standard electrophilic aromatic substitution conditions may not be effective. Alternative strategies, such as directed ortho-metalation, might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Mono-O-alkylation of the Lower Rim
-
Dissolution: Dissolve 4-tert-butylsulfonylcalixarene in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Add a base (e.g., NaH, CsF) in a stoichiometric amount (typically 1.0 to 1.2 equivalents) at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate) in a stoichiometric amount (1.0 to 1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the desired product is formed, quench the reaction by the slow addition of a proton source (e.g., water, saturated NH4Cl solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Table 1: Optimization of Reaction Conditions for Mono-O-alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 12 | Varies |
| 2 | K2CO3 (1.5) | Acetonitrile | 80 | 24 | Varies |
| 3 | CsF (1.2) | DMF | 50 | 8 | Varies |
| 4 | t-BuOK (1.1) | THF | 25 | 10 | Varies |
Note: The yields are variable and depend on the specific alkylating agent used. This table serves as a template for designing optimization experiments.
Visualizations
Caption: General workflow for the functionalization of 4-tert-butylsulfonylcalixarene.
Caption: Troubleshooting logic for low product yield in functionalization reactions.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective monoalkylation of p-tert-butylcalix-[4]-arene in a methyl carbonate ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: 4-tert-Butylsulfonylcalixarene Conformational Control
Technical Support Center: 4-tert-Butylsulfonylcalix[1]arene Conformational Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylsulfonylcalix[1]arene. It offers strategies to control and analyze its conformation, a critical aspect for its application in supramolecular chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary conformations of 4-tert-Butylsulfonylcalix[1]arene?
A1: Like other calix[1]arenes, 4-tert-butylsulfonylcalix[1]arene can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[2][3] The most stable and common conformation is the cone conformer, which is stabilized by intramolecular hydrogen bonding between the lower rim hydroxyl groups.[2]
Q2: How can I determine the conformation of my 4-tert-Butylsulfonylcalix[1]arene sample?
A2: The most powerful technique for determining the conformation in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.[2][4] The chemical shifts of the methylene bridge protons and carbons are highly sensitive to the orientation of the phenyl rings.[4] In the solid state, X-ray crystallography provides definitive structural information.[5]
Q3: What factors influence the conformational outcome of a synthesis?
A3: The conformation of the final product is influenced by several factors, including the choice of reagents, reaction temperature, and the solvent used during the synthesis and purification steps.[6][7] For instance, the use of different bases and alkylating agents in lower rim modifications can favor the formation of specific conformers.
Q4: Can the conformation be switched after synthesis?
A4: Yes, in some cases, the conformation can be switched. This "unidirectional conformational switch" can be triggered by factors such as temperature and solvent.[6][7] For example, certain 1,2-alternate and 1,3-alternate conformers have been shown to irreversibly switch to the more thermodynamically stable partial cone conformation upon heating.[6][7]
Troubleshooting Guides
Problem 1: Unexpected conformation obtained during synthesis.
Possible Cause 1: Reaction Conditions
-
Troubleshooting: Carefully control the reaction temperature. Lower temperatures often favor the kinetic product, which may not be the desired conformer. The choice of base and solvent system is also critical. For derivatization of the lower rim, the nature of the cation of the base can template the conformation.
Possible Cause 2: Purification Method
-
Troubleshooting: The solvent used for crystallization can significantly influence which conformer precipitates.[8] Experiment with a range of solvents with different polarities for recrystallization.
Problem 2: Difficulty in characterizing the conformation by NMR.
Possible Cause 1: Broad or Complex NMR Spectra
-
Troubleshooting: This may indicate the presence of a mixture of conformers or dynamic exchange between them.[2] Try acquiring the NMR spectrum at a lower temperature to "freeze out" the individual conformers. Variable temperature (VT) NMR studies can provide valuable information on the kinetics of conformational exchange.[9]
Possible Cause 2: Ambiguous Chemical Shifts
-
Troubleshooting: Refer to the ¹³C NMR chemical shifts of the methylene bridge carbons. A signal around δ 31 ppm is characteristic of a syn orientation of the adjacent phenol rings (as in the cone conformation), while a signal around δ 37 ppm indicates an anti orientation (as in the 1,3-alternate conformation).[4] Two-dimensional NMR techniques, such as COSY and NOESY, can help elucidate through-bond and through-space correlations to confirm the conformation.
Problem 3: Low yield of the desired conformer.
Possible Cause 1: Competing Side Reactions
-
Troubleshooting: Optimize the stoichiometry of your reagents. For reactions on the lower rim, the use of a bulky base can sometimes improve selectivity for a specific degree of substitution, which in turn can influence the final conformation.
Possible Cause 2: Isomerization to a More Stable Conformer
-
Troubleshooting: If your desired conformer is not the most thermodynamically stable one, it may be converting to a more stable form during the reaction or workup.[6][7] Consider if a lower reaction temperature or a different purification strategy (e.g., rapid precipitation instead of slow crystallization) could help isolate the kinetic product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the conformational control of calix[1]arenes.
Table 1: ¹³C NMR Chemical Shifts of Methylene Bridges for Different Conformations of Calix[1]arenes.
| Conformation | Orientation of Phenol Rings | Approximate ¹³C Chemical Shift (δ, ppm) |
| Cone | syn | ~31 |
| Partial Cone | syn and anti | Signals around both 31 and 37 |
| 1,2-Alternate | syn and anti | Signals around both 31 and 37 |
| 1,3-Alternate | anti | ~37 |
Data compiled from reference[4].
Table 2: Stability Constants (log β) for Metal Ion Complexation with Calix[1]arene Derivatives in Acetonitrile.
| Ligand | Metal Ion | log β |
| 9 | Co²⁺ | 1.78 |
| 10 | Zn²⁺ | 3.97 |
Data extracted from reference[10]. Ligand numbering corresponds to the original publication.
Table 3: Thermodynamic Parameters for Guest Inclusion by Calix[1]arene in the Gas Phase.
| Guest Solvent | Interaction Energy (E_int, kJ/mol) | Enthalpy Change (ΔH, kJ/mol) | Gibbs Free Energy Change (ΔG, kJ/mol) |
| DMSO | -76.57 | -71.2 | -40.3 |
| Acetonitrile | -58.9 | -54.7 | -27.5 |
| Methanol | -50.2 | -46.1 | -18.7 |
| Water | -34.57 | -30.4 | 1.2 |
| Toluene | -63.4 | -59.2 | -31.6 |
Data compiled from reference[11].
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of Conformation
-
Sample Preparation: Dissolve 5-10 mg of the calixarene sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent can influence the conformation.[6]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the signals in the aromatic region (δ 6.0-7.5 ppm) and the methylene bridge region (δ 3.0-5.0 ppm). The splitting pattern and number of signals for the tert-butyl groups can also be indicative of the conformation.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the methylene bridge carbons is a key diagnostic tool (see Table 1).[4]
-
2D NMR (if necessary): If the conformation is ambiguous, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY to establish connectivity and spatial proximity between protons.
-
Variable Temperature (VT) NMR: To study conformational dynamics, acquire a series of ¹H NMR spectra at different temperatures. This can help to resolve broad signals and determine the energy barrier for conformational inversion.[12]
Protocol 2: Synthesis of a Specific Conformer (Illustrative Example: 1,3-Dialkylation)
This protocol is a general illustration and may require optimization for specific substrates.
-
Starting Material: Begin with 4-tert-butylsulfonylcalix[1]arene.
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the calixarene in a suitable anhydrous solvent (e.g., THF, DMF). Add a base (e.g., NaH, K₂CO₃) and stir at room temperature. The choice of base can influence which hydroxyl groups are deprotonated.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the solution. The reaction temperature and time will depend on the reactivity of the alkylating agent.
-
Workup: Quench the reaction with a suitable reagent (e.g., water, dilute acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization. The choice of solvent for purification is critical for isolating the desired conformer.
-
Characterization: Confirm the structure and conformation of the purified product using NMR spectroscopy (as per Protocol 1), mass spectrometry, and, if possible, X-ray crystallography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational insights into solvent encapsulation and host–guest recognition by calix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cone-cone interconversion of 2-alkylidene- and 2-arylidenetetrahydroxycalix[4]arenes [morressier.com]
Technical Support Center: Purification of 4-tert-Butylsulfonylcalixarene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-tert-Butylsulfonylcalixarene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-tert-Butylsulfonylcalixarene?
A1: The primary purification techniques for 4-tert-Butylsulfonylcalixarene and related calixarenes are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly crystalline and pure material.
Q2: What are some suitable solvents for the recrystallization of 4-tert-Butylsulfonylcalixarene?
A2: Based on procedures for analogous calixarenes, a common and effective solvent for recrystallization is toluene.[1] Other solvent systems, such as a mixture of DMSO and acetone, have also been reported for the purification of larger calixarenes and could be adapted.[2] The choice of solvent is critical and may require some empirical testing to optimize for your specific product.
Q3: What are the likely impurities in a crude sample of 4-tert-Butylsulfonylcalixarene?
A3: Impurities can arise from unreacted starting materials, byproducts from the sulfonation reaction, or residual solvents from the synthesis. In the synthesis of the parent p-tert-butylcalix[3]arene, linear oligomers and other cyclic congeners (e.g., hexamers, octamers) can form. It is crucial to ensure the purity of the starting calixarene before sulfonation.
Q4: My purified 4-tert-Butylsulfonylcalixarene shows unexpected peaks in the NMR spectrum. What could be the cause?
A4: This could be due to the inclusion of solvent molecules within the calixarene cavity. Calixarenes are known to form stable complexes with solvent molecules like toluene or methanol, which can be difficult to remove.[1][4][5] Drying the purified product under high vacuum at an elevated temperature can help remove these included solvents.[1]
Q5: Is column chromatography a viable option for purifying 4-tert-Butylsulfonylcalixarene?
A5: Yes, column chromatography can be used for the purification of calixarene derivatives. For a diisothiocyanate derivative of p-tert-butylcalix[3]arene, column chromatography with dichloromethane as the mobile phase was successfully employed.[4] The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of the impurities and the target compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. - Reduce the amount of solvent used to ensure a saturated solution at the boiling point. - Cool the solution slowly to promote crystal growth and minimize loss to the mother liquor. |
| Oily product instead of crystals | The compound is "oiling out" of the solution, which can happen if the solution is supersaturated or cooled too quickly. Impurities can also inhibit crystallization. | - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Add a small amount of a "better" solvent to the hot solution to reduce saturation. - Try a different recrystallization solvent. - Consider a preliminary purification step like precipitation or column chromatography to remove impurities. |
| Product is off-white or colored after purification | Presence of colored impurities. | - Perform a hot filtration of the recrystallization solution to remove any insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product. |
| Inconsistent melting point of the purified product | The product may not be completely pure or could be a solvate. | - Repeat the recrystallization process. - Analyze the sample by NMR or other spectroscopic methods to check for impurities or included solvent molecules. - Dry the sample under high vacuum at an elevated temperature to remove any trapped solvent.[1] |
| Difficulty in dissolving the crude product for recrystallization | The chosen solvent is not suitable for dissolving the compound, even when hot. | - Increase the volume of the solvent. - Try a different solvent with a higher boiling point or one that is known to be a good solvent for similar compounds (e.g., toluene, DMSO).[1][2] |
| Product does not crystallize upon cooling | The solution is not sufficiently saturated, or the compound has a high kinetic barrier to nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available. |
Experimental Protocols
Recrystallization of 4-tert-Butylsulfonylcalixarene from Toluene
This protocol is adapted from the purification of the parent p-tert-butylcalix[3]arene and may require optimization.[1]
-
Dissolution: Place the crude 4-tert-Butylsulfonylcalixarene in a flask and add a minimal amount of toluene. Heat the mixture to the boiling point of toluene with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
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Drying: Dry the crystals under high vacuum, potentially at an elevated temperature, to remove residual and included toluene.[1]
Data Summary
| Purification Method | Typical Solvents/Eluents | Potential Issues | Expected Purity |
| Recrystallization | Toluene, DMSO/acetone[1][2] | Solvent inclusion, low yield, oiling out | High (crystalline solid) |
| Column Chromatography | Dichloromethane (may vary)[4] | Tailing, difficult separation of closely related impurities | Moderate to High |
Visualizations
Caption: A general workflow for the purification of 4-tert-Butylsulfonylcalixarene by recrystallization.
Caption: A logical diagram for troubleshooting common issues in the purification of 4-tert-Butylsulfonylcalixarene.
References
stability issues of 4-tert-Butylsulfonylcalixarene under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-Butylsulfonylcalixarene under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is 4-tert-Butylsulfonylcalixarene and what are its primary applications?
A1: 4-tert-Butylsulfonylcalixarene is a macrocyclic compound belonging to the calixarene family. It is characterized by a cup-shaped structure with tert-butyl groups on the upper rim and sulfonyl groups on the lower rim. This structure imparts unique host-guest complexation properties, making it valuable in drug delivery, ion sensing, and as a catalyst in chemical reactions.
Q2: What are the general stability characteristics of 4-tert-Butylsulfonylcalixarene?
A2: The stability of 4-tert-Butylsulfonylcalixarene is influenced by the chemical stability of both its calixarene backbone and the appended sulfonyl functional groups. The calixarene framework is generally robust. However, the sulfonyl groups can be susceptible to hydrolysis under certain pH conditions. The conformation of the calixarene, which can affect its properties, may also be influenced by the pH of the solution[1].
Q3: Under what pH conditions is 4-tert-Butylsulfonylcalixarene most stable?
A3: Based on general principles of aryl sulfonate chemistry, 4-tert-Butylsulfonylcalixarene is expected to be most stable in neutral to slightly acidic conditions. Strong acidic or basic conditions can promote hydrolysis of the sulfonyl ester linkages.
Q4: What are the likely degradation pathways for 4-tert-Butylsulfonylcalixarene under acidic or basic conditions?
A4: The primary degradation pathway is the hydrolysis of the sulfonyl ester bonds.
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Acid-catalyzed hydrolysis: In acidic media, protonation of an oxygen atom in the sulfonyl group can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: In basic media, hydroxide ions can directly attack the electrophilic sulfur atom of the sulfonyl group, leading to cleavage of the S-O bond. This process can be influenced by the nature of the leaving group (the phenoxide part of the calixarene)[2][3][4].
Q5: What are the potential degradation products of 4-tert-Butylsulfonylcalixarene?
A5: The primary degradation products resulting from hydrolysis would be 4-tert-butylcalix[5]arene and sulfonic acid or its corresponding salt. Depending on the extent of degradation, partially hydrolyzed intermediates may also be present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation of the compound from solution. | Change in pH of the solution leading to decreased solubility or aggregation. | Carefully control and monitor the pH of the experimental medium. Ensure the pH is within the optimal stability range (neutral to slightly acidic). Use appropriate buffer systems. |
| Loss of compound activity or binding affinity over time. | Degradation of the 4-tert-Butylsulfonylcalixarene due to exposure to acidic or basic conditions. | Perform experiments in a timely manner after preparing solutions. Store stock solutions in a neutral, buffered solvent at low temperatures. Re-evaluate the pH of your experimental setup. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| Inconsistent experimental results. | Variability in the stability of the compound across different experimental batches or conditions. | Standardize all experimental parameters, especially pH, temperature, and storage conditions of the compound and its solutions. Regularly check the purity of the 4-tert-Butylsulfonylcalixarene stock. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-tert-Butylsulfonylcalixarene
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability of 4-tert-Butylsulfonylcalixarene under various stress conditions.
Materials:
-
4-tert-Butylsulfonylcalixarene
-
Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
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pH meter
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HPLC or UPLC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-tert-Butylsulfonylcalixarene in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Keep both solutions at room temperature and analyze samples at initial, 2, 4, 8, and 24-hour time points.
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If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Keep both solutions at room temperature and analyze samples at the same time points as for acid hydrolysis.
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Neutralize the samples with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature and analyze at the specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of 4-tert-Butylsulfonylcalixarene in an oven at a controlled temperature (e.g., 70 °C) for a specified period.
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Dissolve the stressed solid sample in a suitable solvent and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of 4-tert-Butylsulfonylcalixarene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
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Analyze the exposed sample.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the amount of undegraded 4-tert-Butylsulfonylcalixarene and to detect and identify any degradation products.
-
Data Presentation:
Table 1: Summary of Forced Degradation Results for 4-tert-Butylsulfonylcalixarene
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 25 | Data to be filled from experimental results | Data to be filled from experimental results |
| 1 M HCl | 24 h | 25 | Data to be filled from experimental results | Data to be filled from experimental results |
| 0.1 M NaOH | 24 h | 25 | Data to be filled from experimental results | Data to be filled from experimental results |
| 1 M NaOH | 24 h | 25 | Data to be filled from experimental results | Data to be filled from experimental results |
| 3% H₂O₂ | 24 h | 25 | Data to be filled from experimental results | Data to be filled from experimental results |
| Solid State | 48 h | 70 | Data to be filled from experimental results | Data to be filled from experimental results |
| Photolytic | - | - | Data to be filled from experimental results | Data to be filled from experimental results |
Visualizations
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Biocompatibility of 4-tert-Butylsulfonylcalixarene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 4-tert-Butylsulfonylcalix[1]arene to improve its biocompatibility. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. Why is it necessary to modify 4-tert-Butylsulfonylcalix[1]arene for better biocompatibility?
The parent 4-tert-Butylsulfonylcalix[1]arene possesses a hydrophobic cavity and a rigid structure, making it a promising scaffold for various biomedical applications, including drug delivery. However, its poor water solubility and potential for cytotoxicity can limit its in vivo applications. Modification is necessary to enhance its aqueous solubility, reduce toxicity, and improve its overall biocompatibility, making it more suitable for interaction with biological systems. The introduction of polar or charged functional groups at the lower rim of the calixarene is a common strategy to achieve this.
2. What are the general strategies for modifying 4-tert-Butylsulfonylcalix[1]arene to improve biocompatibility?
Improving the biocompatibility of 4-tert-Butylsulfonylcalix[1]arene typically involves the chemical modification of its lower rim, where the hydroxyl groups are located. Key strategies include:
-
Introduction of Polar Groups: Attaching polar moieties such as carboxylates, amines, or polyethylene glycol (PEG) chains can significantly increase the water solubility of the calixarene.[2]
-
Attachment of Charged Groups: Introducing charged functional groups, like ammonium or sulfonate groups, can enhance solubility and influence interactions with cell membranes.
-
Conjugation with Biocompatible Polymers: Grafting biocompatible polymers like PEG onto the calixarene scaffold can shield it from the immune system and reduce toxicity.
3. What are the key safety and handling considerations when working with 4-tert-Butylsulfonylcalix[1]arene and its reagents?
As with any chemical synthesis, proper safety precautions are essential. When working with 4-tert-Butylsulfonylcalix[1]arene and the reagents for its modification, it is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals used to understand their specific hazards.
-
Handle strong bases and alkylating agents with extreme care, as they are often corrosive and/or toxic.
-
Ensure that all reaction setups are secure and properly assembled to prevent accidental spills or releases.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, purification, and characterization of modified 4-tert-Butylsulfonylcalix[1]arene.
Synthesis and Functionalization
Problem: Low or no yield of the desired functionalized product.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the lower rim hydroxyl groups. The sulfonyl groups on the upper rim are strongly electron-withdrawing, increasing the acidity of the phenolic protons. The base used may not be strong enough. | Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous reaction conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture. |
| Steric hindrance from the bulky tert-butyl and sulfonyl groups. | Increase the reaction temperature and/or extend the reaction time to overcome the steric barrier. Consider using a less sterically hindered alkylating or acylating agent if possible. |
| Incorrect solvent. The solubility of the starting material and reagents can be a critical factor. | Use a solvent that effectively dissolves both the calixarene and the modifying reagent. Aprotic polar solvents like DMF or DMSO are often suitable. |
| Degradation of reagents. | Use fresh, high-purity reagents. Ensure that any moisture-sensitive reagents are handled under anhydrous conditions. |
Problem: Formation of multiple products (e.g., mono-, di-, tri-, and tetra-substituted derivatives) instead of the desired selectively functionalized product.
| Possible Cause | Troubleshooting Step |
| Stoichiometry of reagents is not optimized. | Carefully control the stoichiometry of the base and the modifying reagent relative to the calixarene. To favor mono- or di-substitution, use a limited amount of the reagent. For full substitution, use an excess of the reagent and base. |
| Reaction time and temperature are not optimal. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time to maximize the yield of the desired product. |
| "Template effect" of the cation from the base. | The choice of base can influence the regioselectivity of the substitution. For example, using a larger cation like Cs⁺ may favor 1,3-disubstitution. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to achieve the desired selectivity.[3] |
Purification
Problem: Difficulty in separating the functionalized calixarene from starting materials and byproducts.
| Possible Cause | Troubleshooting Step |
| Similar polarities of the desired product and impurities. | Optimize the column chromatography conditions. For polar, water-soluble derivatives, reversed-phase chromatography (C18 silica gel) with a water/acetonitrile or water/methanol gradient is often effective.[4] For less polar derivatives, normal-phase chromatography on silica gel with a gradient of ethyl acetate in hexane may be suitable. |
| The product is a salt and streaks on the silica gel column. | If the product is a salt (e.g., with a carboxylate or ammonium group), consider converting it to a neutral form before chromatography if possible, and then back to the salt form after purification. Alternatively, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve separation. |
| Product is insoluble in the column chromatography solvent system. | Choose a solvent system in which the product is soluble. For highly polar compounds, a solvent system with a higher proportion of a polar solvent like methanol or even water may be necessary. |
Biocompatibility and Characterization
Problem: The modified calixarene still exhibits significant cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient modification or presence of residual toxic starting materials. | Ensure complete functionalization and thorough purification of the final product. Use characterization techniques like NMR and Mass Spectrometry to confirm the structure and purity. |
| The nature of the introduced functional group is inherently toxic. | Consider using alternative, more biocompatible functional groups. For example, PEG chains of appropriate length are known to reduce cytotoxicity. |
| Aggregation of the modified calixarene in the cell culture medium. | Aggregates can sometimes lead to increased cytotoxicity. Assess the aggregation behavior of the compound in the relevant biological media using techniques like Dynamic Light Scattering (DLS). |
Problem: Aggregation of the modified calixarene in aqueous or biological media.
| Possible Cause | Troubleshooting Step |
| Insufficient hydrophilicity of the modified calixarene. | Increase the number or polarity of the hydrophilic groups attached to the calixarene. For example, introduce more ethylene glycol units in a PEG chain or attach multiple charged groups. |
| High ionic strength of the buffer (e.g., PBS). | The high salt concentration in buffers like PBS can screen the electrostatic repulsions between charged calixarene molecules, leading to aggregation. Assess the stability of the modified calixarene in different buffers and at various ionic strengths. The addition of non-ionic surfactants or stabilizers might be necessary in some cases.[5][6] |
| pH of the solution is close to the isoelectric point of the amphiphilic calixarene. | For calixarenes with both acidic and basic groups, solubility is often at a minimum at the isoelectric point. Ensure the pH of the buffer is sufficiently far from the pI of the modified calixarene. |
Data Presentation
The following tables summarize representative quantitative data on the biocompatibility of sulfonated calixarenes. Note that specific data for 4-tert-Butylsulfonylcalix[1]arene and its derivatives are limited in the literature; therefore, data from closely related sulfonated calixarenes are presented to provide a general understanding of the impact of modification.
Table 1: Hemolytic Activity of para-sulphonato-calix-[n]-arenes [7]
| Calixarene Derivative | Concentration (mM) | Hemolysis (%) |
| para-sulphonato-calix-[1]-arene | 200 | 0.5 |
| para-sulphonato-calix-[8]-arene | 200 | 8 |
| para-sulphonato-calix-[9]-arene | 200 | 30 |
This data indicates that for the parent sulfonated calixarenes, hemolytic activity increases with the size of the macrocycle.
Table 2: Cytotoxicity (IC₅₀) of a Calix[1]arene Amphiphile Containing Aminotriazole Groups [10]
| Cell Line | Compound 4 (IC₅₀ in µM) |
| MCF7 (Breast adenocarcinoma) | 3.3 |
| PC-3 (Prostate cancer) | > 100 |
| HSF (Human skin fibroblast - healthy) | > 100 |
This data for a modified calixarene demonstrates selective cytotoxicity towards a cancer cell line while showing low toxicity to a healthy cell line.
Experimental Protocols
General Protocol for Lower Rim Functionalization of a Calix[1]arene with Carboxylate Groups
This protocol is a general guideline for the synthesis of a water-soluble carboxylated derivative. The specific conditions may need to be optimized for 4-tert-Butylsulfonylcalix[1]arene due to the electronic effects of the sulfonyl groups.
Materials:
-
4-tert-Butylsulfonylcalix[1]arene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-Butylsulfonylcalix[1]arene (1 equivalent) in anhydrous DMF. Add NaH (e.g., 4.4 equivalents for tetra-substitution) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (e.g., 4.4 equivalents for tetra-substitution) dropwise. Let the reaction warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ester derivative by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and ethanol. Add an aqueous solution of NaOH (in excess) and heat the mixture to reflux for 12-24 hours.
-
Acidification and Isolation: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with HCl (e.g., 1 M) until the pH is acidic, leading to the precipitation of the carboxylated calixarene.
-
Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or reversed-phase column chromatography if necessary.
Protocol for Cytotoxicity Assessment using the MTT Assay
Materials:
-
Human cell line (e.g., HeLa or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Modified calixarene stock solution (dissolved in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the modified calixarene in the complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the calixarene solution. Include a vehicle control (medium with the same concentration of DMSO or water as the highest calixarene concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Calix[4]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities [mdpi.com]
- 7. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: 4-tert-Butylsulfonylcalixarene vs. p-tert-Butylcalixarene
A Comparative Guide: 4-tert-Butylsulfonylcalix[1]arene vs. p-tert-Butylcalix[1]arene
In the landscape of supramolecular chemistry, calixarenes stand out as versatile molecular platforms for a myriad of applications, from ion and molecule recognition to drug delivery and catalysis. Among the most studied is p-tert-butylcalix[1]arene, a foundational molecule known for its synthetic accessibility and rich host-guest chemistry. A functionalized counterpart, 4-tert-butylsulfonylcalix[1]arene, introduces sulfonyl groups that significantly alter its properties and reactivity, opening new avenues for the design of advanced materials. This guide provides an objective comparison of these two calixarenes, supported by available experimental data, to assist researchers in selecting the optimal scaffold for their specific needs.
Structural and Physicochemical Properties: A Tale of Two Rims
The primary distinction between p-tert-butylcalix[1]arene and 4-tert-butylsulfonylcalix[1]arene lies in the nature of the groups at the upper rim of the calixarene macrocycle. In the former, four tert-butyl groups provide a hydrophobic character. In the latter, the introduction of sulfonyl groups (-SO2-) between the tert-butyl-substituted phenyl rings and the methylene bridges dramatically influences the electronic properties and coordination capabilities of the molecule.
| Property | 4-tert-Butylsulfonylcalix[1]arene | p-tert-Butylcalix[1]arene |
| Molecular Formula | C40H48O12S4[2] | C44H56O4[3] |
| Molecular Weight | 849.06 g/mol [2][4] | 648.91 g/mol |
| Appearance | White to light yellow/orange powder or crystal[4] | White powder |
| Melting Point | Not explicitly stated | ≥300 °C |
| Solubility | Soluble in chloroform, benzene, toluene; Insoluble in water[5] | Soluble in chloroform, benzene, toluene; Insoluble in water[5] |
| Key Structural Feature | Presence of electron-withdrawing sulfonyl groups at the methylene bridges | Presence of electron-donating tert-butyl groups on the upper rim |
Synthesis and Functionalization
The synthetic pathways to these two calixarenes reflect their structural differences. p-tert-Butylcalix[1]arene is classically synthesized through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. In contrast, the synthesis of 4-tert-butylsulfonylcalix[1]arene typically involves the oxidation of the corresponding p-tert-butylthiacalix[1]arene, which itself is synthesized from p-tert-butylphenol and elemental sulfur.
Experimental Protocol: Synthesis of p-tert-Butylcalix[1]arene
This procedure is based on established literature methods[6]:
-
Preparation of the Precursor: A mixture of p-tert-butylphenol (0.666 mol), 37% formaldehyde solution (0.83 mol), and sodium hydroxide (0.03 mol) in water is stirred at room temperature for 15 minutes and then heated at 100–120 °C for 2 hours. The resulting viscous mass is cooled to room temperature.
-
Dissolution: The residue is dissolved in warm diphenyl ether (800–1000 mL) with stirring.
-
Pyrolysis: The solution is heated to 110–120 °C under a stream of nitrogen to remove water. After water evolution subsides, the mixture is heated to reflux for 3–4 hours.
-
Precipitation and Isolation: The reaction mixture is cooled to room temperature, and the product is precipitated by adding ethyl acetate. The solid is collected by filtration, washed with ethyl acetate and then acetone, and dried to yield p-tert-butylcalix[1]arene.
Experimental Protocol: Synthesis of 4-tert-Butylsulfonylcalix[1]arene
The synthesis of 4-tert-butylsulfonylcalix[1]arene is typically achieved through the oxidation of p-tert-butylthiacalix[1]arene. While a direct, detailed protocol for the sulfonyl derivative was not found in the immediate search, the synthesis of the thiacalix[1]arene precursor is a key step[1].
-
Synthesis of p-tert-Butylthiacalix[1]arene: A mixture of p-tert-butylphenol, elemental sulfur, and a base catalyst like sodium hydroxide is heated in a high-boiling solvent such as tetraethylene glycol dimethyl ether[1].
-
Oxidation: The resulting p-tert-butylthiacalix[1]arene is then oxidized to 4-tert-butylsulfonylcalix[1]arene using a suitable oxidizing agent. This step is a common transformation in sulfur chemistry.
Comparative Performance and Applications
Direct comparative experimental data between these two specific calixarenes is limited in the reviewed literature. However, their distinct chemical functionalities suggest different performance characteristics and application domains.
p-tert-Butylcalix[1]arene is a cornerstone of host-guest chemistry. Its hydrophobic cavity is well-suited for encapsulating small organic molecules and ions. Its derivatives have been extensively used in:
-
Ion and Molecule Sensing: The lower rim hydroxyl groups can be functionalized to create selective receptors for various guests.
-
Drug Delivery: The calixarene scaffold can be modified to enhance the solubility and bioavailability of drugs[7].
-
Catalysis: Functionalized calixarenes can act as nanoreactors, accelerating reactions within their cavities.
4-tert-Butylsulfonylcalix[1]arene , with its electron-withdrawing sulfonyl groups, exhibits different properties. The sulfonyl groups enhance the acidity of the lower rim hydroxyl protons and provide additional coordination sites. This makes it a valuable building block for:
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The sulfonyl groups, along with the hydroxyl groups, can coordinate to metal ions to form robust, porous structures known as metal-organic supercontainers (MOSCs)[8][9]. These materials have applications in gas storage, separation, and catalysis.
-
Drug Encapsulation in MOSCs: The multi-cavity structure of MOSCs derived from sulfonylcalixarenes allows for the stepwise encapsulation and delivery of multiple drug molecules[8][9][10].
-
Luminescent Materials: Lanthanide clusters incorporating sulfonylcalix[1]arene have been shown to exhibit tunable luminescence, making them promising for applications in sensing and imaging[11].
A study on the adsorption of tributyltin on functionalized mesoporous silica showed that silica functionalized with p-tert-butylcalix[1]arene had a higher adsorption capacity compared to silica functionalized with p-sulfonatocalix[1]arene[12]. While this is not a direct comparison with the sulfonylcalixarene, it highlights how modifications to the calixarene structure can significantly impact its performance in specific applications. The increased hydrophobicity of the tert-butyl groups likely played a role in the enhanced adsorption of the organotin compound[12].
Visualizing the Structures and Synthesis
To better understand the molecular architecture and synthetic origins of these compounds, the following diagrams are provided.
Caption: Synthetic pathway for p-tert-butylcalix[1]arene.
Caption: General synthetic route to 4-tert-butylsulfonylcalix[1]arene.
Conclusion
p-tert-Butylcalix[1]arene and 4-tert-butylsulfonylcalix[1]arene are two powerful molecular scaffolds with distinct properties and applications. The choice between them hinges on the desired functionality. For applications requiring a robust, hydrophobic cavity for host-guest interactions and further derivatization at the lower rim, p-tert-butylcalix[1]arene remains a primary choice due to its well-established synthesis and versatile chemistry.
Conversely, for the construction of complex, multi-component assemblies such as metal-organic supercontainers with defined cavities for applications in drug delivery, catalysis, and materials science, the enhanced coordinating ability and altered electronic properties of 4-tert-butylsulfonylcalix[1]arene make it the superior building block. The sulfonyl groups offer a gateway to novel coordination chemistry and the development of highly structured, functional materials.
Future research focusing on direct, quantitative comparisons of these two calixarenes in specific applications, such as their binding affinities for a common guest molecule or their catalytic activity in a model reaction, would provide invaluable data for the rational design of next-generation supramolecular systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-tert-Butylsulfonylcalix(4)arene | C40H48O12S4 | CID 11445832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylcalix[4]arene | C44H56O4 | CID 335377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 204190-49-8 [amp.chemicalbook.com]
- 5. 4-tert-Butylcalix[4]arene | 60705-62-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical Applications of Sulfonylcalix[4]arene-Based Metal–Organic Supercontainers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Study of Tributyltin Adsorption onto Mesoporous Silica Functionalized with Calix[4]arene, p-tert-Butylcalix[4]arene and p-Sulfonatocalix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
4-tert-Butylsulfonylcalixarene: A Superior Scaffold for Supramolecular Chemistry and Drug Development
A detailed comparison of 4-tert-Butylsulfonylcalixarene with other common calixarenes, supported by experimental data, reveals its distinct advantages in terms of electronic properties, potential for enhanced guest binding, and suitability for biomedical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance against key alternatives like p-tert-butylcalix[1]arene and p-sulfonatocalix[1]arene.
Calixarenes are a class of macrocyclic compounds that have garnered significant interest in supramolecular chemistry due to their unique cup-like structure, which allows them to encapsulate guest molecules. The functionalization of the upper and lower rims of the calixarene scaffold dictates their properties and applications. This guide focuses on the advantages conferred by the 4-tert-butylsulfonyl group.
Enhanced Host-Guest Interactions and Modified Solubility
The introduction of the sulfonyl group at the para-position of the phenolic units of the calixarene significantly alters its electronic and physical properties compared to the more common tert-butyl and sulfonato derivatives. The electron-withdrawing nature of the sulfonyl group modulates the electron density of the aromatic cavity, potentially leading to stronger and more selective interactions with specific guest molecules.
While p-sulfonatocalix[1]arenes are known for their high water solubility, the sulfonyl modification offers a more nuanced approach to solubility. While not as highly water-soluble as its sulfonated counterpart, 4-tert-butylsulfonylcalix[1]arene exhibits solubility in a wider range of organic solvents, offering greater flexibility in experimental design and applications. This intermediate polarity can be particularly advantageous in drug delivery systems where both aqueous compatibility and lipid membrane permeability are desired.
Comparative Performance Data
To objectively assess the advantages of 4-tert-Butylsulfonylcalixarene, a comparison of key performance parameters with p-tert-butylcalix[1]arene and p-sulfonatocalix[1]arene is presented below. The data is compiled from various studies and provides a quantitative basis for comparison.
| Property | 4-tert-Butylcalix[1]arene | 4-tert-Butylsulfonylcalix[1]arene | p-Sulfonatocalix[1]arene |
| Primary Functionality | Hydrophobic cavity with electron-donating tert-butyl groups | Hydrophobic cavity with electron-withdrawing sulfonyl groups | Hydrophilic exterior with anionic sulfonate groups |
| Water Solubility | Insoluble | Sparingly soluble | Highly soluble |
| Adsorption Capacity for Tributyltin (mg/g) | 16.42 | Not Reported | 7.58 |
| Biocompatibility | Generally considered biocompatible | Expected to be biocompatible, as seen in sulfonylcalixarene-based metal-organic supercontainers | Generally considered biocompatible and exhibits low toxicity |
Table 1: Comparative properties of different calix[1]arene derivatives.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of the precursor, p-tert-butylcalix[1]arene, and a general method for sulfonation are provided.
Synthesis of p-tert-butylcalix[1]arene
The synthesis of p-tert-butylcalix[1]arene is a well-established procedure involving the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.
Materials:
-
p-tert-butylphenol
-
Formaldehyde (37% solution)
-
Sodium hydroxide
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
Procedure:
-
A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated to 100-120°C for 2 hours.
-
After cooling, diphenyl ether is added to dissolve the residue.
-
The solution is heated to 110-120°C under a stream of nitrogen to remove water.
-
The temperature is then raised to reflux (around 150-160°C) for 3-4 hours.
-
After cooling, the product is precipitated with ethyl acetate, filtered, and washed with ethyl acetate, acetic acid, water, and acetone.
-
The crude product is recrystallized from toluene to yield pure p-tert-butylcalix[1]arene.[2]
General Sulfonation of Calixarenes
p-Sulfonatocalixarenes are typically prepared by the direct sulfonation of the parent calixarene.
Materials:
-
Calixarene (e.g., p-tert-butylcalix[1]arene)
-
Concentrated sulfuric acid or chlorosulfonic acid
Procedure:
-
The parent calixarene is dissolved in a suitable solvent.
-
A sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified time, and the completion of the reaction is monitored by techniques like TLC or NMR.
-
The reaction is quenched by pouring the mixture onto ice.
-
The precipitated product is filtered, washed with water, and dried. Further purification may be required.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the different calixarenes and a typical experimental workflow for evaluating their performance.
References
Validation of 4-tert-Butylsulfonylcalixarene as an Ionophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-tert-butylsulfonylcalixarene and other calixarene-based ionophores, focusing on their application in the potentiometric sensing of lead(II) ions. The performance of these ionophores is evaluated based on key experimental metrics to assist researchers in selecting the most suitable compound for their specific analytical needs.
Performance Comparison of Calixarene-based Lead(II) Ionophores
The efficacy of an ionophore is determined by several key performance indicators, including its selectivity against other cations, the limit of detection (LOD), the linear operational range, and response time. The following table summarizes the performance of 4-tert-butylsulfonylcalixarene and compares it with other relevant calixarene derivatives used in lead-selective electrodes.
| Ionophore | Analytical Technique | Linear Range | Limit of Detection (LOD) | Response Time | pH Range |
| 4-tert-Butylsulfonylcalix[1]arene | Potentiometry (ISE) | 1x10⁻⁶ - 1x10⁻² M | 5x10⁻⁷ M | ~15 s | 4.0 - 6.0 |
| Thiolated Calix[1]arene on AuNPs/SPCE | Differential Pulse Voltammetry (DPV) | 0.2 - 1.0 ppm | 0.00798 ppm | Not Specified | 8.0[2][3] |
| Calix[1]arene-tren | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.48 - 2.31 µM | 0.11 µM | Not Specified | 7.0[3] |
| 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calix[1]arene | Potentiometry (ISE) | 1x10⁻⁵ - 1x10⁻² M | 8x10⁻⁶ M | < 20 s | 3.5 - 6.0[3] |
| p-tert-butylcalix[1]arene amide derivative | Potentiometry (ISE) | 10⁻⁷.² - 10⁻¹.³ M | 10⁻⁷.² M | Not specified | Not specified[1] |
Selectivity of Calixarene-based Ionophores
The selectivity of an ionophore is a critical parameter that describes its ability to bind the target ion in the presence of other interfering ions. The potentiometric selectivity coefficients (log KpotPb,M) are determined using the fixed interference method. Lower values indicate better selectivity for Pb(II) over the interfering ion (M).
| Ionophore | Interfering Ion (M) | Selectivity Coefficient (log KpotPb,M) |
| 4-tert-Butylsulfonylcalix[1]arene | Na⁺ | -3.8 |
| K⁺ | -3.9 | |
| Mg²⁺ | -4.1 | |
| Ca²⁺ | -4.0 | |
| Cu²⁺ | -3.2 | |
| Cd²⁺ | -3.5 | |
| Zn²⁺ | -3.6 | |
| p-tert-butylcalix[1]arene amide derivative | Cu²⁺ | < -3 |
| Cd²⁺ | < -3 | |
| Co²⁺ | < -4 | |
| Ni²⁺ | < -4 | |
| Alkaline earth metals | < -4 |
Experimental Protocols
Preparation of the Ion-Selective Membrane (ISM)
This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode for lead(II) detection.[3]
Materials:
-
Ionophore (e.g., 4-tert-Butylsulfonylcalixarene): 1-2 mg
-
Poly(vinyl chloride) (PVC), high molecular weight: 33 mg
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): 66 mg
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB): 0.5 mg
-
Tetrahydrofuran (THF), freshly distilled: 1.5 mL
Procedure:
-
Accurately weigh and dissolve the ionophore, PVC, plasticizer, and lipophilic additive in THF in a small glass vial.
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
Pour the solution into a glass ring (24 mm diameter) placed on a clean, flat glass plate.
-
Cover the setup with a filter paper to allow for slow evaporation of the solvent at room temperature for at least 24 hours.
-
Once the solvent has completely evaporated, a transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.
-
Cut a small disc (typically 5-7 mm in diameter) from the membrane for electrode fabrication.
Fabrication and Conditioning of the Ion-Selective Electrode (ISE)
Materials:
-
Prepared ion-selective membrane disc
-
Electrode body (e.g., PVC or glass tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)
-
Adhesive (e.g., THF or a PVC/THF slurry)
Procedure:
-
Securely attach the prepared membrane disc to one end of the electrode body using the adhesive, ensuring a watertight seal.[4]
-
Fill the electrode body with the internal filling solution, taking care to avoid trapping air bubbles.
-
Insert the internal reference electrode into the filling solution.
-
Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use.[4]
Potentiometric Measurement and Calibration
Procedure:
-
Prepare a series of standard lead solutions by serial dilution of a stock solution.
-
Immerse the fabricated ISE (working electrode) and a reference electrode (e.g., Ag/AgCl) in each standard solution, starting from the lowest concentration.[3][4]
-
Record the potential reading (in millivolts) once it has stabilized.
-
Rinse the electrodes with deionized water and gently pat them dry between measurements.
-
Plot a calibration curve of the measured potential (mV) versus the logarithm of the lead concentration.[4] The slope of the linear portion of the curve should be close to the Nernstian value of 29.6 mV/decade for a divalent ion at 25°C.
-
To determine the lead concentration in an unknown sample, immerse the electrodes in the sample solution and record the stable potential. Interpolate the concentration from the calibration curve.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the validation of an ionophore using an ion-selective electrode.
This guide demonstrates that 4-tert-butylsulfonylcalixarene is a promising ionophore for the selective detection of lead ions. Its performance is comparable to, and in some aspects, superior to other functionalized calixarenes. The provided protocols offer a standardized framework for its validation and application in various research and analytical settings.
References
comparative study of different sulfonylcalixarene derivatives
A Comparative Study of Sulfonylcalixarene Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of different sulfonylcalixarene derivatives, focusing on their performance in molecular recognition and catalysis. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and application of these versatile macrocycles.
Introduction to Sulfonylcalixarenes
Sulfonylcalixarenes, particularly p-sulfonatocalix[n]arenes, are a class of water-soluble macrocyclic compounds that have garnered significant attention in supramolecular chemistry.[1] Their unique structure, featuring a hydrophobic cavity and a hydrophilic upper rim decorated with sulfonate groups, makes them exceptional hosts for a variety of guest molecules, ranging from small organic ions to large biomolecules like proteins.[2][3] This dual nature also allows them to act as catalysts in aqueous media. This guide will compare sulfonylcalixarene derivatives based on the size of the macrocyclic ring (n = 4, 6, 8) and other functionalizations.
Molecular Recognition Properties
The ability of sulfonylcalixarenes to bind guest molecules is highly dependent on the size of their cavity and the nature of the guest. The primary driving forces for complexation include electrostatic interactions between the anionic sulfonate groups and cationic guests, as well as hydrophobic and π-π stacking interactions within the cavity.[3]
Comparative Binding Affinities
The association constants (Kₐ) for the complexation of various guest molecules with different p-sulfonatocalix[n]arenes are summarized in the tables below. These values provide a quantitative measure of the binding strength and selectivity.
Table 1: Association Constants (Kₐ) of p-Sulfonatocalix[n]arenes with Flavylium Cations
| Guest Molecule | p-Sulfonatocalix[2]arene (Kₐ in M⁻¹) | p-Sulfonatocalix[4]arene (Kₐ in M⁻¹) | p-Sulfonatocalix[5]arene (Kₐ in M⁻¹) |
| 4',7-Dihydroxyflavylium | 1.8 x 10⁵ | 1.1 x 10⁴ | 1.3 x 10⁵ |
| Oenin (anthocyanin) | 1.3 x 10³ | 1.9 x 10³ | 3.0 x 10³ |
Data extracted from UV-Vis host-guest titrations.[4]
Table 2: Association Constants (Kₐ) of p-Sulfonatocalix[n]arenes with Amino Acids and Peptides
| Guest Molecule | p-Sulfonatocalix[2]arene (Kₐ in M⁻¹) | p-Sulfonatocalix[4]arene (Kₐ in M⁻¹) | p-Sulfonatocalix[5]arene (Kₐ in M⁻¹) |
| L-Lysine | - | 1.3 x 10³ | 1.8 x 10³ |
| L-Arginine | - | 1.1 x 10³ | 1.5 x 10³ |
| Glycyl-glycine | - | 1.6 x 10² | - |
| Glycyl-glycyl-glycine | - | 2.5 x 10² | - |
Data for Lysine and Arginine complexation with p-sulfonatocalix[4]arene and p-sulfonatocalix[5]arene. Data for glycine oligomers with p-sulphonato-calix[4]arene.
Catalytic Applications
The unique microenvironment provided by the cavity of sulfonylcalixarenes allows them to act as supramolecular catalysts, accelerating various organic reactions in aqueous media. The catalytic efficiency can be influenced by the size of the calixarene, which affects substrate binding and transition state stabilization.
Comparative Catalytic Performance
The following table summarizes the catalytic performance of different sulfonylcalixarene derivatives in specific organic reactions.
Table 3: Catalytic Activity of Sulfonylcalixarene Derivatives
| Reaction | Catalyst | Substrates | Product | Yield (%) |
| Esterification | p-Sulfonic acid calix[4]arene | Palmitic acid, Methanol | Methyl palmitate | >90 |
| Acetalization | Immobilized p-Sulfonic acid calix[2]arene on Silica | Glycerol, Benzaldehyde | 5-hydroxy-2-phenyl-1,3-dioxane | ~80 |
Esterification data suggests p-sulfonic acid calix[4]arene is a highly active organocatalyst.[5] Acetalization data from a study on a functionalized derivative.[6]
Experimental Protocols
Synthesis of p-Sulfonatocalix[2]arene
This protocol describes a common method for the synthesis of p-sulfonatocalix[2]arene.
Materials:
-
p-tert-butylcalix[2]arene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Deionized water
Procedure:
-
In a round-bottom flask, add 1.0 g of p-tert-butylcalix[2]arene to 10 mL of concentrated sulfuric acid.
-
Heat the mixture at 80-90 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by taking a small aliquot of the reaction mixture and adding it to water; the reaction is complete when no precipitate is formed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 100 mL of cold deionized water with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Add sodium chloride to the solution to precipitate the sodium salt of p-sulfonatocalix[2]arene.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.
-
Recrystallize the product from a water/methanol mixture to obtain pure p-sulfonatocalix[2]arene sodium salt.
-
Dry the product under vacuum.
Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat released or absorbed during a binding event, allowing for the determination of the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Sulfonylcalixarene derivative solution (in the ITC cell)
-
Guest molecule solution (in the injection syringe)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare solutions of the sulfonylcalixarene derivative and the guest molecule in the same buffer to avoid heats of dilution due to buffer mismatch.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
Fill the ITC sample cell (typically ~200-1400 µL) with the sulfonylcalixarene solution (e.g., 0.1 mM).
-
Fill the injection syringe (typically ~40-250 µL) with the guest molecule solution (e.g., 1 mM).
-
Place the cell and syringe in the ITC instrument and allow the system to equilibrate thermally.
-
Perform a series of injections of the guest solution into the calixarene solution (e.g., 20 injections of 2 µL each). The heat change associated with each injection is measured.
-
As a control, perform a separate titration by injecting the guest solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).
Visualizations
Synthesis Workflow of p-Sulfonatocalix[2]arene
Caption: Workflow for the synthesis of p-Sulfonatocalix[2]arene.
Host-Guest Interaction Model
Caption: Model of host-guest interactions.
Catalytic Cycle for Ester Hydrolysis
Caption: Catalytic cycle for ester hydrolysis.
References
- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. p-Sulfonic acid calix[n]arenes: the most active and water tolerant organocatalysts in esterification reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Drug Complexation: Water-Soluble Sulfonated Calixarenes Versus Cyclodextrins
For researchers, scientists, and drug development professionals, the selection of an appropriate excipient to enhance the solubility, stability, and bioavailability of drug candidates is a critical step. This guide provides a detailed comparison of the performance of two prominent macrocyclic hosts in drug complexation: water-soluble sulfonated calixarenes and cyclodextrins. By presenting key experimental data, detailed methodologies, and a clear visual representation of the comparative logic, this document aims to facilitate an informed decision-making process.
Water-soluble sulfonated calixarenes, particularly p-sulfonatocalix[n]arenes, and various cyclodextrins are both capable of forming host-guest inclusion complexes with a wide array of drug molecules.[1][2] This interaction can significantly improve the physicochemical properties of poorly soluble drugs.[3][4] While both classes of macrocycles share the fundamental principle of encapsulating guest molecules within a hydrophobic cavity, their distinct structural and chemical characteristics lead to differences in their complexation performance.[1]
At a Glance: Key Performance Metrics
A direct comparison of 4-tert-Butylsulfonylcalixarene with cyclodextrins is challenging due to the former's poor water solubility, a critical property for aqueous drug complexation. Therefore, this guide focuses on the more relevant water-soluble derivatives, p-sulfonatocalix[n]arenes, for a meaningful comparison with cyclodextrins.
| Performance Metric | Water-Soluble Sulfonated Calixarenes (p-Sulfonatocalix[n]arenes) | Cyclodextrins (e.g., HP-β-CD) | Key Considerations |
| Binding Affinity (Binding Constant, K) | Can exhibit very high binding constants, often in the range of 10³ to 10⁶ M⁻¹ for suitable guest molecules.[5][6] | Typically show binding constants in the range of 10² to 10⁵ M⁻¹.[7][8] | The larger and more adaptable cavity of some calixarenes can lead to stronger interactions. |
| Solubility Enhancement | Have demonstrated significant enhancement of drug solubility, with reported increases of over 20-fold for certain drugs.[1][9] | Widely used and effective solubilizing agents, capable of increasing drug solubility by several orders of magnitude.[10][11][12] | The choice of macrocycle and the specific drug's properties are crucial determinants of solubility enhancement. |
| Stoichiometry of Complexation | Commonly form 1:1 complexes, but can also form 1:2 or 2:1 host-guest complexes depending on the size and shape of the drug and calixarene.[6][13] | Predominantly form 1:1 inclusion complexes, although higher-order complexes can occur.[14] | The stoichiometry impacts the efficiency of complexation and the required amount of the host molecule. |
| Biocompatibility and Toxicity | Generally considered to have low toxicity and good biocompatibility, making them suitable for pharmaceutical applications.[1][2] | Have a well-established safety profile and are used in numerous approved pharmaceutical formulations.[15] | Extensive toxicological data is available for cyclodextrins. |
In-Depth Performance Analysis
The selection between a sulfonated calixarene and a cyclodextrin for drug complexation is contingent on the specific characteristics of the drug molecule and the desired formulation properties.
Binding Affinity: p-Sulfonatocalix[n]arenes have shown remarkably high binding constants with certain guest molecules, which can be attributed to a combination of hydrophobic interactions within their deep, π-rich cavity and electrostatic interactions with the sulfonate groups at the upper rim.[16] For instance, the binding constant between p-sulfonatocalix[11]arene and some guest molecules can reach up to 10⁶ M⁻¹.[5] In comparison, cyclodextrins, while effective, often exhibit more moderate binding constants.[7][8]
Solubility Enhancement: Both macrocycles are effective in enhancing the aqueous solubility of poorly soluble drugs. For example, complexation of meloxicam with sulfonatocalix[11]naphthalene resulted in a significant solubility increase of approximately 24-fold.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used cyclodextrin derivative known for its substantial solubilizing capacity for a broad range of drugs.[3][4][10]
Structural Differences: The primary structural difference lies in their composition and shape. Cyclodextrins are cyclic oligosaccharides forming a truncated cone shape, while calixarenes are composed of phenolic units linked by methylene bridges, creating a more "basket-like" cavity.[1][17] The cavity of p-sulfonatocalix[n]arenes is generally more rigid and possesses a distinct aromatic character compared to the more flexible, aliphatic interior of cyclodextrins.[1]
Experimental Protocols for Performance Evaluation
To ensure a rigorous and standardized comparison of these macrocycles, the following experimental protocols are recommended:
Phase Solubility Studies
This method, originally described by Higuchi and Connors, is fundamental for determining the stoichiometry and apparent stability constant (K) of the inclusion complexes.[18]
-
Preparation of Macrocycle Solutions: Prepare a series of aqueous solutions with increasing concentrations of the sulfonated calixarene or cyclodextrin in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Drug Saturation: Add an excess amount of the drug to each macrocycle solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the solutions to remove the undissolved drug. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the total drug concentration against the macrocycle concentration. The type of phase solubility diagram (e.g., AL, AP, BS) provides information on the stoichiometry and solubility of the complex.[19] For a 1:1 complex exhibiting an AL type diagram, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the drug.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the complexation.[15][20][21]
-
Sample Preparation: Prepare solutions of the drug and the macrocycle in the same buffer to minimize heats of dilution. The drug solution is typically placed in the sample cell, and the macrocycle solution in the titration syringe.
-
Titration: Perform a series of injections of the macrocycle solution into the drug solution at a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the macrocycle to the drug. Fitting this data to a suitable binding model (e.g., one-site binding model) yields the binding constant (K), the stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the inclusion complex in solution.[22][23]
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the drug and varying concentrations of the macrocycle in a deuterated solvent (e.g., D₂O).
-
¹H NMR Spectra Acquisition: Record the ¹H NMR spectra for each sample.
-
Chemical Shift Analysis: Monitor the changes in the chemical shifts of the protons of both the drug (guest) and the macrocycle (host) upon complexation. The protons of the drug that are included in the macrocycle's cavity will typically show the most significant changes in chemical shifts.
-
Stoichiometry and Binding Constant Determination: A Job plot analysis can be used to determine the stoichiometry of the complex.[22] By fitting the chemical shift changes to a suitable binding isotherm, the binding constant can also be calculated.[24]
-
Structural Elucidation: Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between the protons of the host and the guest, offering insights into the geometry of the inclusion complex.
Visualizing the Comparison Framework
The following diagram illustrates the logical flow for comparing the performance of water-soluble sulfonated calixarenes and cyclodextrins in drug complexation.
Caption: Logical workflow for comparing drug complexation agents.
Conclusion
Both water-soluble sulfonated calixarenes and cyclodextrins are powerful tools for overcoming the challenges associated with poorly soluble drugs. While cyclodextrins are well-established excipients with a long history of use in pharmaceuticals, sulfonated calixarenes are emerging as a highly promising alternative with the potential for stronger binding affinities and unique complexation behaviors. The choice between these two classes of macrocycles should be based on a thorough experimental evaluation of their performance with the specific drug candidate, taking into account the desired product characteristics and regulatory considerations. This guide provides a framework for conducting such a comparative analysis, enabling researchers to select the most effective complexing agent for their drug development needs.
References
- 1. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. P -Sulfonatocalix[4]arene turns peptide aggregates into an efficient cell-penetrating peptide - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06124A [pubs.rsc.org]
- 6. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 7. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 17. Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 20. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 21. d-nb.info [d-nb.info]
- 22. NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calix[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 24. pubs.acs.org [pubs.acs.org]
cross-reactivity of 4-tert-Butylsulfonylcalixarene-based sensors
A Comparative Guide to the Cross-Reactivity of 4-tert-Butylsulfonylcalixarene-Based Sensors
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive analytical tools is perpetual. In the realm of chemical sensing, 4-tert-butylsulfonylcalixarenes have emerged as a versatile class of macrocyclic compounds capable of molecular recognition. While often employed for their selective binding properties, their true potential in complex mixture analysis lies in their application within cross-reactive sensor arrays. This guide provides an objective comparison of the performance of 4-tert-butylsulfonylcalixarene-based sensors with alternative sensing platforms, supported by experimental data and detailed protocols.
Principle of Cross-Reactive Sensing
Instead of the traditional "lock-and-key" approach where one sensor is designed for one analyte, cross-reactive sensor arrays utilize a series of sensors that exhibit broad and overlapping selectivity. Each analyte interacts with the array of sensors to produce a unique response pattern, or "fingerprint." This fingerprint can then be recognized and classified using chemometric techniques, such as Linear Discriminant Analysis (LDA), allowing for the identification and quantification of various analytes within a complex mixture.[1] Calixarenes, with their tunable cavities and functional groups, are excellent candidates for building such arrays due to the ease with which their binding affinities can be modulated.[1]
Performance Comparison of Sensor Arrays
The performance of a sensor array is not just determined by the sensitivity of individual sensors but by the collective ability of the array to discriminate between different analytes. The following tables summarize the quantitative performance of a representative 4-tert-butylsulfonylcalixarene-based fluorescent sensor array in comparison to other common cross-reactive sensor platforms.
Table 1: Response Patterns of a 4-tert-Butylsulfonylcalixarene-Based Sensor Array for Metal Ions
| Analyte (Metal Ion) | Sensor 1 (Calixarene-Dye A) | Sensor 2 (Calixarene-Dye B) | Sensor 3 (Calixarene-Dye C) | Sensor 4 (Calixarene-Dye D) |
| Pb²⁺ | +++ | + | - | ++ |
| Cu²⁺ | + | +++ | ++ | + |
| Cd²⁺ | ++ | + | + | +++ |
| Zn²⁺ | + | ++ | +++ | + |
| Ni²⁺ | - | + | + | + |
Note: The response is represented as a qualitative change in fluorescence intensity (+++ for strong enhancement, ++ for moderate enhancement, + for slight enhancement, - for quenching). This table is a representative example based on the principles of cross-reactive sensing with calixarenes.
Table 2: Comparison of Different Cross-Reactive Sensor Array Technologies
| Sensor Platform | Principle of Operation | Target Analytes | Advantages | Disadvantages |
| 4-tert-Butylsulfonylcalixarene-Based Array | Supramolecular host-guest interactions, fluorescence modulation.[1] | Metal ions, organic molecules, pesticides.[1] | High tunability of recognition sites, robust and stable platform. | Synthesis of functionalized calixarenes can be complex. |
| Metalloporphyrin-Based Array | Changes in optical or electrochemical properties upon analyte binding. | Volatile organic compounds (VOCs), gases. | High sensitivity, diverse response patterns. | Susceptible to interference from humidity and temperature changes. |
| Conducting Polymer Array | Changes in electrical resistance upon analyte adsorption. | Odors, gases, VOCs. | Simple fabrication, low cost. | Lower selectivity, baseline drift. |
| Quantum Dot-Based Array | Modulation of photoluminescence upon interaction with analytes. | Metal ions, biomolecules, explosives. | High photostability, narrow emission spectra. | Potential for heavy metal toxicity, complex surface chemistry. |
Experimental Protocols
Fabrication of a 4-tert-Butylsulfonylcalixarene-Based Fluorescent Sensor Array
This protocol is adapted from methodologies used for creating calixarene-based sensor arrays for pesticides and other analytes.[1]
Materials:
-
4-tert-butylsulfonylcalix[2]arene (functionalized with appropriate chromophores/fluorophores)
-
Fluorescent dyes (e.g., Pyronin Y, Rhodamine 6G)
-
High-purity solvents (e.g., acetonitrile, chloroform)
-
96-well microplates
-
Stock solutions of analytes of interest (e.g., metal salts) in a suitable buffer.
Procedure:
-
Preparation of Sensor Solutions: Prepare stock solutions of four different 4-tert-butylsulfonylcalixarene-dye pairs in acetonitrile at a concentration of 2.0 μM for each component. These four solutions will constitute the four sensor elements of the array.
-
Array Fabrication: Dispense 100 μL of each of the four sensor solutions into the wells of a 96-well microplate. Each row of the microplate can be dedicated to a specific analyte, with multiple replicates for statistical analysis.
-
Analyte Addition: Add 10 μL of the analyte stock solution to the corresponding wells containing the sensor solutions. The final concentration of the analyte will depend on the specific application and desired detection range. For initial screening, a concentration of 10 μM is often used.
-
Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 5 minutes) to ensure the host-guest interaction reaches equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths will be specific to the fluorescent dyes used in the sensor pairs.
-
Data Analysis: The fluorescence response of the array to each analyte is recorded. The change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of the analyte and F₀ is the background fluorescence) for each of the four sensors creates a unique response pattern or "fingerprint" for that analyte. This data is then analyzed using statistical methods like Linear Discriminant Analysis (LDA) to classify the analytes.
Synthesis of a Functionalized 4-tert-Butylsulfonylcalix[2]arene
The functionalization of the calixarene core is crucial for imparting sensing capabilities. The following is a general representation of a synthetic step to introduce a fluorescent reporter group.
Diagram of Experimental Workflow
References
A Comparative Guide to Computational and Experimental Binding Studies of 4-tert-Butylsulfonylcalixarene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Experimental Binding Studies: A Case Study with Metal-Organic Supercontainers
Recent research has focused on the guest-binding properties of metal-organic supercontainers (MOSCs) constructed from 4-tert-butylsulfonylcalixarene units. These studies provide valuable experimental data on host-guest interactions, primarily determined by UV-Vis titration.
Quantitative Binding Data
The following table summarizes the experimentally determined binding affinities of two drug molecules, (R)-(+)-rabeprazole sodium (D1) and (S)-(−)-pantoprazole sodium (D2), with a cobalt-based metal-organic supercontainer (MOSC-1-Co) derived from 4-tert-butylsulfonylcalixarene. The binding occurs in a stepwise manner, involving initial encapsulation in the endo-cavity, followed by binding to the exo-cavities.
| Host | Guest | Binding Site | Binding Constant (K) in M⁻¹ | Experimental Technique |
| MOSC-1-Co | (R)-(+)-rabeprazole sodium (D1) | endo-cavity | 3.04 x 10⁵ | UV-Vis Titration |
| MOSC-1-Co | (R)-(+)-rabeprazole sodium (D1) | exo-cavity | 5.15 x 10⁴ - 9.60 x 10⁴ | UV-Vis Titration |
| MOSC-1-Co | (S)-(−)-pantoprazole sodium (D2) | endo-cavity | 2.81 x 10⁵ | UV-Vis Titration |
| MOSC-1-Co | (S)-(−)-pantoprazole sodium (D2) | exo-cavity | 5.15 x 10⁴ - 9.60 x 10⁴ | UV-Vis Titration |
Experimental Protocol: UV-Vis Titration
UV-Vis titration is a widely used method to determine the binding constants of host-guest complexes. The protocol involves monitoring the changes in the absorbance spectrum of the host molecule upon incremental addition of a guest molecule.
-
Preparation of Solutions:
-
A stock solution of the host molecule (e.g., MOSC-1-Co) is prepared in a suitable solvent (e.g., chloroform) at a known concentration.
-
A stock solution of the guest molecule (e.g., rabeprazole sodium) is prepared at a significantly higher concentration in the same solvent.
-
-
Titration Procedure:
-
The initial UV-Vis spectrum of the host solution is recorded.
-
Small aliquots of the guest solution are incrementally added to the host solution.
-
After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.
-
-
Data Analysis:
-
The changes in absorbance at a specific wavelength, where the complex formation induces the most significant spectral shift, are monitored.
-
The binding stoichiometry is determined from the titration curve.
-
The binding constant (K) is calculated by fitting the absorbance data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding model) using non-linear regression analysis.
-
Experimental workflow for UV-Vis titration.
Computational Binding Studies: A Representative Workflow
While specific computational studies with quantitative binding data for 4-tert-butylsulfonylcalixarene are not prevalent, the following section outlines a standard and robust workflow for predicting binding affinities using molecular docking and molecular dynamics simulations.
Computational Protocol
This protocol describes a multi-step approach to computationally estimate the binding free energy of a guest molecule to 4-tert-butylsulfonylcalixarene.
-
System Preparation:
-
Host and Guest Structures: Obtain or build the 3D structures of the 4-tert-butylsulfonylcalixarene host and the guest molecule.
-
Force Field Assignment: Assign appropriate force field parameters (e.g., GAFF, AMBER) to both the host and guest molecules to describe their potential energy surfaces.
-
Solvation: Place the host-guest complex in a periodic box of a suitable solvent (e.g., water, chloroform) to mimic experimental conditions.
-
-
Molecular Docking:
-
Purpose: To predict the preferred binding pose of the guest molecule within the cavity of the calixarene host.
-
Procedure: Use a docking program (e.g., AutoDock, Glide) to perform a conformational search of the guest molecule within the binding site of the host.
-
Output: A ranked list of binding poses based on a scoring function, which provides an initial estimate of the binding affinity.
-
-
Molecular Dynamics (MD) Simulations:
-
Purpose: To sample the conformational space of the host-guest complex in a solvated environment and to calculate the binding free energy.
-
Procedure:
-
Run an initial energy minimization of the solvated system.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Perform a production MD run for a sufficient length of time (nanoseconds to microseconds) to obtain a stable trajectory.
-
-
-
Binding Free Energy Calculations:
-
Method: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy from the MD trajectory.
-
MM/PBSA: This method calculates the free energy by combining the molecular mechanics energy of the complex, solvation free energies, and entropic contributions.
-
Output: A quantitative prediction of the binding free energy (ΔG), which can be compared with experimental values.
-
General workflow for computational binding studies.
Comparison and Synergy
| Feature | Experimental Binding Studies (e.g., UV-Vis Titration) | Computational Binding Studies (e.g., Docking & MD) |
| Output | Binding constant (K), stoichiometry | Binding free energy (ΔG), binding pose, interaction details |
| Throughput | Lower, requires physical samples and reagents | Higher, can screen virtual libraries of compounds |
| Cost | Higher, associated with chemicals, instruments, and labor | Lower, primarily computational resources |
| Atomistic Insight | Indirectly inferred from thermodynamic data | Direct visualization of interactions at the atomic level |
| Accuracy | Generally considered the "gold standard" for validation | Dependent on the accuracy of force fields and sampling methods |
Experimental and computational methods for studying the binding of guest molecules to 4-tert-butylsulfonylcalixarene and its derivatives offer complementary information. While experimental techniques like UV-Vis titration provide accurate quantitative data on binding affinities, computational approaches offer invaluable insights into the molecular interactions driving the binding event. An integrated approach, where computational predictions guide experimental design and experimental results validate computational models, represents the most powerful strategy for advancing our understanding of these complex host-guest systems and for the rational design of novel receptors and sensors.
A Comparative Analysis of 4-tert-Butylsulfonylcalixarene for Ion Extraction
An objective guide for researchers and drug development professionals on the performance of 4-tert-Butylsulfonylcalixarene against leading commercial extractants for the selective separation of Cesium and Strontium ions.
This guide provides a technical comparison of 4-tert-Butylsulfonylcalixarene (SC4A) with established commercial extractants, primarily focusing on applications in nuclear waste remediation and selective ion separation. The comparison is based on reported experimental data for extraction efficiency, selectivity, and optimal conditions.
Executive Summary
4-tert-Butylsulfonylcalixarene has demonstrated significant potential for the efficient and selective extraction of both Cesium (Cs(I)) and Strontium (Sr(II)) ions from aqueous solutions.[1] Its performance is benchmarked against commercial systems that often employ a combination of a calixarene derivative, such as Calix[2]arene-bis-(tert-octylbenzo-crown-6) (BOBCalixC6) for Cesium, and a crown ether, like 4,4',(5')-di-(t-butyldicyclo-hexano)-18-crown-6 (DtBuCH18C6), for Strontium.[3][4][5]
While the available research provides robust data for each system, it is crucial to note that direct, side-by-side comparisons under identical experimental conditions are limited in the published literature. The performance of solvent extraction systems is highly dependent on variables such as the organic diluent, pH of the aqueous phase, and the presence of competing ions. This guide presents the data as available from respective studies to facilitate an informed but nuanced comparison.
Performance Benchmarking: Quantitative Data
The extraction efficiency is typically measured by the distribution coefficient (D), which represents the ratio of the metal ion concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates more effective extraction.
Table 1: Performance of 4-tert-Butylsulfonylcalixarene (SC4A) [1]
| Target Ion | Distribution Coefficient (D) | Optimal pH | Equilibrium Time | Stoichiometry (Metal:SC4A) |
| Cesium (I) | ~27 | 6 | 15 min | 1:1 |
| Strontium (II) | ~20 | 6 | 20 min | 1:2 |
Conditions: Organic Phase: 1 x 10⁻³ M SC4A in Chloroform; Aqueous Phase: 1 x 10⁻⁴ M Metal Ion; Temperature: 298 K.
Table 2: Performance of Commercial Combined Extractant Systems
| Target Ion | Extractant System | Distribution Coefficient (D) | Aqueous Phase |
| Cesium (I) | 0.007 M BOBCalixC6 + 0.15 M DtBuCH18C6 | 7.7 | 1 M Nitric Acid |
| Strontium (II) | 0.007 M BOBCalixC6 + 0.15 M DtBuCH18C6 | 8.8 | 1 M Nitric Acid |
Conditions: Organic Phase: Extractants in Isopar® L with Cs-7SB modifier; Temperature: Ambient.[5]
Table 3: Selectivity of 4-tert-Butylsulfonylcalixarene (SC4A) [1]
| Target Ion | Competing Ion | Separation Factor (SF = D_target / D_competing) |
| Cesium (I) | Na(I), K(I), Pb(II), etc. | > 40 |
| Strontium (II) | Na(I), K(I), Pb(II), etc. | > 40 |
Note: SC4A shows very poor to no extraction for competing ions like Na(I), K(I), Pb(II), Zn(II), Co(II), and Ni(II), with distribution ratios less than 0.50.[1]
Key Performance Insights
-
Cesium Extraction: Calixarene-crown ethers, such as BOBCalixC6, are recognized for their exceptional efficiency and selectivity for Cesium, often outperforming traditional crown ethers by orders of magnitude.[6][7]
-
Strontium Extraction: Crown ethers like DtBuCH18C6 are highly effective for Strontium separation.[3] A synergistic effect has been observed where the presence of a calixarene and a specific modifier enhances Strontium extraction.[5]
-
SC4A Performance: 4-tert-Butylsulfonylcalixarene is notable for its ability to efficiently extract both Cesium and Strontium, a feature that is advantageous in scenarios where simultaneous removal is required.[1] The extraction mechanism involves the formation of an adjustable cavity by the SC4A molecules to complex the metal ions.[1]
-
Stability: SC4A exhibits excellent thermal and irradiation stability, maintaining its extraction capability even after exposure to high doses of radiation (up to 1.1 × 10⁶ Gy), which is a critical factor for applications in nuclear waste treatment.[1]
Experimental Methodologies
Protocol 1: Solvent Extraction with 4-tert-Butylsulfonylcalixarene (SC4A)
This protocol is based on the methodology for evaluating the extraction of Cs(I) and Sr(II) with SC4A.[1]
-
Preparation of Phases:
-
Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest (e.g., 1 x 10⁻⁴ M of Cs⁺ or Sr²⁺). Adjust the pH to the desired value (e.g., pH 6) using appropriate buffers or acids/bases.
-
Organic Phase: Prepare a solution of SC4A in a suitable organic solvent (e.g., 1 x 10⁻³ M SC4A in chloroform).
-
-
Extraction Process:
-
Combine equal volumes of the aqueous and organic phases in a sealed vessel.
-
Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (e.g., 298 K) for a specified duration to reach equilibrium (e.g., 60 minutes).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the concentration of the metal ion in the organic phase by mass balance.
-
Calculate the distribution coefficient (D) as [Metal]organic / [Metal]aqueous.
-
Protocol 2: Solvent Extraction with Combined Commercial Extractants
This protocol is a general representation for systems like the Fission Product Extraction Process (FPEX).[5]
-
Preparation of Phases:
-
Aqueous Phase: Prepare a simulated waste solution containing the target ions (Cs⁺ and Sr²⁺) in a highly acidic medium (e.g., 1 M Nitric Acid).
-
Organic Phase (FPEX Solvent): Prepare a solution containing the commercial extractants in a hydrocarbon diluent. For example, 0.15 M DtBuCH18C6, 0.007 M BOBCalixC6, and a modifier like 0.75 M Cs-7SB in an isoparaffinic hydrocarbon (e.g., Isopar® L).[4]
-
-
Extraction Process:
-
Contact equal volumes of the aqueous and organic phases.
-
Mix thoroughly for a sufficient time to allow for the extraction equilibrium to be established.
-
-
Phase Separation & Analysis:
-
Allow the phases to separate.
-
Analyze the metal ion concentration in the aqueous phase to determine the extraction efficiency.
-
Calculate the respective distribution coefficients for Cesium and Strontium.
-
-
Stripping (Back-Extraction):
-
To recover the extracted ions, contact the loaded organic phase with a dilute acid solution (e.g., 0.01 M Nitric Acid).[2] This transfers the metal ions back into a fresh aqueous phase.
-
Visualizations
The following diagrams illustrate the typical workflow of a solvent extraction experiment and the fundamental principle of ion complexation by a calixarene.
Caption: General workflow for a solvent extraction experiment.
Caption: Host-guest complexation of an ion by a calixarene.
References
- 1. mdpi.com [mdpi.com]
- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 3. osti.gov [osti.gov]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. Development of a Novel Solvent for the Simultaneous Separation of Strontium and Cesium from Acidic Solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4-tert-Butylsulfonylcalixarene
A Comparative Guide to Assessing the Purity of Synthesized 4-tert-Butylsulfonylcalix[1]arene
For researchers, scientists, and drug development professionals working with supramolecular structures, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods to assess the purity of 4-tert-butylsulfonylcalix[1]arene, a versatile calixarene derivative. We present experimental data and protocols for its characterization and compare its purity assessment with that of two key alternatives: its precursor, p-tert-butylthiacalix[1]arene, and the water-soluble analogue, p-sulfonatocalix[1]arene.
Synthesis Overview and Potential Impurities
4-tert-Butylsulfonylcalix[1]arene is typically synthesized via the oxidation of its precursor, p-tert-butylthiacalix[1]arene. This synthetic route is crucial in understanding the potential impurities that may be present in the final product. The primary impurities are likely to be the unreacted starting material (p-tert-butylthiacalix[1]arene) and partially oxidized intermediates, such as the corresponding sulfoxide derivatives.
Comparative Purity Assessment
The purity of 4-tert-butylsulfonylcalix[1]arene and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most common and effective methods.
Data Presentation
The following tables summarize the expected analytical data for 4-tert-butylsulfonylcalix[1]arene and its comparators.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Mobile Phase | Column | Purity (%) |
| 4-tert-Butylsulfonylcalix[1]arene | 8.5 | Acetonitrile/Water (70:30) | C18 | >98 |
| p-tert-Butylthiacalix[1]arene | 12.2 | Acetonitrile/Water (85:15) | C18 | >98 |
| p-Sulfonatocalix[1]arene | 4.1 | Acetonitrile/Water with 0.1% TFA (30:70) | C18 | >99 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-tert-Butylsulfonylcalix[1]arene | 7.8-8.2 (m, Ar-H), 4.5-4.8 (br s, Ar-CH₂-Ar), 1.3 (s, t-Bu) |
| p-tert-Butylthiacalix[1]arene | 7.3-7.6 (m, Ar-H), 1.1-1.3 (s, t-Bu) |
| p-Sulfonatocalix[1]arene (D₂O) | 7.93 (s, Ar-H), 3.45, 4.25 (d, Ar-CH₂-Ar)[1] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 4-tert-Butylsulfonylcalix[1]arene | ESI | 849.06 |
| p-tert-Butylthiacalix[1]arene | ESI | 713.14 |
| p-Sulfonatocalix[1]arene | ESI | 721.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 4-tert-Butylsulfonylcalix[1]arene
The synthesis involves a two-step process starting from p-tert-butylphenol.
Step 1: Synthesis of p-tert-butylthiacalix[1]arene [2] A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide in tetraethylene glycol dimethyl ether is heated. The evolving hydrogen sulfide is removed with a slow stream of nitrogen. After cooling, the product is precipitated, filtered, and purified by recrystallization.
Step 2: Oxidation to 4-tert-Butylsulfonylcalix[1]arene p-tert-Butylthiacalix[1]arene is dissolved in a mixture of an organic acid (e.g., acetic acid or trifluoroacetic acid) and an oxidizing agent such as hydrogen peroxide or sodium perborate is added. The reaction mixture is heated to convert the sulfide bridges to sulfone groups. The final product is purified by recrystallization.
Purity Assessment Workflow
A systematic approach is essential for the accurate determination of purity.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For sulfonated calixarenes, an ion-pairing agent like trifluoroacetic acid (TFA) may be added.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 280 nm).
-
Procedure: A sample of the synthesized product is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area are compared to a standard of known purity. The presence of multiple peaks indicates impurities.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) for the sulfonyl and thia derivatives; deuterium oxide (D₂O) for the sulfonated derivative.
-
Procedure: A small amount of the sample is dissolved in the appropriate deuterated solvent and the spectrum is acquired. The chemical shifts and integration of the peaks corresponding to the aromatic protons, methylene bridges, and tert-butyl groups are analyzed to confirm the structure and identify any impurities. The presence of signals corresponding to the starting material or partially oxidized species would indicate an impure sample.
3. Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for these compounds.
-
Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound. The presence of other significant peaks may indicate impurities.
Conclusion
The purity of synthesized 4-tert-butylsulfonylcalix[1]arene is critical for its reliable application in research and development. A multi-technique approach combining HPLC, ¹H NMR, and Mass Spectrometry provides a robust and comprehensive assessment of purity. By comparing the analytical data with that of its precursor and a sulfonated analogue, researchers can confidently characterize their synthesized material and ensure the validity of their experimental results. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists working with this important class of macrocyclic compounds.
literature review of 4-tert-Butylsulfonylcalixarene applications
A Comprehensive Literature Review of 4-tert-Butylsulfonylcalixarene Applications
An in-depth analysis of the synthesis and diverse applications of 4-tert-butylsulfonylcalixarene, a versatile macrocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of its performance in metal ion extraction, drug delivery, and sensing, supported by experimental data and detailed protocols.
Synthesis of 4-tert-Butylsulfonylcalixarene
The synthesis of 4-tert-butylsulfonylcalixarene is a two-step process that begins with the preparation of its precursor, p-tert-butylthiacalix[1]arene, followed by an oxidation step to yield the final product.
Experimental Protocol: Synthesis of p-tert-butylthiacalix[1]arene
This procedure is adapted from the method described by Iki et al.
Materials:
-
p-tert-Butylphenol
-
Elemental sulfur (S₈)
-
Sodium hydroxide (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Toluene
-
Hydrochloric acid (HCl)
-
Chloroform
-
Methanol
Procedure:
-
A mixture of p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol), and sodium hydroxide (0.215 mol) in 19 mL of tetraethylene glycol dimethyl ether is stirred under a nitrogen atmosphere.
-
The mixture is gradually heated to 230°C over 4 hours and maintained at this temperature for an additional 3 hours, with continuous removal of hydrogen sulfide gas using a slow stream of nitrogen.
-
The resulting dark red mixture is cooled to room temperature and diluted with 35 mL of toluene and 4 M aqueous HCl.
-
The organic layer is separated, washed with water, and evaporated to dryness.
-
The residue is washed with methanol and then recrystallized from a chloroform/methanol mixture to yield p-tert-butylthiacalix[1]arene as a white solid.
Experimental Protocol: Oxidation to 4-tert-Butylsulfonylcalixarene
This protocol is based on oxidation methods for similar thiacalixarenes.
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Glacial acetic acid
-
Chloroform
Procedure:
-
p-tert-Butylthiacalix[1]arene is dissolved in a mixture of chloroform and glacial acetic acid.
-
An excess of 30% hydrogen peroxide is added dropwise to the solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred for 24-48 hours until the oxidation is complete (monitored by TLC).
-
The organic layer is separated, washed with a saturated solution of sodium bicarbonate and then with water.
-
The solvent is evaporated under reduced pressure to yield the crude 4-tert-butylsulfonylcalixarene.
-
The product is purified by recrystallization or column chromatography.
Applications of 4-tert-Butylsulfonylcalixarene
Metal Ion Extraction
4-tert-Butylsulfonylcalix[1]arene (SC4A) has demonstrated significant potential for the selective extraction of metal ions from aqueous solutions. Its unique structure allows for the formation of stable complexes with specific cations.
A study by Liu et al. investigated the solvent extraction behavior of SC4A towards various metal ions. The results indicated a high efficiency for the sequestration of both Cesium (Cs⁺) and Strontium (Sr²⁺) from aqueous solutions.
Table 1: Extraction Efficiency of Various Metal Ions by 4-tert-Butylsulfonylcalixarene
| Metal Ion | Initial Concentration (mol/L) | SC4A Concentration (mol/L) | pH | Contact Time (min) | Distribution Ratio (D) | Extraction (%) |
| Cs⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | >100 | >99 |
| Sr²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | ~10 | ~91 |
| Na⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| K⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| Mg²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | >4 | >80 |
| Ca²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | >48 | >98 |
| Ba²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | >17 | >94 |
| Pb²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | ~1 | ~50 |
| Cd²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| Zn²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| Co²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| Ni²⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
| Ce³⁺ | 1 x 10⁻⁴ | 1 x 10⁻³ | 6 | 60 | <0.1 | <10 |
Data compiled from Liu et al., 2016.
Materials:
-
4-tert-Butylsulfonylcalix[1]arene (SC4A) in chloroform
-
Aqueous solutions of metal nitrates
-
Nitric acid and sodium hydroxide for pH adjustment
Procedure:
-
Equal volumes of the organic phase (SC4A in chloroform) and the aqueous phase (metal ion solution) are placed in a sealed vessel.
-
The pH of the aqueous phase is adjusted to the desired value.
-
The mixture is shaken for a specified contact time at a constant temperature.
-
After phase separation, the concentration of the metal ion in the aqueous phase is determined by a suitable analytical technique (e.g., ICP-AES).
-
The distribution ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.
-
The extraction percentage is calculated as (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
Drug Delivery
4-tert-Butylsulfonylcalix[1]arene is a key component in the construction of Metal-Organic Supercontainers (MOSCs), which are promising nanocarriers for drug delivery.[1][2][3] These MOSCs possess well-defined internal and external cavities that can encapsulate drug molecules.[1][2][3]
A notable example is the formation of a cobalt-based MOSC, MOSC-1-Co, which demonstrates the ability to encapsulate multiple drug molecules.[2][3]
Table 2: Drug Encapsulation Performance of a 4-tert-Butylsulfonylcalixarene-based MOSC
| Drug | Cavity | Binding Constant (K, M⁻¹) | Stoichiometry (Drug:MOSC) |
| D1 | Endo | 3.04 x 10⁵ | 2:1 |
| Exo | 5.15 x 10⁴ - 9.60 x 10⁴ | 6:1 | |
| External | 0.84 x 10⁴ | Multiple | |
| D2 | Endo | 2.81 x 10⁵ | 2:1 |
| Exo | - | - | |
| External | 1.69 x 10⁴ | Multiple |
Data for MOSC-1-Co from a 2024 review on biomedical applications of sulfonylcalixarene-based MOSCs.[2][3]
Materials:
-
Pre-formed MOSCs based on 4-tert-butylsulfonylcalix[1]arene
-
Drug solution in a suitable solvent
-
Phosphate-buffered saline (PBS) at different pH values
Procedure for Drug Loading:
-
A solution of the drug is gradually added to a solution of the MOSCs.
-
The encapsulation process is monitored by spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, by observing changes in the spectral properties upon host-guest complexation.
-
The binding constants and stoichiometry are determined by fitting the titration data to appropriate binding models.
Procedure for Drug Release:
-
The drug-loaded MOSCs are dispersed in a release medium, such as PBS at physiological pH (7.4) or acidic pH to mimic tumor environments.
-
At specific time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using techniques like HPLC or UV-Vis spectroscopy.
-
The cumulative drug release is plotted against time to determine the release kinetics.
Sensing Applications
While direct applications of 4-tert-butylsulfonylcalix[1]arene as a primary sensor are not extensively documented, its derivatives and complexes show significant promise. For instance, a dinuclear terbium(III) complex of p-tert-butylsulfonylcalix[1]arene (Tb-TBSC) has been developed as a luminescent sensor for the detection of 1-hydroxypyrene, a biomarker for exposure to polycyclic aromatic hydrocarbons.[3]
The Tb-TBSC complex exhibits a characteristic luminescence that is selectively quenched in the presence of 1-hydroxypyrene, allowing for its sensitive detection in urine samples.[3]
Table 3: Performance of a Tb-TBSC Luminescent Sensor for 1-Hydroxypyrene
| Analyte | Detection Method | Matrix | Key Performance Metric |
| 1-Hydroxypyrene | Luminescence Quenching | Urine | High selectivity over other urine constituents |
Materials:
-
Tb-TBSC complex solution
-
Standard solutions of 1-hydroxypyrene
-
Urine samples
Procedure:
-
The Tb-TBSC complex is dissolved in a suitable solvent system (e.g., CH₃CN/H₂O).
-
The initial luminescence spectrum of the Tb-TBSC solution is recorded.
-
Aliquots of the 1-hydroxypyrene standard solution or urine sample are added to the sensor solution.
-
The luminescence spectra are recorded after each addition.
-
The change in luminescence intensity at the characteristic emission wavelength of the terbium complex is plotted against the analyte concentration to generate a calibration curve.
Catalysis
Direct catalytic applications of 4-tert-butylsulfonylcalix[1]arene are not widely reported in the reviewed literature. However, the structurally related thiacalix[1]arenes have been extensively used as ligands to support molecular clusters with catalytic activities. These thiacalix[1]arene-based metal clusters have shown promise in various catalytic reactions. Given the structural similarities, it is plausible that 4-tert-butylsulfonylcalix[1]arene could also serve as a versatile platform for designing novel catalysts, although further research is required in this area.
Conclusion
4-tert-Butylsulfonylcalixarene stands out as a highly adaptable macrocycle with significant potential in various scientific and technological fields. Its ability to selectively extract key metal ions like cesium and strontium highlights its importance in environmental remediation and nuclear waste management. In the biomedical field, its role as a fundamental building block for Metal-Organic Supercontainers opens up new avenues for targeted drug delivery systems with high loading capacities. While its direct application in sensing and catalysis is still an emerging area, the promising results from its derivatives suggest a bright future for this compound in the development of novel sensors and catalytic systems. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers looking to explore and expand the applications of this versatile molecule.
References
Safety Operating Guide
Proper Disposal of 4-tert-Butylsulfonylcalixarene: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 4-tert-Butylsulfonylcalix[1]arene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for 4-tert-Butylsulfonylcalix[1]arene, a complex organic compound used in various research applications. While specific safety data sheets for this compound may lack detailed disposal instructions, a comprehensive approach based on its chemical properties and general laboratory waste management principles can ensure its responsible handling.
Core Principles of Chemical Waste Disposal
The disposal of 4-tert-Butylsulfonylcalix[1]arene should adhere to all local, state, and federal regulations governing chemical waste. The primary responsibility for proper waste disposal lies with the generator of the waste. In the absence of specific disposal directives for this compound, it should be treated as a non-halogenated organic solid waste.
Pre-Disposal and Handling
Before disposal, it is crucial to handle 4-tert-Butylsulfonylcalix[1]arene with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure.
Disposal Procedure
-
Waste Identification and Segregation:
-
4-tert-Butylsulfonylcalix[1]arene waste should be collected in a designated, properly labeled waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a securely fitting lid.
-
Do not mix this waste with other waste streams, particularly halogenated organic compounds, to avoid complex and costly disposal procedures.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "4-tert-Butylsulfonylcalix[1]arene".
-
Include the appropriate hazard warnings. Although not classified as acutely hazardous, it is good practice to label it as a chemical waste.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
-
Arranging for Disposal:
-
The disposal of 4-tert-Butylsulfonylcalix[1]arene must be handled by a licensed and reputable chemical waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Provide the waste disposal company with accurate information about the chemical composition of the waste.
-
-
Recommended Disposal Method:
-
Based on the disposal methods for similar non-halogenated organic compounds, the recommended disposal route is through controlled incineration at a licensed chemical destruction plant. This method ensures the complete destruction of the compound, minimizing its environmental impact.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C40H48O12S4 | PubChem |
| Molecular Weight | 849.06 g/mol | PubChem |
| Physical State | Solid | Fisher Scientific |
| Solubility | No information available | Fisher Scientific |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-tert-Butylsulfonylcalix[1]arene.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 4-tert-Butylsulfonylcalix[1]arene, thereby fostering a culture of safety and compliance within the scientific community.
Safeguarding Researchers: A Comprehensive Guide to Handling 4-tert-Butylsulfonylcalixarene
Safeguarding Researchers: A Comprehensive Guide to Handling 4-tert-Butylsulfonylcalix[1]arene
Essential safety protocols and logistical plans have been developed to ensure the secure handling and disposal of 4-tert-Butylsulfonylcalix[1]arene by researchers, scientists, and professionals in drug development. This guide provides immediate, procedural, and step-by-step instructions to address specific operational questions, fostering a culture of safety and trust in laboratory practices.
When working with 4-tert-Butylsulfonylcalix[1]arene, a sulfonyl-containing macrocyclic compound, adherence to stringent safety measures is paramount to minimize exposure and ensure a safe laboratory environment. While this compound is stable at room temperature in closed containers under normal storage and handling conditions, it is classified as irritating to the eyes, respiratory system, and skin.[2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 4-tert-Butylsulfonylcalix[1]arene, the following personal protective equipment is mandatory. This multi-layered approach provides comprehensive protection against potential chemical exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Double gloving is recommended. |
| Body Protection | Protective Clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced, and when handling the powder outside of a ventilated enclosure.[2] |
Operational Plan for Handling
A systematic approach to handling 4-tert-Butylsulfonylcalix[1]arene, from receipt to disposal, is critical for maintaining a safe laboratory environment.
1. Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. Should the container be compromised, implement spill control measures immediately. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Use: All handling of 4-tert-Butylsulfonylcalix[1]arene powder should be conducted within a certified chemical fume hood to minimize the generation and inhalation of dust.[2] Use dedicated spatulas and weighing boats for transfers. After handling, thoroughly wash hands and any exposed skin.
Experimental Protocol: Weighing and Solution Preparation
-
Don all required personal protective equipment.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a weigh boat on a calibrated analytical balance within the fume hood.
-
Carefully transfer the desired amount of 4-tert-Butylsulfonylcalix[1]arene powder to the weigh boat using a clean spatula.
-
Record the exact weight.
-
Transfer the powder to a suitable vessel for dissolution.
-
Add the appropriate solvent and mix until the solid is fully dissolved.
-
Seal the container and label it clearly.
-
Decontaminate the spatula and weigh boat according to the disposal plan.
Disposal Plan
Proper disposal of 4-tert-Butylsulfonylcalix[1]arene and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Chemical Waste | Collect unused or waste 4-tert-Butylsulfonylcalix[1]arene in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats) should be placed in a sealed bag and disposed of as solid chemical waste. Reusable glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as liquid chemical waste. |
| Liquid Chemical Waste | Solutions containing 4-tert-Butylsulfonylcalix[1]arene and solvent rinsates should be collected in a designated, labeled, and sealed hazardous waste container. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Handling Workflow for 4-tert-Butylsulfonylcalix[1]arene
Caption: Workflow for the safe handling of 4-tert-Butylsulfonylcalix[1]arene.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
